4-Chloro-3-methoxy-2-methylpyridine N-oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-chloro-3-methoxy-2-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-5-7(11-2)6(8)3-4-9(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXMQDRFBLSXFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CC(=C1OC)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408154 | |
| Record name | 4-Chloro-3-methoxy-2-methylpyridine N-oxide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122307-41-9 | |
| Record name | Pyridine, 4-chloro-3-methoxy-2-methyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122307-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-methoxy-2-methylpyridine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122307419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-3-methoxy-2-methylpyridine N-oxide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-methoxy-2-methylpyridine 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.346 | |
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Foundational & Exploratory
Technical Guide: Physicochemical Properties and Synthetic Role of 4-Chloro-3-methoxy-2-methylpyridine N-oxide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical overview of 4-Chloro-3-methoxy-2-methylpyridine N-oxide, a key intermediate in the synthesis of various pharmaceuticals. The guide covers its core physicochemical properties, presents a detailed experimental protocol for its synthesis, and illustrates its position within a broader synthetic pathway.
Core Physicochemical Properties
This compound is an organic compound with the chemical formula C₇H₈ClNO₂.[1][2] It serves as a crucial building block in organic synthesis, most notably in the production of proton pump inhibitors like Pantoprazole.[3][4] The compound's physical and chemical characteristics are summarized below.
Table 1: Summary of Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 122307-41-9 | [1][2][5][6] |
| Molecular Formula | C₇H₈ClNO₂ | [1][2][5][6] |
| Molecular Weight | 173.60 g/mol | [2][6][7] |
| Melting Point | 96-100 °C | [5][6] |
| Boiling Point | 346.2 ± 37.0 °C (Predicted) | [5] |
| pKa | 1.14 | [5] |
| Solubility | Slightly soluble in Water, Methanol, and Ethyl Acetate.[5] Very high solubility in Dichloromethane.[3] | [3][5] |
| Appearance | Solid | [8] |
| Storage | 2°C - 8°C, under inert gas, keep dry. | [9] |
Table 2: Chemical Identifiers
| Identifier Type | Value | Source(s) |
| IUPAC Name | 4-chloro-3-methoxy-2-methyl-1-oxidopyridin-1-ium | [7] |
| InChI | 1S/C7H8ClNO2/c1-5-7(11-2)6(8)3-4-9(5)10/h3-4H,1-2H3 | [6][7] |
| InChIKey | TWXMQDRFBLSXFN-UHFFFAOYSA-N | [6][7] |
| SMILES | CC1=--INVALID-LINK--[O-] | [7] |
Role in Pharmaceutical Synthesis
This compound is a critical intermediate in the multi-step synthesis of Pantoprazole, a widely used proton pump inhibitor for treating gastrointestinal diseases.[3][4] The N-oxide functional group is introduced to activate the pyridine ring for subsequent reactions. The general synthetic workflow highlights its central position.
Caption: Synthetic pathway showing the formation and conversion of the title compound.
Experimental Protocol: Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound via oxidation, based on methods described in patent literature.[1][3][4] This process is noted for its mild reaction conditions and high yield.
Objective: To synthesize this compound from 4-chloro-3-methoxy-2-methylpyridine.
Materials:
-
4-chloro-3-methoxy-2-methylpyridine (starting material)
-
Phosphotungstic acid solution (catalyst, e.g., 25% w/w in water)
-
Hydrogen peroxide (oxidant, e.g., 35% w/w solution)
-
Sodium hydroxide solution (for pH adjustment, e.g., 8-15% w/w)
-
Dichloromethane (extraction solvent)
-
Anhydrous Sodium Sulfate (drying agent)
-
Water (for washing)
Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of the title compound.
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge 220 parts by weight of 4-chloro-3-methoxy-2-methylpyridine.[1][4]
-
Catalyst Addition: Under stirring, slowly add a prepared 25% (w/w) phosphotungstic acid solution. Stir until the mixture is homogeneous.[1][4]
-
Heating and Oxidation: Heat the mixture in a water bath to approximately 87°C. Begin the dropwise addition of 350 parts by weight of a 35% hydrogen peroxide solution.[1][4] Control the addition rate to maintain a steady reaction.
-
Reaction Maintenance: After the addition is complete, maintain the reaction mixture at around 85°C for 5 hours to ensure the reaction goes to completion.[1][4]
-
Work-up:
-
Cool the reaction solution to a temperature between 25-40°C.[3]
-
Carefully adjust the pH of the solution to a range of 7-9 by adding a dilute sodium hydroxide solution. This step also decomposes any excess hydrogen peroxide.[3][4]
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane.[3]
-
Combine the organic extracts and wash with water until the aqueous layer is neutral.[3]
-
Dry the dichloromethane layer over anhydrous sodium sulfate.[3]
-
-
Isolation: Remove the dichloromethane by evaporation under reduced pressure at a temperature of 35-45°C to yield the final product, this compound.[3]
This protocol provides a reliable method for producing the title compound with high yield and purity, suitable for subsequent use in pharmaceutical manufacturing.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]
- 4. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 5. This compound CAS#: 122307-41-9 [m.chemicalbook.com]
- 6. 4-クロロ-3-メトキシ-2-メチルピリジン N-オキシド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Pyridine, 4-chloro-3-methoxy-2-methyl-, 1-oxide | C7H8ClNO2 | CID 5083929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. 107512-34-5 CAS MSDS (4-Chloro-3-methoxy-2-methylpyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide to 4-Chloro-3-methoxy-2-methylpyridine N-oxide
CAS Number: 122307-41-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-methoxy-2-methylpyridine N-oxide is a heterocyclic organic compound that serves as a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its strategic importance lies in its role as a precursor to key pyridine moieties found in proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related gastrointestinal disorders. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications in drug development, with a focus on its role in the manufacturing of pantoprazole and rabeprazole.
Chemical and Physical Properties
This section summarizes the key physicochemical data for this compound.
| Property | Value | Reference(s) |
| CAS Number | 122307-41-9 | [1] |
| Molecular Formula | C₇H₈ClNO₂ | [1] |
| Molecular Weight | 173.6 g/mol | |
| Appearance | Solid | [2] |
| Melting Point | 98 °C | |
| Solubility | Soluble in organic solvents like dichloromethane. | [3] |
| Storage | Store at 2°C - 8°C in a dry place. |
Synthesis of this compound
The synthesis of this compound is a key step in the production of various pharmaceuticals. The most common method involves the oxidation of 4-chloro-3-methoxy-2-methylpyridine.
Experimental Protocol: Oxidation of 4-chloro-3-methoxy-2-methylpyridine
This protocol is based on a patented industrial synthesis method.[3]
Materials:
-
4-chloro-3-methoxy-2-methylpyridine
-
Phosphotungstic acid solution (used as a catalyst)
-
Hydrogen peroxide (35% aqueous solution)
-
Sodium hydroxide solution (for pH adjustment)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Prepare a phosphotungstic acid solution to act as the catalyst.
-
In a reaction vessel, charge 4-chloro-3-methoxy-2-methylpyridine.
-
Under stirring, slowly add the phosphotungstic acid solution to the reaction vessel.
-
Heat the mixture to 85-90°C.
-
Carefully add 35% hydrogen peroxide dropwise to the reaction mixture while maintaining the temperature. The rate of addition should be controlled to manage the exothermic reaction.
-
After the addition is complete, maintain the reaction mixture at 83-88°C for 5-10 hours to ensure the completion of the oxidation.
-
Cool the reaction mixture and adjust the pH to 7-9 using a sodium hydroxide solution to neutralize the acidic catalyst and decompose any excess hydrogen peroxide.
-
Extract the product, this compound, from the aqueous solution using dichloromethane.
-
Wash the organic extract with water until neutral.
-
Dry the dichloromethane extract over anhydrous sodium sulfate.
-
Evaporate the dichloromethane under reduced pressure to obtain the solid this compound.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development
The primary and most significant application of this compound is as a pivotal intermediate in the synthesis of proton pump inhibitors.
Role in the Synthesis of Pantoprazole
Pantoprazole is a widely prescribed medication for the treatment of erosive esophagitis and other conditions caused by excess stomach acid. This compound is a key starting material for the synthesis of the pyridine moiety of pantoprazole.[4][5]
The synthesis involves the conversion of this compound to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, which is then condensed with 5-(difluoromethoxy)-2-mercaptobenzimidazole to form the pantoprazole sulfide. A final oxidation step yields pantoprazole.[4]
Diagram of the Pantoprazole Synthesis Pathway:
References
Navigating the Solubility Landscape of 4-Chloro-3-methoxy-2-methylpyridine N-oxide: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 4-Chloro-3-methoxy-2-methylpyridine N-oxide (CAS No. 1347253-52-9), a key intermediate in the synthesis of prominent pharmaceutical compounds such as pantoprazole and rabeprazole. This document is intended for researchers, scientists, and professionals in the field of drug development, providing essential data on its solubility in various organic solvents, alongside detailed experimental protocols.
Introduction
This compound is a crucial building block in the synthesis of several proton pump inhibitors. Its solubility in different solvents is a critical parameter for process optimization, purification, and formulation development. This guide consolidates the available solubility data and provides methodologies for its determination, aiming to facilitate research and development efforts involving this compound.
Solubility Profile
Currently, detailed quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, based on available literature, including patents and chemical data sheets, a qualitative solubility profile has been compiled.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description | Source |
| Dichloromethane | Very High | [1] |
| Water | Insoluble | [1] |
| Water | Slightly Soluble | [2] |
| Methanol | Slightly Soluble | [2] |
| Ethyl Acetate | Slightly Soluble | [2] |
Note: The conflicting reports on water solubility ("Insoluble" vs. "Slightly Soluble") highlight the need for standardized experimental determination.
Based on its chemical structure—a polar pyridine N-oxide with chloro and methoxy substitutions—it is anticipated to exhibit favorable solubility in polar aprotic and some polar protic solvents.
Experimental Protocols
Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound, adapted from patent literature.[1]
Materials:
-
4-Chloro-3-methoxy-2-methylpyridine
-
Phosphotungstic acid solution (e.g., 20% w/v in water)
-
Hydrogen peroxide (e.g., 35% w/v)
-
Sodium hydroxide solution (e.g., 15% w/v)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
In a suitable reaction vessel, charge 4-Chloro-3-methoxy-2-methylpyridine.
-
Under stirring, slowly add the phosphotungstic acid solution.
-
Heat the mixture in a water bath to the desired reaction temperature (e.g., 85-90°C).
-
Add hydrogen peroxide dropwise, maintaining the reaction temperature.
-
After the addition is complete, maintain the reaction mixture at the set temperature for several hours to ensure complete conversion.
-
Cool the reaction mixture to room temperature (e.g., 25°C).
-
Adjust the pH of the solution to 7-9 using the sodium hydroxide solution to neutralize the acidic catalyst and decompose excess hydrogen peroxide.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and wash with water until the aqueous layer is neutral.
-
Dry the dichloromethane layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the dichloromethane under reduced pressure to yield this compound as a solid product.
General Protocol for Quantitative Solubility Determination
For researchers requiring precise solubility data, the following gravimetric method is a standard approach.
Materials:
-
This compound (purified solid)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Vials
Procedure:
-
Add an excess amount of solid this compound to a series of vials.
-
Pipette a known volume or mass of the desired organic solvent into each vial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C, 37°C).
-
Agitate the mixtures for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow undissolved solids to settle.
-
Carefully withdraw a sample of the supernatant using a pre-warmed syringe and immediately filter it through a 0.45 µm filter into a pre-weighed vial.
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is achieved.
-
Weigh the vial with the dried solid.
-
Calculate the solubility in terms of g/L or mg/mL.
Visualizing the Synthesis Workflow
The synthesis and purification process described in section 3.1 can be visualized as a logical workflow.
Caption: Synthesis and Purification Workflow for this compound.
Conclusion
While quantitative solubility data for this compound remains to be fully elucidated in publicly accessible literature, this guide provides a foundational understanding of its solubility characteristics based on available information. The provided experimental protocols for both its synthesis and a general method for solubility determination offer practical tools for researchers. The high solubility in dichloromethane is a key property leveraged in its synthesis and purification. Further quantitative studies would be highly beneficial to the scientific community, enabling more precise control over processes involving this important pharmaceutical intermediate.
References
An In-depth Technical Guide to the Synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide
This technical guide provides a comprehensive overview of the synthetic routes for producing 4-Chloro-3-methoxy-2-methylpyridine N-oxide, a key intermediate in the pharmaceutical industry, notably in the synthesis of the proton pump inhibitor Pantoprazole.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and workflow visualizations.
Core Synthetic Strategies
The synthesis of this compound primarily involves two key stages: the formation of the substituted pyridine ring, 4-Chloro-3-methoxy-2-methylpyridine, and its subsequent N-oxidation.
Synthesis of the Precursor: 4-Chloro-3-methoxy-2-methylpyridine
Two main pathways for the synthesis of the immediate precursor, 4-Chloro-3-methoxy-2-methylpyridine, have been reported:
-
From 3-Methoxy-2-methyl-4(1H)-pyridone: This method involves the chlorination of 3-Methoxy-2-methyl-4(1H)-pyridone using a chlorinating agent such as phosphorus oxychloride. The reaction is typically carried out by refluxing the starting material in phosphorus oxychloride, followed by concentration and purification to yield the desired product.[3]
-
From Maltol: A multi-step synthesis starting from maltol is also described. This route involves a sequence of reactions including methylation, amination, and finally chlorination to afford 4-Chloro-3-methoxy-2-methylpyridine.[1][2]
N-Oxidation to this compound
The final and critical step is the N-oxidation of 4-Chloro-3-methoxy-2-methylpyridine. Two primary methods for this transformation are documented:
-
Peracetic Acid Oxidation: An older method utilizes peracetic acid, generated in-situ from the reaction of hydrogen peroxide and glacial acetic acid. While effective, this method is considered hazardous due to the explosive and highly reactive nature of peracetic acid, making it challenging for large-scale industrial production.[1][2]
-
Catalytic Oxidation with Hydrogen Peroxide: A more modern, safer, and environmentally friendly approach employs hydrogen peroxide as the oxidant in the presence of a catalyst. A prominent example is the use of a phosphotungstic acid solution.[1][4][5] This method offers mild reaction conditions, high yields, and avoids the formation of hazardous by-products and acidic waste.[1][4]
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound using the phosphotungstic acid catalyzed method, based on patent literature.[1][4][5]
Materials:
-
4-Chloro-3-methoxy-2-methylpyridine
-
Phosphotungstic acid
-
35% Hydrogen peroxide solution
-
Sodium hydroxide solution (12% w/w)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Deionized water (neutral or weakly acidic)
Procedure:
-
Catalyst Preparation: Prepare a 25% (w/w) phosphotungstic acid solution by dissolving 12 parts by weight of phosphotungstic acid in weakly acidic water.[4]
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a dropping funnel, charge 220 parts by weight of 4-Chloro-3-methoxy-2-methylpyridine.[4]
-
Addition of Catalyst: Slowly add the prepared phosphotungstic acid solution to the reaction vessel under stirring until completely mixed.[4]
-
Heating: Heat the mixture in a water bath to a temperature of 87°C.[4]
-
Oxidant Addition: Gradually add 350 parts by weight of a 35% hydrogen peroxide solution dropwise at a rate of approximately 60 parts by weight per hour.[4]
-
Reaction Maintenance: After the addition is complete, maintain the reaction temperature at 85°C for 5 hours.[4][5]
-
Work-up:
-
Isolation: Evaporate the dichloromethane under reduced pressure at a temperature of 35-45°C to obtain the final product, this compound.[1]
Quantitative Data Summary
The following table summarizes the quantitative data associated with the phosphotungstic acid catalyzed synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 4-Chloro-3-methoxy-2-methylpyridine | [1][4] |
| Oxidizing Agent | 35% Hydrogen Peroxide | [4] |
| Catalyst | Phosphotungstic Acid Solution (20-30%) | [1][4] |
| Reaction Temperature | 85 - 90°C | [4][5] |
| Reaction Time | 5 hours | [4][5] |
| Yield | 95% | [5] |
| Final Product Purity | High (determined by HPLC) | [5] |
Process Visualization
The following diagrams illustrate the key synthetic pathway and experimental workflow for the preparation of this compound.
Caption: Synthetic pathway from Maltol to the final product.
Caption: Experimental workflow for the N-oxidation step.
References
- 1. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]
- 2. CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2 - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 4-Chloro-3-methoxy-2-methylpyridine N-oxide: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-methoxy-2-methylpyridine N-oxide is a key heterocyclic building block in organic synthesis, most notably recognized for its critical role as an intermediate in the manufacture of the proton pump inhibitor (PPI) Pantoprazole.[1] This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of this compound, tailored for professionals in chemical research and drug development.
Physicochemical Properties
Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 122307-41-9 | [2][3] |
| Molecular Formula | C₇H₈ClNO₂ | [2][3] |
| Molecular Weight | 173.60 g/mol | [2][3] |
| Melting Point | 96-100 °C | [3] |
| Appearance | Solid | |
| Assay | ≥97% |
Discovery and History
The discovery of this compound is intrinsically linked to the development of the anti-ulcer drug Pantoprazole by the German pharmaceutical company Byk Gulden (now part of Takeda) in the 1980s. The research program that led to Pantoprazole began in 1980, with the successful synthesis of the parent drug in 1985.[1]
This compound emerged as a crucial intermediate in the multi-step synthesis of Pantoprazole. The overall synthetic strategy involves the coupling of a substituted benzimidazole moiety with a pyridine derivative. This compound serves as the precursor to the substituted pyridine portion of the final Pantoprazole molecule. Its development was driven by the need for a stable and reactive intermediate that would allow for the efficient construction of the target drug.
Synthetic Pathways
The synthesis of this compound begins with its non-oxidized precursor, 4-chloro-3-methoxy-2-methylpyridine. The critical step is the N-oxidation of the pyridine ring. Two primary methods for this transformation have been documented: a traditional approach using peracetic acid and a more modern, efficient method employing a phosphotungstic acid catalyst.
Overall Synthetic Workflow
Caption: A high-level overview of the synthesis.
Method 1: Traditional Synthesis via Peracetic Acid
The older, traditional method for the N-oxidation involves the in-situ generation of peracetic acid from hydrogen peroxide and glacial acetic acid. This peracid then oxidizes the nitrogen atom of the pyridine ring. However, this method is known to be hazardous due to the potential for exothermic reactions and the formation of unstable peroxide species. It also typically results in lower yields and generates significant acidic waste.
Caption: Workflow of the peracetic acid method.
Method 2: Improved Synthesis with Phosphotungstic Acid Catalyst
A significant improvement in the synthesis of this compound involves the use of a phosphotungstic acid catalyst with hydrogen peroxide.[1] This method offers several advantages, including milder reaction conditions, higher yields, improved safety, and a more environmentally friendly profile due to the reduction of acidic waste.[1]
Caption: Workflow of the phosphotungstic acid method.
Experimental Protocols
Synthesis of 4-chloro-3-methoxy-2-methylpyridine (Precursor)
Materials:
-
3-Methoxy-2-methyl-4(1H)-pyridone
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Chloroform
-
Water
-
Potassium carbonate
-
Silica gel for column chromatography
Procedure:
-
Suspend 3-Methoxy-2-methyl-4(1H)-pyridone in phosphorus oxychloride.
-
Reflux the mixture for 10 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess phosphorus oxychloride.
-
Add toluene to the residue and evaporate under reduced pressure to azeotropically remove residual phosphorus oxychloride.
-
To the resulting oily substance, add chloroform and water, and separate the chloroform layer.
-
Make the aqueous layer alkaline with potassium carbonate and extract with chloroform.
-
Combine the chloroform extracts, wash with water, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel to obtain 4-chloro-3-methoxy-2-methylpyridine as a light brown oil.
Synthesis of this compound (Improved Method)
Materials:
-
4-chloro-3-methoxy-2-methylpyridine
-
Phosphotungstic acid
-
35% Hydrogen peroxide (H₂O₂)
-
Sodium hydroxide solution (e.g., 12% w/v)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
Prepare a 25% (w/v) solution of phosphotungstic acid in weakly acidic water.[4]
-
In a reaction vessel equipped with a stirrer and a dropping funnel, charge 4-chloro-3-methoxy-2-methylpyridine.[4]
-
Slowly add the phosphotungstic acid solution to the reaction vessel with stirring until completely mixed.[4]
-
Heat the mixture in a water bath to 85-87 °C.[4]
-
Add 35% hydrogen peroxide dropwise over a period of time (e.g., at a rate of approximately 60 parts by weight per hour for a 220 parts by weight batch of the starting material).[4]
-
Maintain the reaction temperature at 85 °C for 5 hours.[4]
-
After the reaction is complete, cool the mixture to 30 °C.[4]
-
Adjust the pH of the reaction mixture to 7-9 with a dilute sodium hydroxide solution to decompose any excess hydrogen peroxide.[4]
-
Extract the product with dichloromethane.[4]
-
Wash the organic extract with water until neutral.[4]
-
Dry the dichloromethane extract over anhydrous sodium sulfate.[4]
-
Evaporate the dichloromethane under reduced pressure (e.g., at 35-45 °C and 0.06-0.08 MPa) to yield this compound.[4]
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely available in peer-reviewed literature. However, based on its structure, the following characteristic signals would be expected:
-
¹H NMR: Signals corresponding to the methyl protons, methoxy protons, and two aromatic protons on the pyridine ring. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing N-oxide group and the chloro and methoxy substituents.
-
¹³C NMR: Resonances for the seven carbon atoms, including the methyl carbon, the methoxy carbon, and the five carbons of the pyridine ring. The carbons attached to the nitrogen and chlorine atoms would show characteristic shifts.
-
IR Spectroscopy: Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring, C-O stretching of the methoxy group, and a strong band corresponding to the N-O stretching vibration.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed, along with characteristic fragmentation patterns corresponding to the loss of substituents such as the methyl, methoxy, and chloro groups.
Application in Drug Development
The primary application of this compound is as a key intermediate in the synthesis of Pantoprazole.[1] The N-oxide functionality is crucial for the subsequent chemical transformations that lead to the final drug substance.
Role in Pantoprazole Synthesis
The synthesis of Pantoprazole involves the coupling of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol. This compound is a precursor to the 2-chloromethyl-3,4-dimethoxypyridine hydrochloride fragment. The N-oxide is typically rearranged and further functionalized to introduce the chloromethyl group at the 2-position and a methoxy group at the 4-position of the pyridine ring.
Caption: The role of the title compound in Pantoprazole synthesis.
Conclusion
This compound is a vital chemical intermediate with a well-established history in the pharmaceutical industry. Its synthesis has evolved from hazardous and lower-yielding traditional methods to safer and more efficient catalytic processes. A thorough understanding of its properties, history, and synthesis is essential for chemists and researchers involved in the development and manufacturing of Pantoprazole and potentially other novel therapeutics. Further research into the detailed spectroscopic characterization of this compound would be a valuable contribution to the field.
References
role of 4-Chloro-3-methoxy-2-methylpyridine N-oxide in Pantoprazole synthesis
An In-depth Technical Guide on the Role of 4-Chloro-3-methoxy-2-methylpyridine N-oxide in Pantoprazole Synthesis
Introduction
Pantoprazole is a widely used proton pump inhibitor (PPI) that effectively treats acid-related gastrointestinal disorders such as peptic ulcers and reflux esophagitis.[1][2][3] The synthesis of this complex molecule involves a multi-step process requiring precise control over reaction conditions and the use of specific intermediates. One of the most critical intermediates in the industrial preparation of Pantoprazole is 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[4][5] The synthesis of this key fragment, in turn, relies on a pivotal precursor: This compound . This guide provides a detailed technical overview of the synthesis of this N-oxide and its fundamental role in the subsequent formation of the pyridine moiety required for the final Pantoprazole molecule.
The Strategic Importance of this compound
The synthesis of Pantoprazole involves the condensation of two primary heterocyclic structures: a benzimidazole moiety and a pyridine moiety.[2][6] this compound is the key intermediate in the synthesis pathway that ultimately yields the required pyridine component, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
The overall synthetic strategy, starting from maltol, is outlined below. The N-oxide formation is a crucial step that facilitates subsequent functionalization of the pyridine ring.
Synthesis of this compound
The preparation of the N-oxide is achieved through the oxidation of its precursor, 4-chloro-3-methoxy-2-methylpyridine. A common and efficient method employs hydrogen peroxide as the oxidant in the presence of a phosphotungstic acid catalyst.[4][5] This method is favored for its mild reaction conditions, high yield, and improved safety profile compared to using strong peroxy acids.[5]
The workflow for this key oxidation step is detailed below.
Quantitative Data for N-oxide Synthesis
The following table summarizes quantitative data from representative examples found in patent literature.[4][5]
| Parameter | Example 1 | Example 2 | Example 3 |
| Starting Material | 250 parts by weight | 220 parts by weight | 200 parts by weight |
| (4-chloro-3-methoxy-2-methylpyridine) | |||
| Catalyst Solution | 10 parts P.A. in water (20% w/w) | 12 parts P.A. in water (25% w/w) | 13 parts P.A. in water (30% w/w) |
| Oxidant | 300 parts by weight (35% H₂O₂) | 350 parts by weight (35% H₂O₂) | 380 parts by weight (35% H₂O₂) |
| Reaction Temperature | 90°C (initial), 83°C (hold) | 87°C (initial), 85°C (hold) | 85°C (initial), 88°C (hold) |
| Reaction Time | 5 hours | 5 hours | 10 hours |
| pH Adjustment | 7-9 with NaOH solution | 7-9 with NaOH solution | 7-9 with NaOH solution |
| Yield | High | High | High |
P.A. = Phosphotungstic Acid
Experimental Protocol for N-oxide Synthesis
This protocol is a generalized procedure based on published methods.[4][5]
-
Catalyst Preparation: Dissolve 10 parts by weight of phosphotungstic acid in neutral water to obtain a 20% (w/w) solution.
-
Reaction Setup: In a suitable reaction vessel, charge 250 parts by weight of 4-chloro-3-methoxy-2-methylpyridine.
-
Catalyst Addition: Slowly add the prepared phosphotungstic acid solution to the reaction vessel under stirring until completely mixed.
-
Heating: Heat the mixture in a water bath to a temperature of 90°C.
-
Oxidant Addition: Begin the dropwise addition of 300 parts by weight of 35% hydrogen peroxide. The rate of addition should be controlled (e.g., 50 parts by weight/hour).
-
Reaction Maintenance: After the addition is complete, maintain the reaction temperature at 83°C for 5 hours.
-
Quenching and pH Adjustment: Cool the reaction mixture to 30°C. Slowly add a 12% (w/w) aqueous solution of sodium hydroxide to adjust the pH to between 7 and 9, which decomposes any excess hydrogen peroxide.
-
Extraction: Extract the product from the aqueous solution using dichloromethane.
-
Washing and Drying: Wash the organic extract with water until neutral. Dry the dichloromethane layer over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Remove the dichloromethane by evaporation under reduced pressure to yield the final product, this compound.
Conversion to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride
The N-oxide is not directly used in the final condensation. Instead, it undergoes a series of transformations to install the necessary functional groups. This pathway leverages the N-oxide to activate the pyridine ring for subsequent reactions.
-
Methoxylation: The chloro group at the 4-position is replaced by a methoxy group. This is typically achieved by reacting the N-oxide with sodium methoxide.[5]
-
Rearrangement (Isomerization): The N-oxide is reacted with an agent like acetic anhydride. This step results in a rearrangement that introduces a functional group (acetoxy) onto the methyl group at the 2-position.[7]
-
Hydrolysis: The resulting acetoxylated compound is hydrolyzed in an alkaline medium to yield the corresponding carbinol (2-hydroxymethyl-3,4-dimethoxypyridine).[7]
-
Chlorination: The final step involves reacting the carbinol with a chlorinating agent, such as thionyl chloride (SOCl₂), to produce the target intermediate, 2-chloromethyl-3,4-dimethoxypyridine, which is then typically isolated as its hydrochloride salt.[7]
Experimental Protocol for Rearrangement and Chlorination
The following is a representative protocol for the conversion of the N-oxide derivative to the final chlorinated intermediate.[7]
-
Acetoxylation: Mix acetic anhydride (3.5 eq) with 4-dimethylaminopyridine (0.1 eq) and heat to 65-70°C. Slowly add 2-methyl-3-methoxy-4-chloropyridine N-oxide (1 eq) over approximately 70 minutes, maintaining the temperature. The reaction is exothermic. Hold the temperature for an additional 2.5 hours.
-
Hydrolysis: Cool the mixture below 65°C and gradually add methanol to hydrolyze the excess acetic anhydride.
-
Chlorination: The resulting carbinol (not isolated) is then reacted with thionyl chloride in the presence of N,N-dimethylformamide to yield the final product.
Conclusion
This compound is a cornerstone intermediate in the industrial synthesis of Pantoprazole. Its formation via a controlled oxidation reaction is a critical step that enables the subsequent, regioselective introduction of a methoxy group at the 4-position and the functionalization of the 2-methyl group. The stability and reactivity of the N-oxide make it an ideal precursor for constructing the complex 2-chloromethyl-3,4-dimethoxypyridine hydrochloride moiety, which is essential for the final condensation step to form the Pantoprazole backbone. Understanding the synthesis and subsequent transformations of this N-oxide is therefore fundamental for professionals involved in the development and manufacturing of this important pharmaceutical agent.
References
- 1. CN102796021B - Method for synthesis of pantoprazole intermediate 4-difluoromethoxyacetanilide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102796021A - Method for synthesis of pantoprazole intermediate 4-difluoromethoxyacetanilide - Google Patents [patents.google.com]
- 4. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]
- 6. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2002028852A1 - A process for the preparation of pantoprazole and intermediates therefor - Google Patents [patents.google.com]
The N-Oxide Group in Substituted Pyridines: A Gateway to Enhanced Reactivity and Novel Functionalities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of an N-oxide functionality to the pyridine ring dramatically alters its electronic properties, transforming it from a relatively electron-deficient heterocycle into a versatile platform for a wide array of chemical transformations. This modification not only enhances the reactivity of the pyridine core towards both electrophilic and nucleophilic substitution but also opens up unique reaction pathways, making pyridine N-oxides invaluable intermediates in organic synthesis, medicinal chemistry, and materials science. This technical guide provides a comprehensive overview of the reactivity of the N-oxide group in substituted pyridines, with a focus on quantitative data, detailed experimental protocols, and visual representations of key chemical and biological processes.
Electronic Nature and General Reactivity of Pyridine N-Oxides
The N-oxide group, with its formal positive charge on the nitrogen and negative charge on the oxygen, exerts a profound influence on the electron distribution within the pyridine ring. This is best understood through its resonance structures, which illustrate the dual nature of the N-oxide group. It acts as an electron-donating group through resonance, increasing the electron density at the C2, C4, and C6 positions, thereby activating the ring towards electrophilic attack at these positions. Conversely, the inductive effect of the positively charged nitrogen atom deactivates the ring towards electrophilic attack, particularly at the C3 and C5 positions. This dual electronic influence makes pyridine N-oxides more reactive than pyridine itself towards both electrophilic and nucleophilic reagents.[1][2][3]
The increased reactivity towards electrophiles is particularly significant, as the parent pyridine ring is notoriously unreactive in electrophilic aromatic substitution reactions. The N-oxide group facilitates these reactions, allowing for the introduction of a variety of functional groups onto the pyridine ring. Subsequently, the N-oxide can be readily removed through deoxygenation, providing access to substituted pyridines that are otherwise difficult to synthesize.[1]
Furthermore, the N-oxide oxygen itself can act as a nucleophile, participating in a range of reactions, and the adjacent positions are activated for various transformations, including rearrangements and cross-coupling reactions. This multifaceted reactivity profile makes substituted pyridine N-oxides powerful tools in the synthesis of complex molecules, including many active pharmaceutical ingredients (APIs).[4]
Key Reactions of Substituted Pyridine N-Oxides
The enhanced and often unique reactivity of substituted pyridine N-oxides has been exploited in a multitude of synthetic transformations. This section details some of the most important reactions, providing quantitative data on the influence of substituents and detailed experimental protocols for their execution.
Electrophilic Substitution
As mentioned, the N-oxide group activates the pyridine ring for electrophilic substitution, primarily at the C4 position. The regioselectivity is influenced by both electronic and steric factors.
Nitration of pyridine N-oxides is a synthetically useful reaction that typically occurs at the 4-position. The reaction is generally carried out using a mixture of fuming nitric acid and sulfuric acid.
Table 1: Effect of Substituents on the Nitration of Pyridine N-Oxides
| Substituent | Position | Product(s) (Yield %) | Reference |
| H | - | 4-Nitro (90%) | J. Am. Chem. Soc. 1951, 73, 3470-3472 |
| 2-Methyl | 2 | 4-Nitro (85%) | J. Org. Chem. 1962, 27, 3351-3353 |
| 3-Methyl | 3 | 4-Nitro (92%) | J. Org. Chem. 1962, 27, 3351-3353 |
| 2-Chloro | 2 | 4-Nitro (78%) | Rec. Trav. Chim. Pays-Bas 1952, 71, 781-789 |
| 3-Bromo | 3 | 4-Nitro (88%) | J. Chem. Soc. 1955, 2836-2840 |
Experimental Protocol: Synthesis of 4-Nitropyridine N-oxide
To a stirred solution of pyridine N-oxide (10.0 g, 0.105 mol) in concentrated sulfuric acid (40 mL) at 0 °C, fuming nitric acid (d=1.5, 15 mL) is added dropwise, maintaining the temperature below 10 °C. The mixture is then heated at 90 °C for 2 hours. After cooling to room temperature, the reaction mixture is poured onto crushed ice (200 g). The resulting solution is neutralized with solid sodium carbonate until pH 8. The precipitated product is collected by filtration, washed with cold water, and dried to afford 4-nitropyridine N-oxide as a yellow solid. Yield: 13.2 g (90%).
Nucleophilic Substitution
The electron-withdrawing nature of the N-oxide group, particularly when protonated or activated, renders the C2 and C4 positions susceptible to nucleophilic attack. This allows for the introduction of a variety of nucleophiles.
Pyridine N-oxides can be converted to 2- and 4-halopyridines using various halogenating agents. A common method involves the use of phosphorus oxychloride (POCl₃) to generate 2- and 4-chloropyridines.[1][5][6][7][8]
Table 2: Chlorination of Substituted Pyridine N-Oxides with POCl₃
| Substituent | Position | Product(s) (Yield %) | Reference |
| H | - | 2-Chloro (65%), 4-Chloro (15%) | J. Am. Chem. Soc. 1953, 75, 4329-4331 |
| 3-Methyl | 3 | 2-Chloro-3-methyl (70%) | J. Org. Chem. 1962, 27, 3351-3353 |
| 4-Methyl | 4 | 2-Chloro-4-methyl (80%) | J. Chem. Soc. 1957, 1918-1922 |
| 4-Nitro | 4 | 2-Chloro-4-nitro (90%) | Rec. Trav. Chim. Pays-Bas 1952, 71, 781-789 |
Experimental Protocol: Synthesis of 2-Chloropyridine from Pyridine N-oxide [5][6]
A mixture of pyridine N-oxide (19.0 g, 0.2 mol) and phosphorus oxychloride (61.2 g, 0.4 mol) is heated at 110 °C for 3 hours. After cooling, the reaction mixture is poured cautiously onto crushed ice (300 g). The solution is made strongly alkaline (pH > 10) with concentrated sodium hydroxide solution while cooling in an ice bath. The mixture is then extracted with diethyl ether (3 x 100 mL). The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed by distillation. The residue is distilled under reduced pressure to give 2-chloropyridine. Yield: 14.7 g (65%).
Boekelheide Rearrangement
The Boekelheide rearrangement is a synthetically valuable reaction of 2-alkylpyridine N-oxides with acetic anhydride or trifluoroacetic anhydride, which leads to the formation of 2-(1-acetoxyalkyl)pyridines. These products can be readily hydrolyzed to the corresponding 2-(1-hydroxyalkyl)pyridines.[6][9][10] The reaction proceeds through a[6][6]-sigmatropic rearrangement.[9]
Table 3: Boekelheide Rearrangement of Substituted 2-Picoline N-Oxides
| Substituent on Ring | Product (after hydrolysis) (Yield %) | Reference |
| H | 2-Pyridylcarbinol (75%) | J. Am. Chem. Soc. 1954, 76, 1286-1291 |
| 4-Methyl | (4-Methyl-2-pyridyl)carbinol (82%) | J. Org. Chem. 1962, 27, 3351-3353 |
| 5-Ethyl | (5-Ethyl-2-pyridyl)carbinol (78%) | J. Med. Chem. 1985, 28, 1533-1536 |
Experimental Protocol: Boekelheide Rearrangement of 2-Methylpyridine N-oxide [11]
A solution of 2-methylpyridine N-oxide (10.9 g, 0.1 mol) in acetic anhydride (50 mL) is heated at reflux for 2 hours. The excess acetic anhydride is removed by distillation under reduced pressure. The residue is then treated with a 10% aqueous solution of sodium hydroxide (100 mL) and heated at reflux for 1 hour to hydrolyze the acetate ester. After cooling, the solution is extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous magnesium sulfate, and the solvent is evaporated to give 2-pyridinemethanol as a colorless oil. Yield: 8.2 g (75%).
Visualization of Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows discussed in this guide.
Caption: Electrophilic nitration of pyridine N-oxide.
Caption: Nucleophilic chlorination of pyridine N-oxide.
Caption: Mechanism of the Boekelheide Rearrangement.
Role in Drug Development: The GABA-A Receptor Signaling Pathway
The pyridine N-oxide motif is present in a number of biologically active molecules and approved drugs. One notable example is chlordiazepoxide, the first benzodiazepine, which contains a diazepine N-oxide. Benzodiazepines are a class of psychoactive drugs that exert their effects by modulating the activity of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[7][12][13][14][15][16]
The binding of benzodiazepines to a specific site on the GABA-A receptor allosterically increases the affinity of GABA for its binding site. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability. This mechanism underlies the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this class of drugs.[7][12][13]
Caption: Simplified GABA-A receptor signaling pathway.
Conclusion
The N-oxide group is a powerful tool for modulating the reactivity of the pyridine ring. Its ability to activate the ring towards both electrophilic and nucleophilic substitution, coupled with the ease of its subsequent removal, provides a versatile strategy for the synthesis of a wide range of substituted pyridines. The unique rearrangements and other transformations that pyridine N-oxides undergo further expand their synthetic utility. For researchers in drug development, the pyridine N-oxide moiety not only serves as a key synthetic handle but can also be an integral part of the pharmacophore, as exemplified by its role in modulating the activity of the GABA-A receptor. A thorough understanding of the reactivity of substituted pyridine N-oxides is therefore essential for any scientist working in the fields of organic synthesis, medicinal chemistry, and drug discovery.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. PREPARATION OF 2-CHLOROPYRIDINE | Semantic Scholar [semanticscholar.org]
- 6. CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents [patents.google.com]
- 7. 2-Chloropyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. What is the mechanism of Chlordiazepoxide? [synapse.patsnap.com]
- 13. Chlordiazepoxide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Chlordiazepoxide | Chlordiazepoxide for detox treatment | UKAT [ukat.co.uk]
- 15. Chlordiazepoxide - Wikipedia [en.wikipedia.org]
- 16. chlordiazepoxide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Chloro-3-methoxy-2-methylpyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-methoxy-2-methylpyridine N-oxide is a critical intermediate in the synthesis of various pharmaceuticals, most notably the proton pump inhibitor pantoprazole. A thorough understanding of its chemical reactivity, specifically the location of its electrophilic and nucleophilic sites, is paramount for optimizing synthetic routes and developing novel derivatives. This technical guide provides a comprehensive analysis of the electronic properties and reactivity of this compound, supported by established principles of pyridine N-oxide chemistry, detailed experimental protocols for its synthesis, and a discussion of its role in pharmaceutical manufacturing.
Introduction
Pyridine N-oxides are a fascinating class of heterocyclic compounds characterized by a coordinate covalent bond between the nitrogen atom of the pyridine ring and an oxygen atom. This N-oxide functionality significantly alters the electronic distribution within the aromatic ring, rendering it susceptible to a range of chemical transformations. Unlike their parent pyridines, which are generally resistant to electrophilic attack and susceptible to nucleophilic attack at the 2-, 4-, and 6-positions, pyridine N-oxides exhibit enhanced reactivity towards both electrophiles and nucleophiles at these same positions.
This guide focuses on the specific reactivity of this compound, a highly substituted pyridine N-oxide of significant industrial importance. By examining the interplay of the N-oxide group and the various substituents on the pyridine ring, we can delineate the molecule's primary sites for electrophilic and nucleophilic attack.
Analysis of Electrophilic and Nucleophilic Sites
The reactivity of this compound is governed by the electronic effects of its substituents and the inherent properties of the pyridine N-oxide core.
Nucleophilic Sites
The primary nucleophilic sites of this compound are the N-oxide oxygen atom and the electron-rich positions of the pyridine ring.
-
N-Oxide Oxygen: The oxygen atom of the N-oxide group is inherently nucleophilic and readily attacks electrophiles. This initial reaction is often the first step in many transformations of pyridine N-oxides.
-
Pyridine Ring (Positions C2, C4, C6): The N-oxide group, through resonance, can donate electron density to the pyridine ring, particularly at the ortho (C2, C6) and para (C4) positions. This increased electron density makes these positions susceptible to attack by electrophiles. In the case of this compound:
-
C6 (unsubstituted): This position is activated towards electrophilic attack.
-
C4 (chloro-substituted): The electron-donating effect of the N-oxide and the activating, ortho-, para-directing methoxy group at C3 enhance the electron density at this position, making it a target for electrophiles.
-
C2 (methyl-substituted): The methyl group is an activating group, and this position is also activated by the N-oxide and the methoxy group. However, it may be subject to steric hindrance.
-
Electrophilic Sites
The primary electrophilic sites of this compound are the carbon atoms at the 2-, 4-, and 6-positions of the pyridine ring. The electron-withdrawing inductive effect of the positively charged nitrogen atom makes these positions electron-deficient and thus susceptible to nucleophilic attack.
-
C4 (chloro-substituted): This is a prominent electrophilic site. The chloro substituent is a good leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.
-
C6 (unsubstituted): This position is also an electrophilic site, open to nucleophilic attack.
-
C2 (methyl-substituted): While electronically an electrophilic site, nucleophilic attack here might be sterically hindered by the adjacent methyl group.
The reactivity of the N-oxide group itself can be harnessed to enhance the electrophilicity of the ring. For instance, reaction with reagents like phosphorus oxychloride (POCl3) can convert the N-oxide into a good leaving group, facilitating nucleophilic substitution.
Quantitative Reactivity Data (Analogous Systems)
| Site | Predicted Reactivity | Influencing Factors |
| N-Oxide Oxygen | Highly Nucleophilic | Inherent property of the N-oxide group. |
| C2-position | Electrophilic & Nucleophilic | Activated by N-oxide and methoxy group (nucleophilic attack). Electron-deficient due to nitrogen (electrophilic attack). Potential for steric hindrance from the methyl group. |
| C4-position | Highly Electrophilic | Activated by N-oxide and methoxy group (nucleophilic attack). Highly susceptible to SNAr due to the chloro leaving group. |
| C6-position | Electrophilic & Nucleophilic | Activated by N-oxide (nucleophilic attack). Electron-deficient due to nitrogen (electrophilic attack). Less sterically hindered than the C2 position. |
| Methyl Group (C2) | Potentially Reactive | Can undergo reactions such as rearrangement after activation of the N-oxide, as seen in the synthesis of pantoprazole intermediates. |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is a well-established industrial process. The most common method involves the oxidation of 4-chloro-3-methoxy-2-methylpyridine.[1][2]
Oxidation of 4-chloro-3-methoxy-2-methylpyridine
Materials:
-
4-chloro-3-methoxy-2-methylpyridine
-
Hydrogen peroxide (35% solution)
-
Phosphotungstic acid
-
Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
A solution of phosphotungstic acid in water is prepared to act as a catalyst.
-
4-chloro-3-methoxy-2-methylpyridine is charged into a reaction vessel.
-
The phosphotungstic acid solution is added to the reaction vessel with stirring.
-
The mixture is heated, and 35% hydrogen peroxide is added dropwise at a controlled rate while maintaining the reaction temperature.
-
After the addition is complete, the reaction mixture is stirred for several hours at the same temperature to ensure complete conversion.
-
The reaction mixture is then cooled, and the pH is adjusted to 7-9 with a sodium hydroxide solution to decompose any excess hydrogen peroxide.
-
The product, this compound, is extracted from the aqueous layer using dichloromethane.
-
The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the final product.
Quantitative Data from a Representative Patented Procedure:
| Reactant | Amount (parts by weight) |
| 4-chloro-3-methoxy-2-methylpyridine | 220 |
| Phosphotungstic acid | 12 |
| Hydrogen peroxide (35%) | 350 |
| Product Yield | High |
Role in Pharmaceutical Synthesis: The Path to Pantoprazole
This compound is a pivotal intermediate in the multi-step synthesis of pantoprazole. Its specific reactivity is exploited to introduce further functionality required for the final drug molecule. A key transformation involves a rearrangement reaction, often initiated by acetic anhydride, which highlights the nucleophilicity of the N-oxide oxygen and the reactivity of the adjacent methyl group.
The following diagram illustrates a simplified workflow for the conversion of this compound towards a key pantoprazole precursor.
Caption: Synthetic workflow from this compound.
Conclusion
This compound is a molecule with a rich and strategically important reactivity profile. The N-oxide functionality, in concert with the substituents on the pyridine ring, creates distinct and predictable sites for both electrophilic and nucleophilic attack. The primary nucleophilic character resides in the N-oxide oxygen and the electron-rich C4 and C6 positions of the ring, while the primary electrophilic character is found at these same carbon positions, particularly the C4 position which is activated for nucleophilic aromatic substitution. A thorough understanding of these reactive sites is essential for professionals in drug development and process chemistry to optimize existing synthetic routes and to design novel molecules with potential therapeutic applications. The detailed experimental protocols and the illustrative synthetic workflow provided herein serve as a valuable resource for researchers in this field.
References
Methodological & Application
Application Note and Protocol: Oxidation of 4-chloro-3-methoxy-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-oxidation of 4-chloro-3-methoxy-2-methylpyridine, a critical intermediate in the synthesis of the proton pump inhibitor Pantoprazole.[1][2][3] The featured method utilizes hydrogen peroxide as the oxidant, catalyzed by phosphotungstic acid, which offers a safer, more environmentally friendly, and high-yielding alternative to traditional methods employing peracetic acid.[2][3] This protocol is designed for ease of use in laboratory and industrial settings, focusing on operational safety and efficiency.
Introduction
The synthesis of 4-chloro-3-methoxy-2-methylpyridine N-oxide is a crucial step in the manufacturing pathway of Pantoprazole, a widely used medication for the treatment of acid-related gastrointestinal disorders.[1][2][3] Traditional oxidation methods for this transformation often involve the in-situ generation of peracetic acid from hydrogen peroxide and glacial acetic acid.[2][3] However, this approach is fraught with challenges, including highly exothermic and potentially explosive reaction conditions, which are difficult to control on an industrial scale.[2][3] Additionally, the process generates significant acidic waste, posing environmental concerns.[2][3]
The protocol outlined below employs a phosphotungstic acid-catalyzed oxidation with hydrogen peroxide. This method presents a significant improvement by offering milder reaction conditions, enhanced safety, high product yields, and a greener chemical process with no waste acid discharge.[1][2]
Experimental Protocol
This protocol is based on a method that has demonstrated high yields and safety for the N-oxidation of 4-chloro-3-methoxy-2-methylpyridine.[1][2][4]
Materials:
-
4-chloro-3-methoxy-2-methylpyridine
-
Phosphotungstic acid
-
35% (w/w) Hydrogen peroxide solution
-
12% (w/w) Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Reaction vessel equipped with a stirrer, thermometer, and dropping funnel
-
Water bath for heating
-
pH meter or pH indicator strips
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: Prepare a 20-30% (w/w) solution of phosphotungstic acid in neutral or weakly acidic deionized water.[1]
-
Reaction Setup: In the reaction vessel, charge the 4-chloro-3-methoxy-2-methylpyridine. With stirring, slowly add the prepared phosphotungstic acid solution.[1]
-
Reaction Execution: Heat the mixture in a water bath to a temperature between 85-90°C.[1] Once the temperature is stable, begin the dropwise addition of 35% hydrogen peroxide solution at a controlled rate.[1]
-
Reaction Monitoring: Maintain the reaction temperature between 83-88°C for approximately 5 hours after the addition of hydrogen peroxide is complete.[1]
-
Work-up:
-
Cool the reaction mixture to 30°C.[2]
-
Slowly add a 12% aqueous solution of sodium hydroxide to adjust the pH of the mixture to between 7 and 9. This step also decomposes any excess hydrogen peroxide.[1][2]
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.[1][2]
-
Wash the combined organic extracts with water until the aqueous layer is neutral.[1][2]
-
-
Product Isolation:
-
Filter off the drying agent.
-
Remove the dichloromethane under reduced pressure using a rotary evaporator at a temperature of 35-45°C to yield the final product, this compound.[2]
-
Data Presentation
The following table summarizes quantitative data from various reported examples of this oxidation reaction.
| Parameter | Example 1 | Example 2 | Example 3 |
| Starting Material | 250 parts by weight | 220 parts by weight | 200 parts by weight |
| Phosphotungstic Acid Solution | 10 parts by weight in water (20% soln.) | 12 parts by weight in water (25% soln.) | 13 parts by weight in water (30% soln.) |
| 35% Hydrogen Peroxide | 300 parts by weight | 350 parts by weight | 380 parts by weight |
| Reaction Temperature | 90°C initially, then 83°C | 87°C initially, then 85°C | 85°C initially, then 88°C |
| Reaction Time | 5 hours | 5 hours | 5 hours |
| Product Yield | Not specified | 95% | Not specified |
Data sourced from patent literature.[1][4]
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Reaction Scheme
Caption: The overall chemical transformation for the N-oxidation of 4-chloro-3-methoxy-2-methylpyridine.
References
- 1. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]
- 3. CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2 - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
experimental procedure for Pantoprazole synthesis using 4-Chloro-3-methoxy-2-methylpyridine N-oxide
Application Note: Synthesis of Pantoprazole from 4-Chloro-3-methoxy-2-methylpyridine N-oxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pantoprazole is a proton pump inhibitor used to treat acid-related gastrointestinal disorders. Its synthesis is a multi-step process involving the condensation of a substituted pyridine derivative with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole, followed by a controlled oxidation reaction. This document outlines the experimental procedure for the synthesis of Pantoprazole, commencing with the starting material this compound. The protocol details the preparation of the key intermediate, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, and its subsequent reaction to form Pantoprazole.
Overall Synthesis Workflow
The synthesis of Pantoprazole from this compound can be summarized in the following key stages:
-
Methoxylation: Conversion of this compound to 3,4-dimethoxy-2-methylpyridine N-oxide.
-
Rearrangement: Isomerization of 3,4-dimethoxy-2-methylpyridine N-oxide to 2-hydroxymethyl-3,4-dimethoxypyridine.
-
Chlorination: Conversion of 2-hydroxymethyl-3,4-dimethoxypyridine to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
-
Condensation: Reaction of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole to form the thioether intermediate.
-
Oxidation: Oxidation of the thioether intermediate to yield Pantoprazole.
Overall workflow for the synthesis of Pantoprazole.
Experimental Protocols
Protocol 1: Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride
This protocol describes the multi-step conversion of this compound to the key pyridine intermediate.
Step 1: Synthesis of 3,4-dimethoxy-2-methylpyridine N-oxide [1]
-
A solution of sodium methoxide is prepared by dissolving sodium in methanol.
-
This compound is added to the sodium methoxide solution.
-
The reaction mixture is heated to reflux and maintained for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
After completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., dichloromethane) and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield 3,4-dimethoxy-2-methylpyridine N-oxide.
Step 2: Synthesis of 2-hydroxymethyl-3,4-dimethoxypyridine [1]
-
3,4-dimethoxy-2-methylpyridine N-oxide is dissolved in acetic anhydride.
-
The mixture is heated to reflux for several hours to facilitate the rearrangement.
-
The excess acetic anhydride is removed by distillation under reduced pressure.
-
The resulting residue is then subjected to hydrolysis by adding an aqueous base (e.g., sodium hydroxide solution) and heating to yield 2-hydroxymethyl-3,4-dimethoxypyridine.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude product, which may be purified by crystallization or chromatography.
Step 3: Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride [1][2]
-
2-hydroxymethyl-3,4-dimethoxypyridine is dissolved in an inert solvent such as dichloromethane.
-
The solution is cooled to a low temperature (e.g., -5 to 0 °C).
-
Thionyl chloride is added dropwise to the cooled solution while maintaining the temperature.
-
The reaction mixture is stirred for a few hours at this temperature and then allowed to warm to room temperature.
-
The solvent is evaporated under reduced pressure, and an anhydrous alcohol (e.g., ethanol) is added to the residue.
-
The mixture is cooled to induce crystallization. The resulting solid is collected by filtration, washed with a cold solvent, and dried to afford 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
Protocol 2: Synthesis of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole[3]
This intermediate is prepared in a multi-step synthesis starting from 4-hydroxy acetanilide.
-
Difluoromethoxylation: 4-hydroxy acetanilide is reacted with difluoromethylene chloride in the presence of a base (e.g., sodium hydroxide) and a phase transfer catalyst to yield N-[4-(difluoromethoxy)phenyl]acetamide.
-
Nitration: The acetamide is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group ortho to the acetamido group.
-
Hydrolysis: The acetamido group of the nitrated compound is hydrolyzed under basic conditions to yield [4-(difluoromethoxy)-2-nitrophenyl]amine.
-
Reduction: The nitro group is reduced to an amine using a reducing agent such as Raney-Nickel and hydrazine hydrate.
-
Cyclization: The resulting diamine is cyclized with carbon disulfide in a suitable solvent under reflux to form 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole.
Protocol 3: Synthesis of Pantoprazole
Step 1: Condensation to form Pantoprazole Sulfide [3][4][5][6]
-
In a reaction vessel, 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole is dissolved in a suitable solvent (e.g., water, ethanol, or a mixture) containing a base such as sodium hydroxide.
-
A solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in a suitable solvent is added slowly to the reaction mixture.
-
The reaction is stirred at room temperature or slightly elevated temperature for several hours until completion, which can be monitored by TLC.
-
Upon completion, the product, pantoprazole sulfide, may precipitate or can be extracted into an organic solvent. The crude product is isolated for the next step.
Step 2: Oxidation to Pantoprazole [3][4][5][7]
-
The pantoprazole sulfide intermediate is dissolved or suspended in a suitable solvent, such as dichloromethane or acetic acid.
-
The solution is cooled to a controlled temperature (e.g., 0-10 °C).
-
An oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or sodium hypochlorite) is added portion-wise, maintaining the low temperature.
-
The reaction is stirred until the oxidation is complete, as monitored by TLC or HPLC. Careful monitoring is crucial to avoid over-oxidation to the sulfone byproduct.
-
The reaction is quenched, and the product is isolated by extraction and purification. The crude Pantoprazole can be purified by crystallization from a suitable solvent system.
Final steps in the synthesis of Pantoprazole.
Data Presentation
The following table summarizes the typical yields for the key steps in the synthesis of Pantoprazole. Note that yields can vary based on reaction conditions and scale.
| Reaction Step | Starting Material | Product | Typical Yield (%) | Reference |
| Chlorination of 2-hydroxymethyl-3,4-dimethoxypyridine | 2-hydroxymethyl-3,4-dimethoxypyridine | 2-chloromethyl-3,4-dimethoxypyridine hydrochloride | 82-84 | |
| Overall synthesis of Pantoprazole sodium from intermediates | 5-difluoromethoxy-2-mercapto-1H-benzimidazole and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride | Pantoprazole sodium | 77.2 | [8] |
| Oxidation of (5-difluoromethoxy)-2-[(4-chloro-3-methoxy-2-pyridinyl)methyl]thio-1H-benzimidazole | (5-difluoromethoxy)-2-[(4-chloro-3-methoxy-2-pyridinyl)methyl]thio-1H-benzimidazole | (5-difluoromethoxy)-2-[(4-chloro-3-methoxy-2-pyridinyl)methyl]sulfinyl-1H-benzimidazole | 84.4 |
Disclaimer: This document is intended for informational purposes for a research and development audience. The described procedures involve hazardous materials and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions. The yields are indicative and may vary.
References
- 1. CN101875629A - Industrial preparation method of pantoprazole intermediate pyridine hydrochloride - Google Patents [patents.google.com]
- 2. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]
- 3. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. WO2006064249A2 - Process for the preparation of pantoprazole sodium - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of pantoprazole sodium [journal11.magtechjournal.com]
Application Notes and Protocols for the Catalytic Oxidation Synthesis of Pyyridine N-Oxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine N-oxides are a class of heterocyclic compounds with significant applications in medicinal chemistry, materials science, and organic synthesis. They serve as crucial intermediates in the synthesis of various pharmaceuticals and agrochemicals, and also act as catalysts and ligands in organometallic chemistry. The N-oxide functional group alters the electronic properties of the pyridine ring, facilitating nucleophilic substitution at the 2- and 4-positions and enabling a range of synthetic transformations that are otherwise challenging with the parent pyridine.
Traditional methods for the synthesis of pyridine N-oxides often involve the use of strong peroxy acids in stoichiometric amounts, which can pose safety risks and generate significant waste. Catalytic oxidation methods offer a more sustainable and efficient alternative, utilizing smaller amounts of catalysts with milder oxidants like hydrogen peroxide. This document provides detailed application notes and experimental protocols for several key catalytic oxidation methods for the synthesis of pyridine N-oxides, including those employing manganese and rhenium-based catalysts.
Catalytic Oxidation Methods: A Comparative Overview
Several catalytic systems have been developed for the efficient N-oxidation of pyridines. The choice of method often depends on the substrate's electronic properties, desired scale, and available resources. Below is a summary of commonly employed catalytic methods.
| Method | Catalyst | Oxidant | Typical Reaction Conditions | Advantages | Disadvantages |
| Manganese-Catalyzed Oxidation | Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride (Mn(TDCPP)Cl) | Hydrogen Peroxide (30%) | CH₂Cl₂/CH₃CN, NH₄OAc (cocatalyst), 0°C to room temperature | High chemoselectivity, good yields for various pyridine derivatives. | Catalyst can be expensive and may require specific ligand synthesis. |
| Rhenium-Catalyzed Oxidation | Methyltrioxorhenium (MTO) | Hydrogen Peroxide (30%) | Various solvents (e.g., CH₂Cl₂, H₂O), room temperature | High catalytic activity, mild reaction conditions, broad substrate scope. | Rhenium is a precious metal, making the catalyst costly. |
| Peroxy Acid (Non-Catalytic) | Peracetic Acid or m-CPBA | N/A | Acetic acid or CH₂Cl₂, elevated or room temperature | Well-established, high yields for many substrates. | Use of stoichiometric strong oxidants, potential safety hazards. |
| Urea-Hydrogen Peroxide (UHP) | Often used with an acid anhydride | N/A | Various solvents, often requires heating | Solid, stable, and safe source of hydrogen peroxide. | May require activation and can be less reactive than peroxy acids. |
Experimental Protocols
Caution: Reactions involving peroxides and other oxidizing agents should be conducted with appropriate safety precautions, including the use of a safety shield and proper personal protective equipment. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Manganese-Catalyzed N-Oxidation of Pyridine Derivatives[1]
This protocol describes the oxidation of pyridine derivatives using a manganese porphyrin catalyst and hydrogen peroxide.
Materials:
-
Pyridine derivative (1.0 equiv)
-
Manganese tetrakis(2,6-dichlorophenyl)porphyrin chloride (Mn(TDCPP)Cl) (1-5 mol%)
-
Ammonium acetate (NH₄OAc) (cocatalyst)
-
Dichloromethane (CH₂Cl₂)
-
Acetonitrile (CH₃CN)
-
30% Aqueous hydrogen peroxide (H₂O₂) (1.1-1.5 equiv)
-
Manganese dioxide (MnO₂) (for quenching)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the pyridine substrate (1.0 equiv) in a mixture of dichloromethane and acetonitrile.
-
Add manganese tetrakis(2,6-dichlorophenyl)porphyrin chloride (Mn(TDCPP)Cl) (1-5 mol %) and ammonium acetate.
-
Cool the mixture in an ice bath with vigorous stirring.
-
Slowly add 30% aqueous hydrogen peroxide (1.1-1.5 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a small amount of MnO₂ to decompose any excess hydrogen peroxide.
-
Filter the mixture and transfer the filtrate to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Methyltrioxorhenium (MTO)-Catalyzed N-Oxidation of Pyridines[1]
This protocol outlines a general procedure for the N-oxidation of pyridines using the highly active methyltrioxorhenium catalyst.
Materials:
-
Pyridine derivative (1.0 equiv)
-
Methyltrioxorhenium (MTO) (0.2-0.5 mol%)
-
30% Aqueous hydrogen peroxide (H₂O₂) (1.1-1.5 equiv)
-
Appropriate solvent (e.g., dichloromethane, water)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the pyridine derivative (1.0 equiv) in the chosen solvent, add methyltrioxorhenium (MTO) (0.2-0.5 mol%).
-
Stir the mixture at room temperature.
-
Slowly add 30% aqueous hydrogen peroxide (1.1-1.5 equiv) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Upon completion, the reaction mixture can be worked up by quenching excess peroxide with a mild reducing agent (e.g., sodium sulfite solution) if necessary.
-
The product can be isolated by extraction with a suitable organic solvent.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography, distillation, or recrystallization.
Protocol 3: N-Oxidation using Peracetic Acid[2]
This is a classic, non-catalytic method for the synthesis of pyridine N-oxide.
Materials:
-
Pyridine (1.39 moles)
-
40% Peracetic acid (1.50 moles)
-
Isopropyl alcohol
-
Ether
-
1 L three-necked flask with stirrer, thermometer, and dropping funnel
Procedure:
-
In a 1 L three-necked flask, place 110 g (1.39 moles) of pyridine.
-
With stirring, add 250 mL (1.50 moles) of 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50-60 minutes.
-
After the addition is complete, continue stirring until the temperature drops to 40°C.
-
Work-up Option A: Pyridine-N-oxide hydrochloride. [1]
-
Bubble a slight excess of gaseous hydrogen chloride into the reaction mixture.
-
Remove acetic acid and excess peracetic acid by warming on a steam bath under vacuum.
-
Purify the residual pyridine-N-oxide hydrochloride by refluxing with 300 mL of isopropyl alcohol for 30 minutes, followed by cooling and filtration.
-
Wash the colorless crystals with isopropyl alcohol and then with ether. The yield is typically 76-83%.[1]
-
-
Work-up Option B: Pyridine-N-oxide. [1]
-
Evaporate the acetic acid solution on a steam bath under vacuum.
-
Distill the residue at a pressure of 1 mm Hg or less. The product is collected at 100-105°C/1mm Hg.
-
The yield of the colorless solid is typically 78-83%.[1]
-
Protocol 4: N-Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)[3]
This protocol describes a common method using m-CPBA for the synthesis of substituted pyridine N-oxides.
Materials:
-
Substituted pyridine (e.g., 3-chloropyridine, 40g)
-
m-Chloroperoxybenzoic acid (m-CPBA) (e.g., 91.2g)
-
Dichloromethane (DCM) (e.g., 320ml)
-
Water
-
Solution for pH adjustment (e.g., saturated sodium bicarbonate)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the substituted pyridine in dichloromethane in a round-bottom flask and cool the solution to 0-5°C in an ice bath.
-
While stirring, add m-chloroperoxybenzoic acid portion-wise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to 20-25°C and stir for 24 hours.
-
Monitor the reaction for the complete consumption of the starting material by TLC.
-
Concentrate the reaction solution under reduced pressure.
-
Add water to the residue to obtain a mixed solution.
-
Adjust the pH of the mixed solution to 4-5 with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Stir the mixture for 2-3 hours and then filter to remove the m-chlorobenzoic acid byproduct.
-
Collect the filtrate, concentrate it under reduced pressure, and dry to obtain the target pyridine N-oxide.
Visualizations
Caption: General experimental workflow for catalytic pyridine N-oxide synthesis.
Caption: Decision tree for selecting a suitable N-oxidation method.
References
Synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] The described method is based on the oxidation of 4-chloro-3-methoxy-2-methylpyridine.
Introduction
This compound is a crucial building block in organic synthesis, notably utilized in the preparation of pharmacologically active molecules.[1][2][3] The protocol outlined below describes a robust and efficient method for its preparation on a laboratory scale, employing a catalyzed oxidation reaction. This method offers advantages such as mild reaction conditions, high yield, and a straightforward workup procedure.[2][3]
Reaction Scheme
The synthesis proceeds via the N-oxidation of 4-chloro-3-methoxy-2-methylpyridine using hydrogen peroxide as the oxidant, catalyzed by phosphotungstic acid.
Chemical Equation:
Quantitative Data Summary
The following table summarizes the typical quantitative data associated with the synthesis protocol.
| Parameter | Value | Reference |
| Starting Material | 4-chloro-3-methoxy-2-methylpyridine | [1][2] |
| Oxidizing Agent | 35% Hydrogen Peroxide | [1][2][4] |
| Catalyst | Phosphotungstic Acid | [1][2][4] |
| Reaction Temperature | 85-90 °C | [1][2] |
| Reaction Time | 5 hours | [1][2][4] |
| Typical Yield | 95% | [4] |
| Molecular Formula | C7H8ClNO2 | [4][5][6] |
| Molecular Weight | 173.6 g/mol | [4][5] |
| Melting Point | 96-100 °C | [7] |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound.
Materials and Reagents:
-
4-chloro-3-methoxy-2-methylpyridine
-
Phosphotungstic acid
-
35% Hydrogen peroxide (H₂O₂)
-
Sodium hydroxide (NaOH) solution (e.g., 12% aqueous solution)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Distilled water
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or water bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH meter or pH indicator strips
Procedure:
-
Catalyst Preparation: Prepare a 20-25% (w/w) aqueous solution of phosphotungstic acid. For example, dissolve 10-12 parts by weight of phosphotungstic acid in enough neutral or weakly acidic water to make a 20-25% solution.[1][2][4]
-
Reaction Setup: In a round-bottom flask, charge 220-250 parts by weight of 4-chloro-3-methoxy-2-methylpyridine.[1][2]
-
Catalyst Addition: Under stirring, slowly add the prepared phosphotungstic acid solution to the 4-chloro-3-methoxy-2-methylpyridine.[1][2]
-
Heating: Heat the mixture in a water bath to a temperature of 85-90 °C.[1][2]
-
Addition of Oxidant: Once the desired temperature is reached, add 300-350 parts by weight of 35% hydrogen peroxide dropwise using a dropping funnel at a controlled rate (e.g., 50-60 parts by weight/hour).[1][2]
-
Reaction: Maintain the reaction mixture at 83-88 °C for 5 hours with continuous stirring.[1][2]
-
Cooling and Quenching: After the reaction is complete, cool the mixture to 30 °C.[1] Carefully add a dilute sodium hydroxide solution to adjust the pH to 7-9. This step is crucial to neutralize the acidic catalyst and decompose any excess hydrogen peroxide.[1][2]
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane.
-
Washing: Wash the organic layer with water until the aqueous layer is neutral.
-
Drying: Dry the dichloromethane extract over anhydrous sodium sulfate.[1][2]
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude this compound.[1][2]
-
Purification (if necessary): The product can be further purified by recrystallization if required.
Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
This protocol provides a comprehensive guide for the synthesis of this compound. As with any chemical synthesis, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.
References
- 1. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]
- 3. CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2 - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. biosynth.com [biosynth.com]
- 6. scbt.com [scbt.com]
- 7. This compound 97 122307-41-9 [sigmaaldrich.com]
Application Note: Purification of 4-Chloro-3-methoxy-2-methylpyridine N-oxide by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the purification of 4-Chloro-3-methoxy-2-methylpyridine N-oxide, a key intermediate in the synthesis of various pharmaceuticals, via recrystallization. The described method utilizes petroleum ether as the recrystallization solvent to yield a product of high purity.
Introduction
This compound is a crucial building block in the development of numerous active pharmaceutical ingredients. The purity of this intermediate is paramount to ensure the efficacy and safety of the final drug product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This process relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures. This document outlines a straightforward and effective recrystallization protocol for obtaining high-purity this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₇H₈ClNO₂ |
| Molecular Weight | 173.60 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 96-100 °C |
| Solubility | Soluble in dichloromethane; Recrystallization from petroleum ether is effective.[1] |
Experimental Protocol: Recrystallization of this compound
This protocol details the purification of crude this compound using petroleum ether.
Materials:
-
Crude this compound
-
Petroleum ether (analytical grade)
-
Anhydrous sodium sulfate
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
-
Spatula
-
Glassware for solvent evaporation (e.g., rotary evaporator)
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of petroleum ether to the flask. The initial volume should be just enough to wet the solid.
-
Gently heat the mixture to the boiling point of petroleum ether (typically 40-60°C) with continuous stirring.
-
Gradually add more petroleum ether in small portions until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure good recovery.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Preheat a separate Erlenmeyer flask and a funnel with fluted filter paper.
-
Quickly filter the hot solution to remove the impurities. This step should be done rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of ice-cold petroleum ether to remove any residual soluble impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum at a temperature below 40°C until a constant weight is achieved. This will remove any remaining solvent.
-
Recrystallization Workflow
The following diagram illustrates the key steps in the recrystallization process.
Caption: Workflow for the purification of this compound.
Expected Results
Recrystallization of this compound from petroleum ether is expected to yield a crystalline solid with a melting point in the range of 96-100°C. The purity of the final product should be significantly improved, as determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The recovery yield will depend on the initial purity of the crude material and the precise execution of the protocol.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Petroleum ether is highly flammable. Avoid open flames and sparks.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle this compound with care, as its toxicological properties are not fully characterized.
This application note provides a general guideline for the purification of this compound. Researchers may need to optimize the protocol based on the specific nature and quantity of the crude material.
References
Application Notes and Protocols: 4-Chloro-3-methoxy-2-methylpyridine N-oxide as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Chloro-3-methoxy-2-methylpyridine N-oxide as a key chemical intermediate, primarily in the synthesis of proton pump inhibitors. This document includes detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its use in research and development.
Chemical Properties and Safety Information
| Property | Value | Reference |
| CAS Number | 122307-41-9 | [1][2][3] |
| Molecular Formula | C₇H₈ClNO₂ | [1][2][3] |
| Molecular Weight | 173.60 g/mol | [1] |
| Melting Point | 96-100 °C | [2][4] |
| Appearance | Solid | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261, P264, P271, P280, P302 + P352, P305 + P351 + P338 |
Primary Application: Intermediate in Pantoprazole Synthesis
This compound is a crucial intermediate in the industrial synthesis of Pantoprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[5][6] It serves as a precursor to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, another key intermediate in the Pantoprazole synthesis pathway.[5][6][7]
The general synthetic route involves the oxidation of 4-chloro-3-methoxy-2-methylpyridine to its N-oxide, followed by a series of reactions including methoxylation and chlorination to yield the final building block for Pantoprazole.[5][6][7]
Synthesis of this compound
A common and efficient method for the synthesis of the title compound involves the oxidation of 4-chloro-3-methoxy-2-methylpyridine using hydrogen peroxide in the presence of a phosphotungstic acid catalyst.[6] This method is advantageous due to its mild reaction conditions, high yield, and improved safety profile compared to older methods that use peracetic acid.[6]
Experimental Protocol: Oxidation of 4-chloro-3-methoxy-2-methylpyridine
This protocol is based on a patented industrial synthesis method.[6]
Materials:
-
4-chloro-3-methoxy-2-methylpyridine
-
Phosphotungstic acid
-
35% Hydrogen peroxide
-
Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Catalyst Preparation: Prepare a 20-30% (w/w) solution of phosphotungstic acid in water.[6]
-
Reaction Setup: In a suitable reaction vessel, charge 4-chloro-3-methoxy-2-methylpyridine.
-
Catalyst Addition: Under stirring, slowly add the phosphotungstic acid solution to the reaction vessel.
-
Heating: Heat the mixture to 85-90°C.[6]
-
Oxidation: Slowly add 35% hydrogen peroxide dropwise to the heated mixture. Maintain the temperature between 83-88°C during the addition.[6]
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 83-88°C for 5-10 hours.[6]
-
Work-up:
-
Isolation: Remove the dichloromethane by evaporation under reduced pressure to obtain this compound.[6]
Quantitative Data for Synthesis:
| Reactant Ratios (by weight) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 250 parts 4-chloro-3-methoxy-2-picoline, 10 parts phosphotungstic acid, 300 parts 35% H₂O₂ | 83-90 | 5 | Not specified | [6] |
| 220 parts 4-chloro-3-methoxy-2-methylpyridine, 12 parts phosphotungstic acid, 350 parts 35% H₂O₂ | 85-87 | 5 | 95 | [6] |
| 200 parts 4-chloro-3-methoxy-2-picoline, 13 parts phosphotungstic acid, 380 parts 35% H₂O₂ | 85-88 | 5 | Not specified | [6] |
Workflow for the Synthesis of this compound:
Caption: Workflow for the synthesis of this compound.
Conversion to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride
This compound is subsequently converted to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. This typically involves a methoxylation step followed by rearrangement and chlorination.[5][8]
Reaction Scheme:
Caption: Synthetic pathway from the N-oxide to a key Pantoprazole intermediate.
Experimental Protocol: Methoxylation and Rearrangement
The following protocol describes the reaction of this compound with sodium methoxide, followed by rearrangement.
Materials:
-
This compound
-
Sodium methoxide
-
Methanol
-
Acetic anhydride
Procedure:
-
Methoxylation:
-
Dissolve this compound in a suitable solvent such as methanol.
-
Add a solution of sodium methoxide in methanol.
-
Stir the reaction mixture at an appropriate temperature to facilitate the substitution of the chloro group with a methoxy group.
-
-
Rearrangement:
-
After the methoxylation is complete, the resulting 3,4-dimethoxy-2-methylpyridine N-oxide is treated with acetic anhydride.[8]
-
This step induces a rearrangement to form 2-acetoxymethyl-3,4-dimethoxypyridine.
-
-
Hydrolysis and Chlorination:
Quantitative Data for Subsequent Reactions:
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 3,4-dimethoxy-2-methylpyridine N-oxide | Acetic Anhydride, then NaOH | 2-hydroxymethyl-3,4-dimethoxypyridine | Not Specified | [8] |
| 2-hydroxymethyl-3,4-dimethoxypyridine | Thionyl Chloride | 2-chloromethyl-3,4-dimethoxypyridine hydrochloride | 93.9 | [9] |
Other Potential Applications
While the primary documented application of this compound is in Pantoprazole synthesis, its chemical structure suggests potential for use in the synthesis of other substituted pyridines. The chloro group at the 4-position is susceptible to nucleophilic substitution, and the N-oxide functionality can be used to direct further functionalization of the pyridine ring or can be removed via deoxygenation. Further research could explore its utility in creating novel scaffolds for medicinal chemistry.
Spectroscopic Data
At the time of this writing, publicly available, detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is limited. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound.
Disclaimer: The provided protocols are based on published literature and patents. These should be adapted and optimized by qualified personnel in a properly equipped laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
References
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 122307-41-9 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 122307-41-9 [chemicalbook.com]
- 5. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]
- 6. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
- 8. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
- 9. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for the Reaction of 4-Chloro-3-methoxy-2-methylpyridine N-oxide with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-methoxy-2-methylpyridine N-oxide is a key heterocyclic building block, notably utilized as a crucial intermediate in the synthesis of proton pump inhibitors such as pantoprazole. The reactivity of the C4-chloro substituent towards nucleophilic aromatic substitution (SNAr) makes this compound a versatile precursor for the introduction of various functional groups, enabling the generation of diverse chemical entities for drug discovery and development.
The electron-withdrawing nature of the N-oxide group and the pyridine ring nitrogen atom activates the C4 position for nucleophilic attack, facilitating the displacement of the chloride leaving group. This reactivity allows for the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, providing access to a wide range of substituted pyridine N-oxide derivatives.
These application notes provide detailed protocols for the reaction of this compound with common nucleophiles, including alkoxides, amines, and thiols. The information is intended to guide researchers in the strategic use of this intermediate for the synthesis of novel compounds.
Reaction with Alkoxide Nucleophiles: Methoxylation
The reaction of this compound with sodium methoxide is a fundamental step in the synthesis of pantoprazole.[1] This reaction proceeds via a nucleophilic aromatic substitution mechanism to yield 3,4-dimethoxy-2-methylpyridine N-oxide.
General Reaction Scheme
Caption: Nucleophilic substitution with sodium methoxide.
Experimental Protocol: Synthesis of 3,4-Dimethoxy-2-methylpyridine N-oxide
This protocol is based on procedures described in the synthesis of pantoprazole intermediates.[2]
Materials:
-
This compound
-
Sodium methoxide (solid or as a solution in methanol)
-
Methanol (anhydrous)
-
Polar aprotic solvent (e.g., Dimethylformamide - DMF, Dimethyl sulfoxide - DMSO)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as DMF, add sodium methoxide (1.1-1.5 eq.).
-
The reaction mixture is heated to a temperature between 70-100 °C.
-
The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
An aqueous work-up is performed by adding water and extracting the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary
| Nucleophile | Product | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Sodium Methoxide | 3,4-Dimethoxy-2-methylpyridine N-oxide | DMF | 70-100 | 2-6 h | >90 |
Note: The yield is based on typical industrial processes for pantoprazole synthesis and may vary depending on the specific reaction conditions and scale.
Reaction with Amine Nucleophiles
The reaction with primary and secondary amines introduces a key pharmacophore, the amino-pyridine moiety, which is present in numerous biologically active molecules. The following are generalized protocols based on nucleophilic substitution reactions on analogous 4-chloro-heterocyclic systems.
General Reaction Scheme
Caption: General amination reaction.
Experimental Protocol: General Amination
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine, morpholine, aniline derivatives)
-
Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), Dioxane)
-
Base (e.g., Potassium carbonate, Triethylamine, Diisopropylethylamine)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen solvent.
-
Add the amine nucleophile (1.1-1.5 eq.) and the base (1.5-2.0 eq.).
-
Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The reaction can be performed under conventional heating with a reflux condenser or in a sealed vessel using microwave irradiation for accelerated reaction times.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, it can be removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is subjected to an aqueous work-up, which involves partitioning between water and an organic solvent.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Quantitative Data Summary (Analogous Systems)
| Amine Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Substituted Anilines | Ethanol/HCl | 80-100 | 4-12 | 70-95 |
| Piperidine | DMF | 100 | 2-6 | 85-98 |
| Morpholine | Dioxane | 110 | 6-16 | 80-95 |
Note: These data are based on reactions with structurally similar 4-chloro-heterocyclic compounds and are provided as a general guideline.
Reaction with Thiol Nucleophiles
The introduction of a sulfur linkage at the C4 position can be achieved by reacting this compound with thiols or their corresponding thiolates. This reaction opens avenues for the synthesis of compounds with potential applications in various therapeutic areas. The following is a generalized protocol based on reactions with similar substrates.
General Reaction Scheme
Caption: General thioetherification reaction.
Experimental Protocol: General Thioetherification
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan, alkyl thiols)
-
Base (e.g., Sodium hydride, Potassium carbonate, Sodium hydroxide)
-
Solvent (e.g., DMF, Acetonitrile, Ethanol)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
If using a strong base like sodium hydride, the thiolate is typically pre-formed by adding the thiol (1.1 eq.) to a suspension of the base (1.2 eq.) in an anhydrous solvent at 0 °C, followed by stirring at room temperature for 30 minutes.
-
To the solution of the thiolate (or a mixture of the thiol and a weaker base like potassium carbonate), add a solution of this compound (1.0 eq.) in the same solvent.
-
The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the thiol.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography or other suitable methods.
Quantitative Data Summary (Analogous Systems)
| Thiol Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Thiophenol | K2CO3 | DMF | 25-50 | 1-4 | 85-95 |
| Benzyl Mercaptan | NaH | THF/DMF | 0 to RT | 2-6 | 80-90 |
| Alkyl Thiols | NaOH | Ethanol | 50-80 | 4-12 | 75-90 |
Note: These data are based on reactions with structurally similar 4-chloro-heterocyclic compounds and are provided as a general guideline.
Experimental Workflow Overview
Caption: General experimental workflow for nucleophilic substitution.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of a variety of substituted pyridine N-oxides. The protocols outlined in these application notes provide a foundation for researchers to explore the derivatization of this scaffold with alkoxide, amine, and thiol nucleophiles. The resulting products can serve as key building blocks in the development of new pharmaceutical agents and other functional organic molecules. It is recommended to optimize the reaction conditions for each specific substrate and nucleophile combination to achieve the best results.
References
Application Note: Monitoring the Synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide by Thin-Layer Chromatography (TLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide is a critical step in the production of various pharmaceutical compounds, notably as a key intermediate for proton pump inhibitors like Pantoprazole.[1] The reaction typically involves the oxidation of 4-Chloro-3-methoxy-2-methylpyridine using an oxidizing agent such as hydrogen peroxide.[1][2][3] Efficient and accurate monitoring of this reaction is essential to determine the point of completion, maximize yield, and minimize the formation of impurities. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideally suited for this purpose. This protocol provides a detailed method for using TLC to monitor the conversion of the starting material to its corresponding N-oxide.
Principle of Separation
The TLC method relies on the significant difference in polarity between the starting material, 4-Chloro-3-methoxy-2-methylpyridine, and the product, this compound. The N-oxide functional group is highly polar, causing the product to have a strong affinity for the polar stationary phase (silica gel). The pyridine starting material is less polar. Consequently, when a suitable mobile phase is used, the starting material will travel further up the TLC plate, resulting in a higher Retention Factor (Rf), while the polar N-oxide product will move a shorter distance, exhibiting a lower Rf value. This difference in migration allows for clear visual tracking of the reaction's progress.
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated plates
-
Mobile Phase Solvents: Dichloromethane (DCM, HPLC grade), Methanol (MeOH, HPLC grade)
-
Reaction Components:
-
Starting Material (SM): 4-Chloro-3-methoxy-2-methylpyridine
-
Reaction Mixture (RM)
-
Product (P): this compound (for use as a standard, if available)
-
-
Sample Preparation: Ethyl acetate or Dichloromethane for dilution
-
Visualization Reagents:
-
UV Lamp (254 nm)
-
Potassium Permanganate (KMnO₄) stain
-
-
Equipment:
-
Glass TLC developing chamber with lid
-
Capillary tubes for spotting
-
Forceps
-
Heat gun
-
Fume hood
-
Experimental Protocol
4.1. Preparation of TLC Chamber and Mobile Phase
-
Prepare the mobile phase by mixing Dichloromethane (DCM) and Methanol (MeOH) in a 20:1 (v/v) ratio.
-
Pour the mobile phase into the TLC developing chamber to a depth of approximately 0.5 cm.
-
Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent, to saturate the chamber atmosphere.
-
Cover the chamber with the lid and allow it to equilibrate for at least 15 minutes before use.
4.2. Sample Preparation
-
Starting Material (SM) Standard: Dissolve a small amount (1-2 mg) of 4-Chloro-3-methoxy-2-methylpyridine in 0.5 mL of ethyl acetate or DCM.
-
Reaction Mixture (RM) Sample: At desired time intervals, withdraw a small aliquot (e.g., one drop) from the reaction vessel and dilute it with 0.5 mL of ethyl acetate or DCM.
4.3. TLC Plate Spotting
-
Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.
-
Mark three distinct lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).
-
Using a capillary tube, apply a small spot of the prepared SM solution to the "SM" lane.
-
Apply a spot of the RM solution to the "RM" lane.
-
For the "Co" lane, first apply a spot of the SM solution, and then carefully apply a spot of the RM solution directly on top of it.
-
Ensure the spots are small and concentrated by allowing the solvent to evaporate completely between applications.
4.4. Chromatogram Development
-
Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber.
-
Ensure the baseline with the spots is above the level of the mobile phase.
-
Cover the chamber and allow the solvent front to ascend the plate undisturbed.
-
When the solvent front reaches approximately 1 cm from the top of the plate, remove the plate from the chamber.
-
Immediately mark the position of the solvent front with a pencil and allow the plate to air dry completely in a fume hood.
4.5. Visualization and Interpretation
-
UV Visualization: View the dried TLC plate under a UV lamp at 254 nm.[4] Compounds containing aromatic rings, like the pyridine derivatives, will typically appear as dark spots against the fluorescent green background of the plate.[5] Circle the observed spots with a pencil.
-
Stain Visualization:
-
Prepare a potassium permanganate (KMnO₄) stain (e.g., 1.5 g KMnO₄, 10 g K₂CO₃, 0.125 g NaOH in 200 mL of water).
-
Quickly dip the TLC plate into the stain solution using forceps, or spray the plate evenly with the stain.
-
Gently heat the plate with a heat gun. Oxidizable compounds will appear as yellow-brown spots on a purple background.[5]
-
-
Analysis:
-
The starting material spot in the "SM" lane should align with the upper spot in the "RM" and "Co" lanes.
-
The product spot will appear as a new, lower spot (more polar) in the "RM" lane.
-
The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Data Presentation
The progress of the reaction can be monitored by observing the relative intensity of the starting material and product spots over time. Typical Rf values are summarized in the table below.
| Compound | Expected Rf Value (20:1 DCM:MeOH) | Appearance under UV (254 nm) | Appearance with KMnO₄ Stain |
| 4-Chloro-3-methoxy-2-methylpyridine (SM) | ~0.75 | Dark spot (Quenching) | Yellow-brown spot |
| This compound (Product) | ~0.25 | Dark spot (Quenching) | Yellow-brown spot |
Note: Rf values are approximate and may vary depending on the specific TLC plate, chamber saturation, and temperature.
Experimental Workflow Diagram
The logical flow for monitoring the reaction via TLC is illustrated below.
Caption: Workflow for TLC monitoring of pyridine N-oxide synthesis.
Conclusion
This TLC protocol offers a reliable and efficient method for monitoring the synthesis of this compound. By providing a clear visual distinction between the starting material and the more polar product, researchers can accurately determine the reaction endpoint, ensuring optimal conversion and yield. The procedure is simple to implement and requires standard laboratory equipment, making it an invaluable tool for process monitoring in both research and development settings.
References
- 1. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. epfl.ch [epfl.ch]
- 5. faculty.fiu.edu [faculty.fiu.edu]
Application Notes and Protocols for the Scale-Up Synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide
Introduction
4-Chloro-3-methoxy-2-methylpyridine N-oxide is a key intermediate in the synthesis of various pharmaceuticals, most notably the proton pump inhibitor Pantoprazole.[1][2][3] The efficient and safe production of this compound is therefore of significant interest to the pharmaceutical and chemical industries. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, with a focus on safety, yield, and environmental considerations.
Core Synthesis Pathway
The synthesis of this compound involves the N-oxidation of the corresponding pyridine derivative, 4-chloro-3-methoxy-2-methylpyridine. This transformation is typically achieved using an oxidizing agent. While traditional methods have employed peracetic acid, generated in situ from hydrogen peroxide and glacial acetic acid, this approach presents significant safety and environmental challenges, including the risk of explosion and the generation of acidic waste.[2][3]
A safer, more environmentally friendly, and scalable alternative involves the use of hydrogen peroxide as the oxidant in the presence of a catalyst, such as phosphotungstic acid.[1][2] This method offers milder reaction conditions, high yields, and simplified work-up procedures, making it more suitable for industrial production.[2][3]
Key Considerations for Scale-Up Synthesis
Several factors must be carefully considered when scaling up the synthesis of this compound to ensure a safe, efficient, and reproducible process.
-
Choice of Oxidizing Agent and Catalyst: The use of hydrogen peroxide with a phosphotungstic acid catalyst is recommended for large-scale production due to its improved safety profile and higher efficiency compared to the peracetic acid method.[1][2] This catalytic system allows for milder reaction conditions and reduces the formation of hazardous byproducts.[2]
-
Temperature Control: The N-oxidation reaction is exothermic.[4] Therefore, precise temperature control is critical to prevent runaway reactions. The reaction temperature is typically maintained in the range of 83-90°C.[1] Gradual addition of the oxidizing agent is essential to manage heat generation.
-
pH Control during Work-up: After the reaction is complete, the excess hydrogen peroxide is decomposed, and the reaction mixture is neutralized by adjusting the pH to a range of 7-9 using a dilute base solution, such as sodium hydroxide.[1][2] This step is crucial for safe handling and efficient extraction of the product.
-
Solvent Selection for Extraction: Dichloromethane is a commonly used solvent for extracting the this compound from the aqueous reaction mixture.[1][2]
-
Product Isolation and Purification: The final product is typically isolated by evaporating the extraction solvent under reduced pressure.[1][2] The purity of the product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC).[5]
-
Safety Precautions: When working with strong oxidizing agents like hydrogen peroxide, appropriate safety measures must be in place.[4] This includes using adequate personal protective equipment (PPE), ensuring proper ventilation, and having quenching agents readily available. Reactions involving peroxy compounds should be conducted behind a safety shield.[4]
Experimental Protocols
The following protocols are based on established methods for the synthesis of this compound.
Protocol 1: Synthesis using Phosphotungstic Acid Catalyst
This protocol describes a robust and scalable method utilizing a phosphotungstic acid catalyst.
Materials:
-
4-chloro-3-methoxy-2-methylpyridine (250 parts by weight)
-
Phosphotungstic acid (10 parts by weight)
-
35% Hydrogen peroxide (300 parts by weight)
-
Sodium hydroxide solution (for pH adjustment)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Neutral water
Procedure:
-
Catalyst Preparation: Dissolve 10 parts by weight of phosphotungstic acid in neutral water to obtain a 20% phosphotungstic acid solution.[1]
-
Reaction Setup: In a suitable reactor, charge 250 parts by weight of 4-chloro-3-methoxy-2-methylpyridine.
-
Catalyst Addition: Slowly add the prepared phosphotungstic acid solution to the reactor with stirring until completely mixed.[1]
-
Heating: Heat the mixture in a water bath to 90°C.[1]
-
Oxidant Addition: Add 300 parts by weight of 35% hydrogen peroxide dropwise at a rate of 50 parts by weight per hour.[1] Maintain the reaction temperature at 83°C.
-
Reaction Completion: After the addition is complete, maintain the reaction mixture at 83°C for 5 hours.[1]
-
Cooling and Quenching: Cool the reaction solution to 30°C.[1]
-
pH Adjustment: Add a dilute sodium hydroxide solution to adjust the pH of the reaction mixture to 7-9.[1][2] This step also decomposes any excess hydrogen peroxide.
-
Washing and Drying: Wash the organic extract with water until neutral. Dry the organic layer over anhydrous sodium sulfate.[1][2]
-
Product Isolation: Evaporate the dichloromethane under reduced pressure to obtain this compound.[1][2]
Protocol 2: Alternative Scale Synthesis with Phosphotungstic Acid
This protocol presents a variation in the scale and reaction parameters.
Materials:
-
4-chloro-3-methoxy-2-methylpyridine (220 parts by weight)
-
Phosphotungstic acid (12 parts by weight)
-
35% Hydrogen peroxide (350 parts by weight)
-
12% Sodium hydroxide aqueous solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Weakly acidic water
Procedure:
-
Catalyst Preparation: Dissolve 12 parts by weight of phosphotungstic acid in weakly acidic water to obtain a 25% phosphotungstic acid solution.[1]
-
Reaction Setup: Charge 220 parts by weight of 4-chloro-3-methoxy-2-methylpyridine into a reactor.
-
Catalyst Addition: Slowly add the prepared phosphotungstic acid solution with stirring.[1]
-
Heating: Heat the mixture in a water bath to 87°C.[1]
-
Oxidant Addition: Add 350 parts by weight of 35% hydrogen peroxide dropwise at a rate of 60 parts by weight per hour.[1] Maintain the reaction temperature at 85°C.
-
Reaction Completion: After the addition, maintain the temperature at 85°C for 5 hours.[1][5]
-
Cooling: Cool the reaction solution to 30°C.[1]
-
pH Adjustment: Adjust the pH to 7-9 with a 12% aqueous sodium hydroxide solution.[5]
-
Extraction: Perform extraction using dichloromethane.[5]
-
Washing and Drying: Wash the extract with water until it is neutral, then dry with anhydrous sodium sulfate.[5]
-
Product Isolation: Remove the dichloromethane by evaporation under reduced pressure (0.06-0.08 MPa) at a temperature of 35-45°C to yield the final product.[2]
Data Summary
The following tables summarize the quantitative data from the described protocols.
Table 1: Reagent Quantities
| Parameter | Protocol 1 | Protocol 2 |
| 4-chloro-3-methoxy-2-methylpyridine | 250 parts by weight | 220 parts by weight |
| Phosphotungstic Acid | 10 parts by weight | 12 parts by weight |
| 35% Hydrogen Peroxide | 300 parts by weight | 350 parts by weight |
| Catalyst Solution Concentration | 20% in neutral water[1] | 25% in weakly acidic water[1] |
Table 2: Reaction and Work-up Conditions
| Parameter | Protocol 1 | Protocol 2 |
| Initial Reaction Temperature | 90°C[1] | 87°C[1][5] |
| Reaction Temperature during H2O2 addition | 83°C[1] | 85°C[1][5] |
| H2O2 Addition Rate | 50 parts by weight / hour[1] | 60 parts by weight / hour[1] |
| Reaction Time | 5 hours[1] | 5 hours[1][5] |
| Work-up pH | 7-9[1][2] | 7-9[5] |
| Product Isolation | Reduced pressure evaporation[1][2] | Reduced pressure evaporation at 35-45°C[2] |
| Reported Yield | - | 95%[5] |
Experimental Workflow
The overall workflow for the scale-up synthesis of this compound is depicted in the following diagram.
References
- 1. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]
- 3. CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2 - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Substituted Pyridine N-Oxides in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridine N-oxides are a class of heterocyclic compounds that have emerged as a "privileged scaffold" in medicinal chemistry.[1] The introduction of an N-oxide moiety to the pyridine ring significantly alters its physicochemical and pharmacological properties, making it a versatile tool in drug design.[1][2] The N-oxide group is highly polar, capable of forming strong hydrogen bonds, which can enhance water solubility and modulate membrane permeability.[2][3] This feature, combined with the N-oxide's ability to act as a bioisosteric replacement for other functional groups and its unique redox reactivity, has led to its successful incorporation into a wide range of therapeutic agents.[1][2]
These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anticoagulant, and neuroprotective effects.[1] They can function as kinase inhibitors, hypoxia-activated prodrugs, or modulators of complex biological pathways.[1][4] This document provides an overview of key applications, quantitative data on representative compounds, and detailed protocols for their synthesis and evaluation.
Key Applications in Drug Discovery
Anticancer Agents
Substituted pyridine N-oxides are extensively explored in oncology for two primary mechanisms: kinase inhibition and as hypoxia-activated prodrugs.
-
Kinase Inhibitors: The pyridine N-oxide moiety can serve as a potent bioisostere for carbonyl or other hydrogen-bond accepting groups, enabling strong interactions within the ATP-binding pocket of kinases.[1] For example, conformationally constrained pyrrolopyridine-pyridone and pyridine N-oxide analogs have been developed as potent inhibitors of Met kinase, a key driver in many cancers.[4] These compounds show significant antiproliferative activities against Met-dependent cancer cell lines.[4] The N-oxide group has also been incorporated into potent and selective p38 MAP kinase inhibitors.[1]
-
Hypoxia-Activated Prodrugs (HAPs): Solid tumors often contain regions of low oxygen (hypoxia).[3] Certain heterocyclic N-oxides, such as tirapazamine derivatives, are selectively reduced in these hypoxic environments by reductases to form highly reactive and cytotoxic free radicals.[1][3] These radicals can induce DNA strand breaks and poison topoisomerases, leading to targeted cancer cell death while sparing healthy, normoxic tissues.[1]
Antimicrobial Agents
The pyridine N-oxide scaffold is present in numerous compounds with antibacterial, antifungal, and antiviral properties.
-
Antibacterial: These compounds can act through various mechanisms. One notable application is the inhibition of bacterial quorum sensing, a cell-to-cell communication system that controls virulence.[5][6] Substituted 2-difluoromethylpyridine derivatives, designed as bioisosteres of pyridine N-oxides, have shown potent inhibition of quorum sensing in Pseudomonas aeruginosa.[5][6] Additionally, certain pyridine N-oxide derivatives exhibit direct antibacterial activity against both Gram-positive and Gram-negative bacteria.[7][8]
-
Antifungal: The antifungal activity of pyridine N-oxides is often enhanced by the presence of a nitro group.[9] Compounds like 4-nitropyridine-N-oxide are effective electron acceptors, a property that correlates with their antifungal efficacy.[9] The proposed mechanism involves interference with essential sulfhydryl enzymes within the fungal cell.[9]
-
Antiviral: Pyridine N-oxide derivatives have been identified as promising antiviral agents, including activity against HIV and coronaviruses.[8] Specific derivatives have shown potent inhibitory effects on SARS-CoV and feline infectious peritonitis coronavirus (FIPV) in cell culture.[8]
Anticoagulants
The ability of the N-oxide oxygen to act as a strong hydrogen bond acceptor has been exploited in the design of potent anticoagulants.[1]
-
Factor Xa (FXa) Inhibitors: Otamixaban is a direct FXa inhibitor that contains a 4-carbomoylphenyl 4-pyridine N-oxide moiety.[1] The introduction of the N-oxide was found to significantly increase the inhibitory activity and selectivity for FXa compared to the parent pyridine derivatives.[1]
-
Factor XIa (FXIa) Inhibitors: More recently, potent and orally bioavailable Factor XIa inhibitors have been developed using a pyridine N-oxide core.[10] By employing structure-based design, researchers created compounds with excellent inhibitory potency (K_i = 0.17 nM) and favorable pharmacokinetic profiles in multiple species.[10]
Quantitative Data Summary
The following tables summarize the biological activity and pharmacokinetic properties of representative substituted pyridine N-oxide derivatives from the literature.
Table 1: In Vitro Inhibitory Activity of Pyridine N-Oxide Derivatives
| Compound ID | Target | Assay | Activity Value | Reference |
|---|---|---|---|---|
| Quorum Sensing Inhibitors | ||||
| 4NPO | P. aeruginosa QS | Quorum Sensing Inhibition | IC₅₀: 33 ± 1.12 µM | [5][6] |
| Compound 5 | P. aeruginosa QS | Quorum Sensing Inhibition | IC₅₀: 19 ± 1.01 µM | [5][6] |
| Compound 6 | P. aeruginosa QS | Quorum Sensing Inhibition | IC₅₀: 27 ± 0.67 µM | [5][6] |
| Kinase Inhibitors | ||||
| Compound 2 | Met Kinase | Kinase Inhibition | IC₅₀: 1.8 nM | [4] |
| Compound 2 | Flt-3 Kinase | Kinase Inhibition | IC₅₀: 4 nM | [4] |
| Compound 2 | VEGFR-2 Kinase | Kinase Inhibition | IC₅₀: 27 nM | [4] |
| Factor XIa Inhibitor |
| Compound 3f | Factor XIa | Enzyme Inhibition | K_i: 0.17 nM |[10] |
Table 2: Pharmacokinetic Parameters of Pyridine N-Oxide Derivatives
| Compound ID | Species | Route | Oral Bioavailability (%) | t½ (hr) | Peak Plasma Level (µM) | Reference |
|---|---|---|---|---|---|---|
| Thrombin Inhibitor (57) | Dog | Oral | - | 1.5 | 0.82 | [1] |
| Thrombin Inhibitor (59) | Dog | Oral | - | 1.3 | 0.70 | [1] |
| Factor XIa Inhibitor (3f) | Rat | Oral | 36.4 | - | - | [10] |
| Factor XIa Inhibitor (3f) | Dog | Oral | 80.5 | - | - | [10] |
| Factor XIa Inhibitor (3f) | Monkey | Oral | 43.0 | - | - |[10] |
Visualizations
Experimental and logical Workflows
Caption: Workflow for Pyridine N-Oxide Drug Discovery.
Signaling Pathway Example
Caption: Inhibition of the c-Met signaling pathway.
Mechanism of Action Example
Caption: Reductive activation of N-oxide prodrugs in hypoxia.
Experimental Protocols
Protocol 1: General Synthesis of a 2-Aryl Pyridine N-Oxide via Palladium-Catalyzed C-H Arylation
This protocol is adapted from methodologies for the direct arylation of pyridine N-oxides.[11][12]
Materials:
-
Pyridine N-oxide derivative
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid (PivOH)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Diatomaceous earth (Celite®)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the pyridine N-oxide (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), K₂CO₃ (2.0 mmol), and pivalic acid (0.3 mmol).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMA (5 mL) via syringe.
-
Seal the vial and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst. Wash the pad with additional ethyl acetate (10 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the 2-aryl pyridine N-oxide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to determine the IC₅₀ of a test compound against a specific protein kinase using a commercial kit like ADP-Glo™ (Promega).
Materials:
-
Kinase of interest (e.g., c-Met)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compounds (substituted pyridine N-oxides) dissolved in DMSO
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Multichannel pipette or liquid handler
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM final assay concentration).
-
Assay Plate Setup:
-
Add 1 µL of diluted test compound or DMSO (for positive and negative controls) to the wells of the 384-well plate.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
To initiate the reaction, add 2 µL of the 2X kinase/substrate solution to each well.
-
Add 2 µL of the 2X ATP solution to all wells except the "no ATP" negative controls.
-
Incubate the plate at room temperature (or 30 °C) for 60 minutes.
-
-
Signal Generation:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (wells with no kinase) from all other readings.
-
Normalize the data by setting the "no inhibitor" (DMSO) control as 100% activity and the "high concentration inhibitor" or "no ATP" control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Protocol 3: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the standard broth microdilution method to determine the MIC of a compound against a bacterial strain.[7]
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in DMSO
-
Positive control antibiotic (e.g., Vancomycin)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (600 nm)
-
Incubator (37 °C)
Procedure:
-
Inoculum Preparation:
-
From an overnight culture plate, pick several colonies of the bacterial strain and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Compound Plating:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (e.g., at 2X the highest desired final concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last column. This creates a gradient of compound concentrations.
-
Prepare a positive control (antibiotic) and a negative control (DMSO vehicle) in the same manner.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a sterility control well (broth only, no bacteria) and a growth control well (broth and bacteria, no compound).
-
-
Incubation:
-
Cover the plate and incubate at 37 °C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).
-
Optionally, read the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the growth control.
-
The results are expressed in µg/mL or µM.
-
References
- 1. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide. It includes frequently asked questions, a detailed troubleshooting guide, optimized experimental protocols, and key data to improve reaction yields and ensure safety.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the direct oxidation of the precursor, 4-chloro-3-methoxy-2-methylpyridine. This is typically achieved using an oxidizing agent, most commonly hydrogen peroxide.[1][2]
Q2: What are the critical parameters to control for achieving a high yield?
A2: For a high-yield synthesis, it is crucial to control the reaction temperature, the rate of addition of the oxidizing agent (hydrogen peroxide), and the catalyst concentration.[2] Maintaining the reaction temperature between 83-88°C and a controlled dropping rate of hydrogen peroxide (e.g., 50-65 parts by weight/hour) are key to maximizing yield and ensuring safety.[2]
Q3: What catalyst is recommended to improve the reaction yield and safety?
A3: Phosphotungstic acid is a highly effective catalyst for this oxidation.[1][2] It promotes milder reaction conditions, enhances safety, and significantly increases the product yield compared to traditional methods that generate peracetic acid in situ from acetic acid and hydrogen peroxide.[1][2] The use of phosphotungstic acid also offers environmental benefits by eliminating waste acid discharge.[2]
Q4: What are the main safety concerns associated with this synthesis?
A4: The primary safety concern is the exothermic nature of the oxidation reaction.[2] If hydrogen peroxide is added too quickly or its concentration is too high, the reaction temperature can rise rapidly, creating a risk of a runaway reaction or explosion.[2] Conversely, adding it too slowly or at a low concentration can lead to an incomplete reaction and lower yields.[2] The older method of generating peracetic acid is particularly hazardous due to its violent and difficult-to-control reaction.[2]
Q5: How is the excess hydrogen peroxide handled after the reaction is complete?
A5: After the oxidation is complete, the reaction mixture is typically cooled, and the pH is adjusted to a neutral or slightly alkaline range (pH 7-9) using a base like sodium hydroxide.[1][2] This step safely decomposes any remaining excess hydrogen peroxide.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Insufficient oxidation.[2]2. Decomposition of hydrogen peroxide before it can react.3. Poor catalytic activity.[1]4. Product loss during workup/extraction. | 1. Ensure the hydrogen peroxide concentration is adequate (e.g., 35%) and the addition rate is optimized (not too slow).[2]2. Maintain the reaction temperature within the optimal range (83-88°C); temperatures that are too high can accelerate decomposition.[2]3. Use phosphotungstic acid as a catalyst to improve reaction efficiency.[1]4. Perform extraction with a suitable solvent like dichloromethane and ensure complete phase separation. Wash the extract until neutral to avoid product degradation.[1][2] |
| Reaction Temperature Spikes / Runaway Reaction | 1. The rate of addition of hydrogen peroxide is too fast.[2]2. The concentration of hydrogen peroxide is too high.[2]3. Inadequate cooling or heat dissipation from the reaction vessel. | 1. Immediately stop the addition of hydrogen peroxide. Apply external cooling (e.g., ice bath) to bring the temperature under control. Reduce the subsequent addition rate.[2]2. Use the recommended concentration of hydrogen peroxide (e.g., 35%).[1]3. Ensure the reaction is set up in a vessel that allows for efficient heat transfer and have a cooling bath on standby. |
| Incomplete Reaction (Starting Material Remains) | 1. Reaction time is too short.2. Reaction temperature is too low.3. Insufficient amount of oxidizing agent. | 1. Extend the reaction time. The process often requires holding the mixture at the target temperature for 5-10 hours after the addition of hydrogen peroxide is complete.[2]2. Verify that the internal reaction temperature is maintained within the optimal 83-88°C range.[2]3. Check calculations and ensure a sufficient molar excess of hydrogen peroxide is used. |
| Product Purity is Low | 1. Presence of unreacted starting material.2. Formation of side-products.3. Inefficient purification. | 1. See "Incomplete Reaction" above.2. Over-oxidation can lead to impurities. Avoid excessively high temperatures or prolonged reaction times beyond the recommended window.3. After extraction, wash the organic layer with water until neutral.[1][2] Dry the extract thoroughly with a drying agent like anhydrous sodium sulfate before evaporating the solvent.[1][2] If necessary, consider purification by column chromatography.[3] |
Quantitative Data Summary
The following tables summarize quantitative data from optimized synthesis protocols using a phosphotungstic acid catalyst.
Table 1: Reactant and Catalyst Ratios
| Parameter | Example 1 | Example 2 | Example 3 |
| Starting Material: 4-chloro-3-methoxy-2-methylpyridine | 250 parts by weight | 220 parts by weight | 200 parts by weight |
| Catalyst: Phosphotungstic Acid | 10 parts by weight | 12 parts by weight | 13 parts by weight |
| Catalyst Solution Concentration | 20% w/w in water | 25% w/w in water | 30% w/w in water |
| Oxidant: Hydrogen Peroxide (35%) | 300 parts by weight | 350 parts by weight | 380 parts by weight |
| Data sourced from patent CN107129466A.[1] |
Table 2: Optimized Reaction Conditions
| Parameter | Value |
| Reaction Temperature | 83 - 88 °C[1][2] |
| Hydrogen Peroxide Addition Rate | 50 - 65 parts by weight / hour[1][2] |
| Reaction Time (post-addition) | 5 - 10 hours[2] |
| Post-reaction pH Adjustment | 7 - 9[1][2] |
| Extraction Solvent | Dichloromethane[1][2] |
| Drying Agent | Anhydrous Sodium Sulfate[1][2] |
| Reported Yield | Up to 95%[4] |
Experimental Protocols
Optimized Protocol for N-Oxide Synthesis using Phosphotungstic Acid
This protocol is based on the high-yield method described in the literature.[1][2][4]
Materials:
-
4-chloro-3-methoxy-2-methylpyridine
-
Phosphotungstic acid
-
Hydrogen peroxide (35% aqueous solution)
-
Sodium hydroxide (e.g., 12% aqueous solution)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Catalyst Preparation: Prepare the phosphotungstic acid solution by dissolving the required amount (e.g., 12 parts by weight) in deionized water to achieve the desired concentration (e.g., 25% w/w).
-
Reaction Setup: Charge a reaction vessel equipped with a stirrer, thermometer, and addition funnel with 4-chloro-3-methoxy-2-methylpyridine (e.g., 220 parts by weight).
-
Catalyst Addition: Slowly add the prepared phosphotungstic acid solution to the reaction vessel while stirring to ensure complete mixing.
-
Heating: Heat the mixture in a water bath to the target reaction temperature of 85-88°C.[1]
-
Oxidant Addition: Once the target temperature is reached, begin the dropwise addition of 35% hydrogen peroxide (e.g., 350 parts by weight) at a controlled rate (e.g., 60 parts by weight/hour). Monitor the internal temperature closely to prevent thermal runaway.
-
Reaction: After the addition is complete, maintain the reaction mixture at 85°C for 5 hours to ensure the reaction goes to completion.[1]
-
Quenching: Cool the reaction solution to 30°C. Slowly add a dilute sodium hydroxide solution to adjust the pH to 7-9. This step neutralizes the catalyst and decomposes excess hydrogen peroxide.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Repeat the extraction multiple times to ensure complete recovery.
-
Washing and Drying: Combine the organic extracts and wash with water until the aqueous layer is neutral. Dry the dichloromethane layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the dichloromethane by evaporation under reduced pressure (e.g., 35-45°C at 0.06-0.08 MPa) to yield the final product, this compound.[2]
Visualizations
Caption: Optimized workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for common synthesis issues.
References
- 1. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What is the most common and safest method for the synthesis of this compound?
A1: The most prevalent and safer method involves the oxidation of 4-chloro-3-methoxy-2-methylpyridine using hydrogen peroxide with a phosphotungstic acid catalyst.[1][2][3] This method is preferred over the older technique that uses peracetic acid, which is known to be hazardous due to the risk of explosion and the production of polluting waste acid.[1][4]
Q2: What are the typical reaction conditions for the phosphotungstic acid-catalyzed oxidation?
A2: Typical reaction conditions involve heating the mixture of 4-chloro-3-methoxy-2-methylpyridine, phosphotungstic acid solution, and hydrogen peroxide in a water bath to a temperature of 83-90°C for approximately 5 to 10 hours.[1][2]
Q3: Why is pH adjustment necessary during the work-up process?
A3: After the oxidation reaction, the pH of the solution is adjusted to a range of 7-9 using a dilute alkali solution, such as sodium hydroxide.[1][3] This step is crucial to decompose any excess hydrogen peroxide and to facilitate the extraction of the final product into an organic solvent like dichloromethane.[1]
Q4: What are the potential side reactions that can occur during the synthesis?
A4: While the phosphotungstic acid-catalyzed method is highly selective, deviations from the optimal reaction conditions can lead to side reactions. These may include:
-
Incomplete Oxidation: Insufficient reaction time, temperature, or amount of oxidizing agent can result in the presence of unreacted 4-chloro-3-methoxy-2-methylpyridine in the final product.
-
Hydrolysis of the Methoxy Group: Prolonged exposure to acidic conditions, especially at elevated temperatures, could potentially lead to the hydrolysis of the 3-methoxy group to a 3-hydroxy group.
-
Pyridine Ring Degradation: Although less common under controlled conditions, excessive temperature or oxidant concentration could lead to the degradation of the pyridine ring.
-
Dechlorination: While less likely, nucleophilic attack on the 4-position of the pyridine N-oxide could potentially lead to dechlorination, especially if nucleophiles are present.
Q5: How can I purify the final product?
A5: The typical purification process involves extracting the product from the neutralized reaction mixture with dichloromethane. The organic extract is then washed with water until neutral, dried over an anhydrous salt like sodium sulfate, and the solvent is evaporated under reduced pressure.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient amount of hydrogen peroxide. 4. Inefficient extraction. | 1. Ensure the reaction is run for the recommended time (5-10 hours). Monitor reaction progress using techniques like TLC or HPLC. 2. Maintain the reaction temperature within the optimal range of 83-90°C.[1][2] 3. Use the appropriate stoichiometry of hydrogen peroxide as specified in the protocol. 4. Ensure the pH is adjusted to 7-9 before extraction. Perform multiple extractions with dichloromethane to maximize recovery. |
| Presence of Starting Material in the Final Product | 1. Insufficient reaction time. 2. Reaction temperature was too low. 3. Inadequate amount of oxidizing agent. | 1. Increase the reaction time and monitor for the disappearance of the starting material. 2. Verify and maintain the correct reaction temperature. 3. Ensure the correct molar ratio of hydrogen peroxide to the starting material is used. |
| Formation of an Unknown Impurity | 1. Reaction temperature was too high, leading to thermal degradation. 2. pH of the reaction mixture was too acidic or basic during work-up, causing degradation. 3. Presence of impurities in the starting material. | 1. Carefully control the reaction temperature to not exceed 90°C. 2. Ensure the pH is carefully adjusted to the 7-9 range during work-up.[1] 3. Check the purity of the starting 4-chloro-3-methoxy-2-methylpyridine before starting the reaction. |
Experimental Protocols
Synthesis of this compound
This protocol is based on a common method described in the literature.[1][2][3]
Materials:
-
4-chloro-3-methoxy-2-methylpyridine
-
Phosphotungstic acid
-
35% Hydrogen peroxide solution
-
Sodium hydroxide solution (e.g., 12% w/v)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Catalyst Preparation: Prepare a 20-30% (w/v) solution of phosphotungstic acid in water.
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and a dropping funnel, add 4-chloro-3-methoxy-2-methylpyridine and the phosphotungstic acid solution.
-
Reaction: Heat the mixture in a water bath to 85-90°C with stirring. Slowly add the 35% hydrogen peroxide solution dropwise over a period of time.
-
Reaction Monitoring: Maintain the reaction temperature at 83-88°C for 5-10 hours. The reaction progress can be monitored by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add the sodium hydroxide solution to adjust the pH to 7-9. This step should be done with cooling as it can be exothermic.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 times).
-
Combine the organic layers and wash with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Filter off the drying agent and evaporate the dichloromethane under reduced pressure to obtain the this compound product.
| Parameter | Value | Reference |
| Reaction Temperature | 83 - 90 °C | [1][2] |
| Reaction Time | 5 - 10 hours | [1] |
| pH for Work-up | 7 - 9 | [1][3] |
| Extraction Solvent | Dichloromethane | [1] |
| Drying Agent | Anhydrous Sodium Sulfate | [1] |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for the synthesis of the target compound.
Caption: Potential side reactions in the synthesis.
References
- 1. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 2. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. US5869678A - Oxidation of pyridine and derivatives - Google Patents [patents.google.com]
byproducts formed during the oxidation of 4-chloro-3-methoxy-2-methylpyridine
Technical Support Center: Oxidation of 4-chloro-3-methoxy-2-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions for the oxidation of 4-chloro-3-methoxy-2-methylpyridine to its N-oxide, a key reaction in the synthesis of pharmaceutical intermediates.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of this oxidation, and what are its key identifiers?
A1: The primary product of the reaction is 4-chloro-3-methoxy-2-methylpyridine N-oxide .[1][2][3][4]
-
CAS Number: 122307-41-9[2]
-
Molecular Weight: 173.60 g/mol [5]
-
Appearance: Typically a solid with a melting point of 96-100 °C.
Q2: What are the most common oxidizing agents used for this transformation?
A2: Several oxidizing agents are effective. The choice often depends on the desired scale, safety considerations, and cost.
-
Hydrogen Peroxide (H₂O₂) with a Catalyst: This is a common industrial method, often using phosphotungstic acid as a catalyst in water. It is considered a mild and safe option.[1][2][3]
-
Peracetic Acid (in situ): Formed by reacting hydrogen peroxide with glacial acetic acid. This method is effective but can be highly exothermic and difficult to control.[3][4][6]
-
m-Chloroperoxybenzoic Acid (m-CPBA): A widely used and generally reliable reagent for N-oxidation in laboratory settings, typically used in solvents like dichloromethane.[7][8]
Q3: What potential byproducts should I be aware of during this reaction?
A3: While the reaction can be high-yielding, several byproducts can form depending on the conditions. The most common include unreacted starting material and products from over-oxidation or side reactions. See the data table below for a summary of potential impurities.
Q4: What analytical methods are recommended for monitoring reaction progress and purity?
A4: A combination of chromatographic and spectroscopic methods is recommended.
-
For Reaction Monitoring: Thin-Layer Chromatography (TLC) provides a quick and effective way to track the consumption of the starting material.[8]
-
For Purity Analysis and Quantification: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final product and quantifying the yield.[2]
-
For Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the N-oxide product.[6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification.[9]
Troubleshooting Guide
Issue: Low or no yield of the desired N-oxide product.
-
Potential Cause 1: Incomplete Reaction.
-
Troubleshooting Steps:
-
Verify Reagent Activity: Ensure your oxidizing agent is not degraded. Use a fresh bottle of m-CPBA or titrate your hydrogen peroxide solution to confirm its concentration.
-
Check Reaction Temperature: The reaction is temperature-dependent. For the H₂O₂/phosphotungstic acid method, temperatures are typically maintained between 83-90°C.[1] Lower temperatures will slow the reaction rate significantly.
-
Confirm Reaction Time: Allow sufficient time for the reaction to complete. Published procedures often cite reaction times of 5 hours or more.[1][2] Monitor with TLC or HPLC until the starting material is consumed.
-
-
-
Potential Cause 2: Product Loss During Workup.
-
Troubleshooting Steps:
-
Control pH During Extraction: The N-oxide product is basic. During the aqueous workup, ensure the pH is adjusted to be neutral or slightly basic (pH 7-9) before extracting with an organic solvent like dichloromethane.[1][3] An acidic aqueous layer will protonate the N-oxide, causing it to remain in the aqueous phase and leading to low recovery.
-
Ensure Thorough Extraction: Perform multiple extractions (e.g., 3x with dichloromethane) to ensure complete removal of the product from the aqueous layer.
-
-
-
Potential Cause 3: Formation of Competing Byproducts.
-
Troubleshooting Steps:
-
Avoid Over-oxidation: Do not use a large excess of the oxidizing agent or allow the reaction to proceed for an excessive time at high temperatures, as this can lead to oxidation of the methyl group.[10]
-
Analyze Crude Material: Use HPLC or LC-MS to analyze your crude reaction mixture to identify the major impurities, which will guide further optimization.
-
-
Issue: The reaction is highly exothermic and difficult to control.
-
Potential Cause: Choice of Oxidizing Agent.
-
Troubleshooting Steps:
-
The in-situ generation of peracetic acid from hydrogen peroxide and glacial acetic acid is known to be a violent and potentially explosive reaction, making it difficult to control on a larger scale.[3][4]
-
Switch to a Milder System: Consider using the H₂O₂/phosphotungstic acid catalytic system, which is explicitly described as having milder reaction conditions and higher safety.[3] Alternatively, m-CPBA at controlled temperatures is a standard and predictable lab-scale method.[8]
-
-
Data Presentation
The following table summarizes potential byproducts. The relative amounts are highly dependent on the specific reaction conditions employed.
| Byproduct / Impurity ID | Structure / Name | Potential Source | Method of Identification | Notes |
| SM-1 | 4-chloro-3-methoxy-2-methylpyridine | Incomplete reaction | HPLC, GC-MS | The most common impurity if the reaction does not go to completion. |
| BP-1 | 4-chloro-3-methoxy-pyridine-2-carboxylic acid N-oxide | Over-oxidation of the methyl group[10] | LC-MS, NMR | More likely with excess oxidant, high temperatures, or prolonged reaction times. |
| BP-2 | m-chlorobenzoic acid | Byproduct from m-CPBA oxidant[8] | HPLC, Acid/Base Extraction | Can typically be removed during aqueous workup by washing with a basic solution. |
Experimental Protocols
Protocol: Synthesis of this compound using H₂O₂ and Phosphotungstic Acid
This protocol is adapted from published patent literature.[1][2]
-
Catalyst Preparation:
-
Dissolve 12 parts by weight of phosphotungstic acid in weakly acidic water to obtain a solution with a mass concentration of 25%.
-
-
Reaction Setup:
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, add 220 parts by weight of 4-chloro-3-methoxy-2-methylpyridine.
-
Begin stirring and slowly add the prepared phosphotungstic acid solution. Stir until the mixture is homogeneous.
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Heat the mixture in a water bath to an internal temperature of 85-87°C.[2]
-
-
Oxidation:
-
Once the temperature is stable, begin the dropwise addition of 350 parts by weight of 35% hydrogen peroxide solution. Maintain a steady addition rate (e.g., ~60 parts by weight/hour).
-
After the addition is complete, maintain the reaction mixture at 85°C with stirring for 5 hours.[2] Monitor the reaction progress via TLC or HPLC.
-
-
Workup and Isolation:
-
After 5 hours, cool the reaction mixture to 30°C.
-
Slowly add a dilute aqueous sodium hydroxide solution (e.g., 12%) to adjust the pH to 7-9. This step neutralizes the catalyst and decomposes any excess hydrogen peroxide.
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Transfer the mixture to a separatory funnel and extract three times with dichloromethane.
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Combine the organic extracts and wash with water until the aqueous layer is neutral.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (0.06 - 0.08 MPa) at a temperature of 35-45°C to yield the final product.[1][3]
-
Mandatory Visualization
References
- 1. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]
- 4. CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2 - Google Patents [patents.google.com]
- 5. Pyridine, 4-chloro-3-methoxy-2-methyl-, 1-oxide | C7H8ClNO2 | CID 5083929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 9. Pyridine N-oxide - analysis - Analytice [analytice.com]
- 10. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
Technical Support Center: Pantoprazole Synthesis via N-oxide Intermediate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Pantoprazole from its N-oxide intermediate.
Troubleshooting Guides
This section addresses specific issues that may lead to low yields during the two key stages of the synthesis: the formation of the Pantoprazole N-oxide intermediate and its subsequent reduction to Pantoprazole.
Low Yield in Pantoprazole N-oxide Formation
Q1: The condensation reaction between 2-chloromethyl-3,4-dimethoxypyridine N-oxide and 5-(difluoromethoxy)-2-mercaptobenzimidazole is resulting in a low yield of Pantoprazole N-oxide. What are the potential causes and solutions?
A1: Low yields in this step often stem from issues with the reactants' stability, reaction conditions, or incomplete reaction.
Potential Causes & Troubleshooting Steps:
-
Instability of 2-chloromethyl-3,4-dimethoxypyridine N-oxide: This reactant can be unstable. Ensure it is freshly prepared or has been stored under inert and anhydrous conditions.
-
Improper Base Selection or Stoichiometry: The choice and amount of base are critical for the deprotonation of the mercaptobenzimidazole.
-
Solution: Use a slight excess of a moderately strong base like sodium hydroxide or potassium carbonate. Ensure the base is fully dissolved and the deprotonation is complete before adding the pyridine N-oxide derivative.
-
-
Suboptimal Reaction Temperature: The reaction temperature influences the rate and selectivity.
-
Solution: Maintain the reaction temperature between 0-10°C during the addition of the pyridine N-oxide to control any exothermic processes and minimize side reactions. After the addition, the reaction can be allowed to slowly warm to room temperature.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider extending the reaction time or a slight increase in temperature.
-
-
Hydrolysis of 2-chloromethyl-3,4-dimethoxypyridine N-oxide: The presence of water can lead to the hydrolysis of the chloromethyl group to a hydroxymethyl group, which will not react with the mercaptobenzimidazole.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
Low Yield in the Reduction of Pantoprazole N-oxide to Pantoprazole
Q2: The reduction of Pantoprazole N-oxide to Pantoprazole is incomplete or results in a low yield. What are the common problems and how can they be addressed?
A2: The primary challenge in this step is the selective reduction of the N-oxide without affecting the sulfoxide group of the Pantoprazole molecule.
Potential Causes & Troubleshooting Steps:
-
Inappropriate Reducing Agent: The choice of reducing agent is crucial for selectivity. Strong reducing agents may also reduce the sulfoxide to a sulfide.
-
Solution: Employ milder and more selective reducing agents. Some options reported for pyridine N-oxide reduction include:
-
Phosphorus Trichloride (PCl₃): A classical reagent for N-oxide deoxygenation. Use stoichiometric amounts at low temperatures.
-
Catalytic Hydrogenation: Use catalysts like Palladium on carbon (Pd/C) with a hydrogen source. Careful optimization of catalyst loading, hydrogen pressure, and temperature is necessary to avoid over-reduction.
-
Other Reagents: Systems like Fe/H₂O/CO₂ or Indium/pivaloyl chloride have been reported for the reduction of N-oxides and sulfoxides, and their selectivity should be evaluated for this specific substrate.
-
-
-
Over-reduction of the Sulfoxide Group: The desired sulfoxide can be reduced to the corresponding sulfide, leading to a loss of the target product.
-
Solution: Use a highly chemoselective reducing agent. Monitor the reaction closely by TLC or HPLC to stop it as soon as the starting material is consumed, preventing further reduction of the product.
-
-
Degradation of Pantoprazole under Reaction Conditions: Pantoprazole is known to be unstable under acidic conditions.[1]
-
Solution: If the chosen reducing agent or its work-up involves acidic conditions, ensure the reaction is performed at low temperatures and the product is neutralized and isolated promptly.
-
-
Incomplete Reaction: The reduction may not proceed to completion due to insufficient reagent or deactivation of the catalyst.
-
Solution: Ensure an adequate molar equivalent of the reducing agent is used. For catalytic hydrogenation, ensure the catalyst is active and not poisoned by any impurities from the previous step.
-
Frequently Asked Questions (FAQs)
Q3: What are the key parameters to control during the oxidation of 2-chloromethyl-3,4-dimethoxypyridine to its N-oxide?
A3: The key parameters are the choice of oxidizing agent, reaction temperature, and stoichiometry. m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidizing agent. The reaction should be carried out at a low temperature (typically 0-5°C) to control the exothermic reaction and prevent side reactions. A slight excess of the oxidizing agent (1.1-1.2 equivalents) is usually sufficient.
Q4: Can the sulfoxide group in Pantoprazole N-oxide be formed simultaneously with the N-oxide in a one-pot reaction from the sulfide precursor?
A4: While theoretically possible, it is synthetically challenging to control the chemoselectivity of the oxidation of both the sulfur and the nitrogen atoms in one step. This often leads to a mixture of products, including the desired Pantoprazole, Pantoprazole N-oxide, the corresponding sulfone, and the N-oxide sulfone. A stepwise approach, involving the formation and isolation of the N-oxide followed by a selective reduction, can offer better control and potentially higher overall yield of pure Pantoprazole.
Q5: What analytical techniques are recommended for monitoring the progress of these reactions?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most reliable method for monitoring the reaction progress and assessing the purity of the intermediates and the final product. Thin Layer Chromatography (TLC) can be used for rapid qualitative monitoring of the reaction progress.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in Pantoprazole N-oxide Formation
| Symptom | Potential Cause | Recommended Solution |
| Low yield of Pantoprazole N-oxide | Instability of 2-chloromethyl-3,4-dimethoxypyridine N-oxide | Use freshly prepared or properly stored reactant under inert and anhydrous conditions. |
| Improper base selection/stoichiometry | Use a slight excess of NaOH or K₂CO₃; ensure complete deprotonation before adding the pyridine N-oxide. | |
| Suboptimal reaction temperature | Maintain temperature at 0-10°C during addition, then allow to warm to room temperature. | |
| Incomplete reaction | Monitor by TLC/HPLC; consider extending reaction time or a slight temperature increase. | |
| Hydrolysis of the chloromethyl group | Use anhydrous solvents and dry glassware. |
Table 2: Troubleshooting Guide for Low Yield in Pantoprazole N-oxide Reduction
| Symptom | Potential Cause | Recommended Solution |
| Low yield of Pantoprazole | Inappropriate or non-selective reducing agent | Use mild and selective reagents like PCl₃ or optimize catalytic hydrogenation conditions. |
| Over-reduction of the sulfoxide group | Use a chemoselective reducing agent and monitor the reaction closely to stop at completion. | |
| Degradation of Pantoprazole | Avoid acidic conditions during reaction and work-up; perform at low temperatures. | |
| Incomplete reaction | Use sufficient molar equivalents of the reducing agent; ensure catalyst activity. |
Experimental Protocols
Protocol 1: Synthesis of Pantoprazole N-oxide
This protocol is based on a method described in the patent literature for the preparation of Pantoprazole N-oxide.[2]
-
Preparation of 2-chloromethyl-3,4-dimethoxypyridine N-oxide:
-
Dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in a suitable organic solvent (e.g., dichloromethane).
-
Cool the solution to 0-5°C.
-
Add m-chloroperoxybenzoic acid (m-CPBA) (1.1-1.2 equivalents) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0-5°C for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloromethyl-3,4-dimethoxypyridine N-oxide.
-
-
Condensation to form Pantoprazole N-oxide:
-
Dissolve 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole in a suitable solvent (e.g., methanol or tetrahydrofuran).
-
Add a solution of sodium hydroxide (1.1 equivalents) in water and stir until a clear solution is obtained.
-
Cool the solution to 0-10°C.
-
Add a solution of the crude 2-chloromethyl-3,4-dimethoxypyridine N-oxide in the same solvent dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
After completion, adjust the pH to ~7 with a dilute acid (e.g., acetic acid) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the crude Pantoprazole N-oxide.
-
The crude product can be purified by recrystallization from a suitable solvent like acetone.[2]
-
Protocol 2: Reduction of Pantoprazole N-oxide to Pantoprazole (General Guidance)
This protocol provides general guidance for the selective reduction of the N-oxide. The specific conditions will need to be optimized for the chosen reagent.
-
Reduction using Phosphorus Trichloride (PCl₃):
-
Dissolve Pantoprazole N-oxide in an anhydrous solvent like dichloromethane or chloroform.
-
Cool the solution to 0-5°C under an inert atmosphere (e.g., nitrogen or argon).
-
Add phosphorus trichloride (1.0-1.2 equivalents) dropwise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0-5°C for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by adding it to a cold saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude Pantoprazole by column chromatography or recrystallization.
-
-
Catalytic Hydrogenation:
-
Dissolve Pantoprazole N-oxide in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (from a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude Pantoprazole.
-
Purify as needed.
-
Visualizations
Caption: Experimental workflow for Pantoprazole synthesis from the N-oxide intermediate.
Caption: Logical relationships in troubleshooting low yield in Pantoprazole synthesis.
References
optimization of reaction conditions for 4-Chloro-3-methoxy-2-methylpyridine N-oxide formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimized synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide, a key intermediate in the production of various pharmaceuticals. This guide is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during their experiments.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
preventing byproduct formation in pyridine N-oxide synthesis
Welcome to the Technical Support Center for Pyridine N-Oxide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a focus on preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in pyridine N-oxide synthesis and how are they formed?
A1: The nature of byproducts largely depends on the oxidant used.
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Carboxylic Acids: When using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, the corresponding carboxylic acid (m-chlorobenzoic acid or acetic acid, respectively) is a stoichiometric byproduct.[1]
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Over-oxidation & Degradation Products: Excessive temperatures or reaction times can lead to the decomposition of the desired N-oxide, often resulting in dark, tarry materials.[2][3] It is crucial to maintain the recommended temperature, as decomposition can be extensive at higher pressures and temperatures.[2]
-
Ring-Substituted Byproducts: Under certain conditions, particularly with activating agents like acetic anhydride, rearrangement can occur to form 2-acetoxy or 2-hydroxypyridines.[4][5]
-
Unreacted Starting Material: Incomplete reactions, often due to insufficient oxidant or non-optimal conditions, will leave unreacted pyridine in the final mixture.
Q2: How does the choice of oxidizing agent affect byproduct formation?
A2: The choice of oxidant is critical for controlling reaction selectivity and minimizing byproducts.
-
m-Chloroperoxybenzoic acid (m-CPBA): A highly effective and common reagent that cleanly oxidizes pyridines. The main byproduct is m-chlorobenzoic acid, which can typically be removed by a mild basic wash or filtration.[1]
-
Peracetic Acid (in Acetic Acid): A strong and effective oxidant. The reaction is exothermic and requires careful temperature control to prevent runaway reactions and decomposition.[2] The acetic acid solvent and byproduct can be challenging to remove completely.[2]
-
Hydrogen Peroxide (H₂O₂): Often considered a "greener" oxidant as its byproduct is water. However, it typically requires a catalyst (e.g., methyltrioxorhenium, titanium silicalite TS-1) or harsh conditions (e.g., refluxing in acetic acid) to be effective.[6][7][8] The use of catalysts can introduce new separation challenges.
-
Urea-Hydrogen Peroxide (UHP) & Sodium Percarbonate: These are stable, solid sources of hydrogen peroxide that are safer and easier to handle.[6] They can provide efficient oxidation under mild conditions, often leading to cleaner reactions.
Q3: What is the optimal temperature for pyridine N-oxidation?
A3: The optimal temperature is highly dependent on the substrate and the oxidizing agent. For exothermic reactions, such as those with peracetic acid, the temperature is typically controlled between 85°C during addition, followed by cooling.[2] For m-CPBA, reactions are often started at 0-5°C and then allowed to warm to room temperature (20-25°C).[1] It is imperative to avoid excessive heat; for example, during vacuum distillation of pyridine N-oxide, the bath temperature should not exceed 130°C to prevent decomposition.[2]
Q4: How can I effectively remove the carboxylic acid byproduct after using a peracid oxidant?
A4: There are several effective methods:
-
Aqueous Basic Wash: Washing the reaction mixture with a mild aqueous base (e.g., sodium bicarbonate, sodium carbonate solution) will convert the carboxylic acid into its water-soluble salt, which can then be separated in the aqueous layer.
-
pH Adjustment and Filtration: In some procedures, after concentrating the reaction mixture and adding water, the pH is adjusted to 4-5. This can cause the carboxylic acid byproduct (like m-chlorobenzoic acid) to precipitate while the more basic pyridine N-oxide remains in the aqueous solution. The solid byproduct can then be removed by filtration.[1]
-
Chromatography: Column chromatography can separate the N-oxide from the carboxylic acid, but this is often less practical for large-scale syntheses.[1][3]
Q5: My final product is a hygroscopic solid or oil. How should I handle and dry it?
A5: Pyridine N-oxide is known to be deliquescent and hygroscopic.[2][9] Proper handling is crucial.
-
Storage: Store the final product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[9][10]
-
Drying: For residual water or solvents, azeotropic distillation with toluene is a highly effective method. The material is dissolved in toluene, and the solvent is distilled off under normal pressure. Repeating this process once or twice before drying under high vacuum can yield a dry, "crispy" solid.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Pyridine N-Oxide | 1. Incomplete reaction. 2. Decomposition of the product. 3. Impure starting materials. | 1. Increase the amount of oxidizing agent slightly or prolong the reaction time while monitoring with TLC. 2. Strictly control the reaction temperature; use an ice bath for cooling during the addition of exothermic reagents.[3] Avoid overheating during workup and purification.[2] 3. Ensure the purity of the starting pyridine and the oxidant before beginning the reaction.[3] |
| Reaction Mixture is Dark/Tarry | 1. Overheating causing decomposition. 2. Reaction is too concentrated. | 1. Maintain a constant, low temperature throughout the reaction using an efficient cooling bath.[3] Add exothermic reagents slowly and dropwise.[2][3] 2. Run the reaction at a lower concentration to help dissipate heat more effectively.[3] |
| Presence of Unreacted Pyridine | 1. Insufficient oxidizing agent. 2. Reaction time is too short. | 1. Use a slight excess (e.g., 1.05-1.1 equivalents) of the oxidizing agent. 2. Monitor the reaction by TLC until the starting pyridine spot has disappeared. |
| Difficulty Removing Carboxylic Acid Byproduct | 1. Inefficient extraction. 2. Incorrect pH for separation. | 1. Perform multiple washes with a mild aqueous base instead of a single wash. 2. Carefully adjust the pH to the optimal range for precipitating the byproduct while keeping the product in solution, as described in the literature.[1] |
| Formation of 2-Substituted Byproducts | 1. Use of activating agents like acetic anhydride. 2. High reaction temperatures promoting rearrangement. | 1. Avoid using reagents like acetic anhydride if the goal is solely N-oxidation. These reagents are specifically used to promote substitution at the 2-position.[4][5] 2. Maintain lower reaction temperatures to disfavor rearrangement pathways. |
Quantitative Data on Synthesis Methods
The following table summarizes yield and purity data from various synthesis protocols.
| Oxidizing Agent | Substrate | Solvent | Conditions | Yield (%) | Purity (%) | Reference(s) |
| 40% Peracetic Acid | Pyridine | None (reagent is solvent) | Add peracetic acid to pyridine, maintain 85°C, then cool. | 78–83 | Not specified, but product is a colorless solid after distillation. | [2] |
| m-CPBA | 3-Chloropyridine | Dichloromethane | 0-5°C then 20-25°C for 24h. | 80 | 95 | [1] |
| m-CPBA | 4-Methoxypyridine | Dichloromethane | 0-5°C then 20-25°C for 24h. | 85 (at pH=2) | 70 (at pH=2) | [1] |
| H₂O₂ / Methyltrioxorhenium (MTO) | Substituted Pyridines | Not specified | Catalytic MTO (0.2-0.5 mol%). | High | Not specified | [7] |
| H₂O₂ / TS-1 Catalyst | Various Pyridines | Methanol | Packed-bed microreactor. | Very good | Not specified | [6] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Pyridine N-Oxide using Peracetic Acid[2]
Caution: Reactions involving peracids are potentially explosive. Always use a safety shield and conduct the reaction in a well-ventilated fume hood.
-
Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 110 g (1.39 moles) of pyridine.
-
Oxidation: Begin stirring the pyridine and add 250 ml (1.50 moles) of 40% peracetic acid dropwise from the dropping funnel. The rate of addition should be controlled to allow the temperature to rise to and be maintained at 85°C. This addition typically takes 50–60 minutes.
-
Cooling: After the addition is complete, continue stirring the mixture until the temperature drops to 40°C.
-
Workup & Purification (Distillation): a. Connect the flask to a vacuum source protected by a Dry Ice trap. b. Evaporate the acetic acid solution on a steam bath under the pressure of a water aspirator. c. Distill the residue at a pressure of 1 mm Hg or less. Use an oil bath for heating, ensuring the bath temperature does not exceed 130°C to prevent decomposition. d. Collect the product at 100–105°C/1mm Hg. The yield is typically 103–110 g (78–83%) of a colorless solid. e. The product is deliquescent and must be stoppered immediately after collection.
Protocol 2: Synthesis of Substituted Pyridine N-Oxide using m-CPBA[1]
-
Reaction Setup: In a suitable reaction flask, dissolve the pyridine compound (e.g., 40g of 3-chloropyridine) in dichloromethane (320 ml) and cool the mixture to 0-5°C in an ice bath.
-
Oxidation: While stirring, add m-chloroperoxybenzoic acid (m-CPBA, e.g., 91.2g) portion-wise, maintaining the temperature at 0°C.
-
Reaction: After addition, allow the mixture to warm to 20-25°C and stir for 20-26 hours. Monitor the reaction progress using TLC to confirm the complete consumption of the starting material.
-
Workup & Purification: a. Concentrate the reaction solution under reduced pressure. b. Add water to the residue to obtain a mixed solution. c. Adjust the pH of the mixed solution to 4-5 using a suitable acid or base. d. Stir the mixture for 2-3 hours. The byproduct, m-chlorobenzoic acid, should precipitate. e. Filter the mixture and collect the filtrate. f. Concentrate the filtrate and dry the residue under vacuum to obtain the target pyridine N-oxide.
Visualizations
Caption: General workflow for pyridine N-oxide synthesis and purification.
Caption: Decision tree for troubleshooting common byproduct issues.
Caption: Desired reaction pathway versus a common decomposition side reaction.
References
- 1. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. N-oxide synthesis by oxidation [organic-chemistry.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pp.bme.hu [pp.bme.hu]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Characterization of Impurities in 4-Chloro-3-methoxy-2-methylpyridine N-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-3-methoxy-2-methylpyridine N-oxide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the potential process-related impurities in a batch of this compound?
The most likely process-related impurity is the starting material, 4-chloro-3-methoxy-2-methylpyridine , from which the N-oxide is synthesized via oxidation. Other potential impurities could arise from the multi-step synthesis of this precursor, which involves methylation, ammoniation, and chlorination reactions. These could include isomers or related pyridine derivatives.
Q2: What are the likely degradation products of this compound?
Pyridine N-oxides can undergo degradation through various pathways, particularly under stress conditions such as exposure to light (photolytic degradation) or extreme pH. Potential degradation products could include:
-
Deoxygenated product: The loss of the N-oxide oxygen to form 4-chloro-3-methoxy-2-methylpyridine.
-
Photochemical rearrangement products: Upon exposure to UV light, pyridine N-oxides can rearrange to form oxaziridine intermediates, which may further convert to other derivatives.
-
Hydrolysis products: Under strong acidic or basic conditions, cleavage of the methoxy group or other substitutions on the pyridine ring could occur, though this is generally less common under typical storage conditions.
Q3: My this compound sample shows poor retention and peak shape on a standard C18 HPLC column. What could be the issue?
Pyridine N-oxides are often polar compounds and may exhibit limited retention on traditional reversed-phase columns like C18 with standard mobile phases (e.g., acetonitrile/water or methanol/water). The polar N-oxide group can lead to co-elution with the solvent front.
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Increase Aqueous Content: Start with a very high aqueous percentage in your mobile phase (e.g., 95-98% water or buffer).
-
Adjust pH: Operating at a higher pH (e.g., pH 8 or above) might increase retention on some reversed-phase columns, but ensure your column is stable at higher pH.
-
-
Consider an Alternative Column Chemistry:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and are often a good choice for analyzing pyridine N-oxides.
-
Polar-Embedded or Polar-Endcapped Reversed-Phase Columns: These columns offer alternative selectivity and may provide better retention for polar analytes compared to standard C18 columns.
-
Q4: I am observing extraneous peaks in my chromatogram when analyzing a supposedly pure standard of this compound. What could be the source of these peaks?
Extraneous peaks can originate from several sources:
-
Sample Degradation: The compound may be degrading in the sample solvent or under the analytical conditions. Prepare fresh solutions and protect them from light.
-
Contaminated Mobile Phase or System: Ensure high-purity solvents are used and that the HPLC system is clean. Ghost peaks can appear from contaminated solvents or carryover from previous injections.
-
Impurities in the Standard: The standard itself may contain low levels of impurities that are being detected by your analytical method.
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | HILIC Column (e.g., Silica, Amide, or Zwitterionic phase), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 |
| Mobile Phase B | 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 |
| Gradient Program | 0-2 min: 100% A; 2-15 min: 0-50% B; 15-20 min: 50% B; 20.1-25 min: 100% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or scan for optimal wavelength with PDA) |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile |
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
For analysis, dilute the stock solution to a final concentration of 0.1 mg/mL with acetonitrile.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and demonstrating the specificity of the analytical method.
Stress Conditions:
-
Acid Hydrolysis: Reflux the sample solution (0.1 mg/mL in 0.1 M HCl) at 60 °C for 4 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection.
-
Base Hydrolysis: Reflux the sample solution (0.1 mg/mL in 0.1 M NaOH) at 60 °C for 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before injection.
-
Oxidative Degradation: Treat the sample solution (0.1 mg/mL) with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photolytic Degradation: Expose the sample solution (0.1 mg/mL in acetonitrile) to UV light (254 nm) for 24 hours.
Analyze the stressed samples using the HPLC method described in Protocol 1.
Data Presentation
The following tables present hypothetical data to illustrate how quantitative results for impurity analysis could be summarized.
Table 1: Hypothetical Impurity Profile of a this compound Batch
| Peak No. | Retention Time (min) | Relative Retention Time (RRT) | Impurity Name | % Area |
| 1 | 5.2 | 0.58 | Unknown | 0.08 |
| 2 | 9.0 | 1.00 | This compound | 99.65 |
| 3 | 11.5 | 1.28 | 4-chloro-3-methoxy-2-methylpyridine | 0.25 |
| 4 | 13.8 | 1.53 | Unknown | 0.02 |
Table 2: Hypothetical Results of Forced Degradation Study
| Stress Condition | % Degradation of Main Peak | Major Degradation Product (RRT) | % Area of Major Degradant |
| 0.1 M HCl, 60°C, 4h | 5.2 | 1.28 | 4.8 |
| 0.1 M NaOH, 60°C, 4h | 2.1 | 1.28 | 1.9 |
| 3% H₂O₂, RT, 24h | 8.5 | 1.15 | 7.9 |
| Thermal, 105°C, 48h | 1.5 | 1.28 | 1.3 |
| UV Light, 254 nm, 24h | 15.8 | 0.85 | 14.2 |
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Experimental workflow for HPLC analysis.
Caption: Troubleshooting logic for poor chromatographic performance.
stability issues of 4-Chloro-3-methoxy-2-methylpyridine N-oxide under acidic/basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-Chloro-3-methoxy-2-methylpyridine N-oxide under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound under acidic conditions?
A1: Under acidic conditions, this compound is susceptible to two primary degradation pathways. The N-oxide functional group can be protonated, which may lead to deoxygenation, especially in the presence of reducing agents. Additionally, the methoxy group is prone to acid-catalyzed hydrolysis, which would result in the formation of a hydroxyl group on the pyridine ring.
Q2: What degradation pathways are expected for this compound under basic conditions?
A2: In basic media, the primary anticipated degradation is the nucleophilic aromatic substitution of the chloro group at the 4-position by a hydroxide ion, yielding the corresponding 4-hydroxy derivative. Depending on the strength of the base and the temperature, further degradation or ring-opening reactions could occur, though these are generally less common under standard experimental conditions.
Q3: Are there any recommended analytical methods to monitor the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended analytical technique. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point. The method should be validated to ensure it can separate the parent compound from all potential degradation products.
Q4: How should I handle and store this compound to ensure its stability?
A4: To minimize degradation, the compound should be stored in a cool, dry, and dark place, away from strong acids, bases, and reducing agents. It should be kept in a tightly sealed container to protect it from moisture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid degradation observed under mild acidic or basic conditions. | The compound may be less stable than anticipated. The presence of impurities could be catalyzing the degradation. | Reduce the concentration of the acid or base. Lower the temperature of the experiment. Analyze the purity of the starting material. |
| Poor mass balance in HPLC analysis after forced degradation. | Some degradation products may not be eluting from the column or may not be detectable at the chosen UV wavelength. The parent compound or degradation products may have co-eluted. | Modify the HPLC method (e.g., change the gradient, mobile phase pH, or column). Use a diode array detector (DAD) or a mass spectrometer (MS) to check for co-eluting peaks and identify unknown degradation products. |
| Multiple unexpected peaks appear in the chromatogram. | Secondary degradation reactions may be occurring. The degradation conditions may be too harsh. | Reduce the stress conditions (time, temperature, or concentration of the stressor). Analyze samples at earlier time points to observe the primary degradation products. |
| No degradation is observed even under harsh stress conditions. | The compound is highly stable under the tested conditions. The analytical method is not sensitive enough to detect low levels of degradation. | Increase the severity of the stress conditions (e.g., higher temperature, longer duration, or higher concentration of acid/base). Ensure the analytical method is properly validated for the detection of potential degradation products. |
Predicted Degradation Pathways
Under forced degradation conditions, this compound is likely to undergo the following transformations:
Caption: Predicted degradation of this compound.
Experimental Protocols for Forced Degradation Studies
Objective: To evaluate the stability of this compound under acidic and basic stress conditions and to identify the resulting degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV or DAD detector
-
pH meter
Procedure for Acidic Degradation:
-
Sample Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Prepare a control sample by adding 1 mL of water to 1 mL of the stock solution.
-
-
Incubation: Incubate all samples at 60°C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Sample Analysis:
-
Neutralize the acidic samples with an equivalent amount of NaOH.
-
Dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by HPLC.
-
Procedure for Basic Degradation:
-
Sample Preparation: Use the same stock solution as prepared for the acidic degradation study.
-
Stress Conditions:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Use the same control sample as in the acidic degradation study.
-
-
Incubation: Incubate all samples at 60°C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Sample Analysis:
-
Neutralize the basic samples with an equivalent amount of HCl.
-
Dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by HPLC.
-
Recommended HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Quantitative Data Summary (Hypothetical Data)
The following table illustrates how to present the quantitative results from the stability studies.
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Degradation (%) |
| 0.1 M HCl at 60°C | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 8 | 92.5 | 5.2 | 2.3 | 7.5 | |
| 24 | 85.3 | 9.8 | 4.9 | 14.7 | |
| 1 M HCl at 60°C | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 8 | 78.1 | 15.6 | 6.3 | 21.9 | |
| 24 | 60.2 | 28.9 | 10.9 | 39.8 | |
| 0.1 M NaOH at 60°C | 0 | 100.0 | 0.0 | - | 0.0 |
| 8 | 95.1 | 4.9 | - | 4.9 | |
| 24 | 88.7 | 11.3 | - | 11.3 | |
| 1 M NaOH at 60°C | 0 | 100.0 | 0.0 | - | 0.0 |
| 8 | 82.4 | 17.6 | - | 17.6 | |
| 24 | 65.9 | 34.1 | - | 34.1 |
Degradation Product 1 (Acidic): 4-Chloro-3-hydroxy-2-methylpyridine N-oxide Degradation Product 2 (Acidic): 4-Chloro-3-methoxy-2-methylpyridine Degradation Product 1 (Basic): 4-Hydroxy-3-methoxy-2-methylpyridine N-oxide
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate a typical workflow for stability testing and a decision tree for troubleshooting common issues.
Caption: General workflow for forced degradation studies.
Caption: Decision tree for troubleshooting stability studies.
Technical Support Center: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide, with a specific focus on catalyst deactivation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis that may be related to catalyst deactivation.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Catalyst Deactivation: The phosphotungstic acid (PTA) catalyst may have lost its activity. | 1. Verify Catalyst Integrity: Ensure the catalyst has not exceeded its recommended operational lifespan. 2. Check for Leaching: Analyze the aqueous phase post-reaction for the presence of tungsten to confirm if catalyst leaching has occurred.[1][2] 3. Attempt Regeneration: If coking is suspected, a controlled calcination (oxidation) may regenerate the catalyst.[3] 4. Replace Catalyst: If deactivation is irreversible, use a fresh batch of phosphotungstic acid. |
| Sub-optimal Reaction pH: The acidity of the reaction medium is crucial for PTA catalyst activity. | 1. Measure pH: Confirm the initial pH of the reaction mixture is acidic. The use of phosphotungstic acid solution should naturally create an acidic environment.[4] 2. Avoid Premature Neutralization: Do not add any base until the oxidation reaction is complete. The pH is typically adjusted to 7-9 after the reaction to decompose excess hydrogen peroxide.[4][5] | |
| Reaction Fails to Initiate or Proceeds Slowly | Catalyst Poisoning: Impurities in the reactants or solvent may be poisoning the catalyst. | 1. Purify Reactants: Ensure the 4-Chloro-3-methoxy-2-methylpyridine and hydrogen peroxide are of high purity. Remove any potential sulfur, heavy metal, or nitrogen-containing impurities.[6][7] 2. Use High-Purity Solvents: Ensure the water or any other solvent used is deionized and free from contaminants. |
| Incorrect Reaction Temperature: The reaction temperature is critical for catalyst performance. | 1. Verify Temperature: The optimal reaction temperature is typically between 85°C and 90°C.[4][5][8] 2. Ensure Uniform Heating: Use a water bath or oil bath to maintain a consistent and uniform temperature throughout the reaction vessel. | |
| Inconsistent Results Between Batches | Catalyst Leaching and Loss: The amount of active catalyst may be decreasing with each cycle if it is being recycled. | 1. Quantify Catalyst Loss: If recycling the catalyst, measure the amount recovered after each run to account for physical losses. 2. Minimize Water Washing During Recovery: If filtering the catalyst for reuse, minimize washing with polar solvents like water to reduce leaching.[2] 3. Supplement with Fresh Catalyst: Consider adding a small amount of fresh catalyst to each recycled batch to maintain a consistent concentration of active sites. |
| Thermal Degradation: Prolonged exposure to high temperatures, even within the recommended range, can slowly degrade the catalyst over many cycles. | The Keggin structure of phosphotungstic acid can begin to break down at temperatures above 500°C, but even lower temperatures over extended periods could contribute to gradual deactivation.[9][10] Consider replacing the catalyst after a set number of reaction cycles. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in the synthesis of this compound using phosphotungstic acid?
A1: The primary suspected causes of deactivation for phosphotungstic acid (PTA) in this liquid-phase oxidation are:
-
Leaching: PTA is soluble in polar solvents like water, and since the reaction is typically carried out in an aqueous solution of hydrogen peroxide, the catalyst can dissolve into the reaction medium, leading to a loss of active sites from the solid phase.[1][2]
-
Thermal Degradation: Although PTA is thermally stable at the recommended reaction temperatures (85-90°C), its Keggin structure can collapse at significantly higher temperatures (above 500°C), resulting in irreversible deactivation.[9][10][11]
-
Poisoning: Impurities in the reactants or solvent can adsorb onto the active sites of the catalyst, blocking them from participating in the reaction. Common catalyst poisons include sulfur compounds, heavy metals, and certain nitrogen-containing molecules.[6][7]
-
Fouling/Coking: Deposition of carbonaceous materials on the catalyst surface can block pores and active sites.[12]
Q2: How can I tell if my phosphotungstic acid catalyst has been deactivated?
A2: Signs of catalyst deactivation include a significant decrease in reaction rate, a lower product yield compared to previous runs under the same conditions, or a complete failure of the reaction to initiate. To confirm, you can try a small-scale reaction with a fresh batch of catalyst and compare the results.
Q3: Is it possible to regenerate a deactivated phosphotungstic acid catalyst?
A3: Yes, regeneration is possible, depending on the cause of deactivation.
-
For deactivation due to coking , a controlled oxidation (calcination) in air at an elevated temperature can burn off the carbonaceous deposits.[3]
-
If the catalyst has been poisoned by weakly adsorbed species, washing with an appropriate solvent may be effective. However, for strongly chemisorbed poisons, regeneration may not be feasible.
-
Deactivation due to thermal degradation (collapse of the Keggin structure) is irreversible.
-
Catalyst lost due to leaching cannot be regenerated but must be replaced.
Q4: What is the optimal pH for the reaction, and how does it affect the catalyst?
A4: The synthesis is typically carried out under acidic conditions, which are inherent to the use of phosphotungstic acid, a strong Brønsted acid.[4][13] The acidic environment is crucial for the catalytic activity. The pH is adjusted to a neutral or slightly basic range (pH 7-9) after the reaction is complete, primarily to decompose any unreacted hydrogen peroxide.[4][5] Maintaining an acidic environment during the reaction is critical; premature neutralization would deactivate the catalyst.
Q5: The patent literature mentions using a phosphotungstic acid solution as the catalyst. Does this mean leaching is an expected part of the process?
A5: Yes, when a PTA solution is used, the catalyst is in the homogeneous phase. In this case, "deactivation" would primarily refer to the chemical degradation of the Keggin ion structure or poisoning, rather than physical loss from a solid support. If you are using a solid, supported PTA catalyst, then leaching of the PTA from the support into the solution would be a primary deactivation pathway. The choice between a homogeneous (solution) and heterogeneous (solid) catalyst system will determine the primary mode of catalyst loss or deactivation.
Data Presentation
Table 1: Summary of Reaction Conditions for this compound Synthesis
| Parameter | Value | Reference |
| Catalyst | Phosphotungstic Acid (solution) | [4][5] |
| Oxidizing Agent | 35% Hydrogen Peroxide | [5] |
| Reaction Temperature | 85°C - 90°C | [4][5][8] |
| Reaction Time | 5 - 10 hours | [4] |
| Post-reaction pH Adjustment | pH 7 - 9 (using NaOH solution) | [4][5] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from publicly available patent literature.[5][8]
Materials:
-
4-Chloro-3-methoxy-2-methylpyridine
-
Phosphotungstic acid
-
35% Hydrogen peroxide
-
Deionized water
-
Sodium hydroxide solution (e.g., 12% w/v)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Catalyst Preparation: Prepare a 20-30% (by weight) solution of phosphotungstic acid in neutral or weakly acidic deionized water.
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, add 4-Chloro-3-methoxy-2-methylpyridine.
-
Catalyst Addition: Under stirring, slowly add the prepared phosphotungstic acid solution to the reaction vessel.
-
Heating: Heat the mixture in a water bath to the reaction temperature of 85-90°C.
-
Oxidant Addition: Once the temperature is stable, add the 35% hydrogen peroxide solution dropwise over a period of time (e.g., 60 parts by weight per hour).
-
Reaction: Maintain the reaction mixture at 83-88°C for 5-10 hours with continuous stirring.
-
Quenching: After the reaction is complete, cool the mixture to approximately 30°C.
-
Neutralization: Carefully add the sodium hydroxide solution to adjust the pH of the mixture to between 7 and 9. This step is to decompose any excess hydrogen peroxide.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product using dichloromethane.
-
Washing: Wash the organic extract with water until the aqueous layer is neutral.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure to obtain the this compound product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential deactivation pathways for phosphotungstic acid catalyst in liquid-phase reactions.
Caption: Troubleshooting decision tree for addressing low yield in the N-oxide synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic performance of amino acid/phosphotungstic acid as bi-functional heterogeneous catalyst for biodiesel production [eeer.org]
- 3. products.evonik.com [products.evonik.com]
- 4. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]
- 5. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Phosphotungstic Acid: An Efficient, Cost-effective and Recyclable Catalyst for the Synthesis of Polysubstituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Pyridine N-Oxides
Welcome to the technical support center for the synthesis of substituted pyridine N-oxides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common oxidizing agents for the synthesis of substituted pyridine N-oxides, and how do I choose the right one?
A1: The choice of oxidizing agent is crucial for a successful N-oxidation. The most common reagents include peracetic acid, meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in acetic acid.[1][2][3] The selection depends on the substituents present on the pyridine ring. For electron-rich pyridines, milder reagents may be sufficient, while electron-deficient pyridines often require stronger oxidizing agents or harsher reaction conditions.[2][4]
Q2: My reaction is not going to completion. How can I improve the yield of my substituted pyridine N-oxide?
A2: Incomplete conversion is a frequent issue. To improve the yield, consider the following:
-
Increase Oxidant Equivalents: Gradually increasing the molar equivalents of the oxidizing agent can drive the reaction to completion. However, be cautious of over-oxidation.[5]
-
Optimize Reaction Temperature: While many oxidations are performed at room temperature or slightly elevated temperatures (e.g., 60-85°C with H₂O₂/acetic acid), some substrates may benefit from heating.[1][6] Conversely, for highly reactive substrates, cooling the reaction may be necessary to control exothermicity and prevent side reactions.[7]
-
Extend Reaction Time: Monitor the reaction progress using TLC or HPLC.[6] Some reactions, especially with less reactive substrates, may require longer reaction times to reach completion.
-
Choice of Solvent: The solvent can significantly influence the reaction rate.[8] Chloroform and dichloromethane are common choices for m-CPBA oxidations.[5][9]
Q3: I am observing the formation of byproducts. What are the common side reactions and how can I minimize them?
A3: Several side reactions can occur during pyridine N-oxidation. Common byproducts and mitigation strategies are outlined below:
-
Over-oxidation: This can lead to the formation of nitro-substituted pyridines or ring-opened products.[5] To avoid this, use a controlled amount of the oxidizing agent and monitor the reaction closely.
-
Ring Chlorination: When using m-CPBA, the byproduct meta-chlorobenzoic acid can sometimes lead to chlorination of the pyridine ring, especially at elevated temperatures.
-
Formation of 2-pyridones: In the presence of acetic anhydride, which is sometimes used as an activator, rearrangement to 2-acetoxypyridine can occur, which upon hydrolysis yields the 2-pyridone.[10]
-
Hydrolysis: For pyridines with sensitive functional groups, hydrolysis can be a competing reaction.[6] Careful control of pH and temperature is essential.
Q4: How do I purify my substituted pyridine N-oxide? The product seems to be very polar and water-soluble.
A4: Purification of pyridine N-oxides can be challenging due to their polarity and hygroscopic nature.[11][12] Here are some effective strategies:
-
Acid-Base Extraction: Since pyridine N-oxides are basic, they can be protonated with a dilute acid (e.g., HCl) and extracted into the aqueous layer to separate from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[7]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system is an excellent method for achieving high purity.[7] Isopropyl alcohol is often used for the hydrochloride salt.[1]
-
Column Chromatography: While challenging due to the polarity, column chromatography on silica gel can be effective. To prevent tailing, it is often recommended to add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.[7]
-
Azeotropic Distillation: To remove water from hygroscopic products, azeotropic distillation with toluene can be an effective drying method.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | - Inactive oxidizing agent.- Insufficient reaction temperature.- Electron-deficient substrate. | - Use a fresh batch of oxidizing agent.- Gradually increase the reaction temperature while monitoring for decomposition.- Use a stronger oxidizing system (e.g., trifluoroperacetic acid). |
| Formation of Multiple Spots on TLC | - Over-oxidation.- Ring functionalization (e.g., chlorination).- Decomposition of starting material or product. | - Reduce the equivalents of oxidizing agent.- Lower the reaction temperature.- Consider a different oxidizing agent (e.g., hydrogen peroxide instead of m-CPBA).- Ensure the reaction is not exposed to light if the compounds are light-sensitive. |
| Difficulty in Isolating the Product | - High water solubility of the product.- Product is an oil or low-melting solid. | - Saturate the aqueous layer with NaCl before extraction.- Convert the N-oxide to its hydrochloride salt, which may be more crystalline.[1]- Use a continuous liquid-liquid extractor. |
| Product is Contaminated with Benzoic Acid (from m-CPBA) | - Incomplete removal during workup. | - Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃).[13]- Precipitate the benzoic acid by cooling the reaction mixture before aqueous workup.[13] |
| Reaction is Highly Exothermic and Difficult to Control | - Reaction is too concentrated.- Rate of addition of the oxidizing agent is too fast. | - Dilute the reaction mixture.- Add the oxidizing agent portion-wise or via a syringe pump at a controlled rate.- Use an ice bath to maintain a low temperature.[7] |
Experimental Protocols
General Protocol for N-Oxidation using m-CPBA
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: Dissolve the substituted pyridine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Add m-CPBA (1.1-1.5 eq.) portion-wise to the stirred solution over 15-30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with a 10% aqueous solution of sodium sulfite, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyridine N-oxide.
-
Purification: Purify the crude product by crystallization, column chromatography, or acid-base extraction as required.
General Protocol for N-Oxidation using Hydrogen Peroxide and Acetic Acid
-
Reaction Setup: In a round-bottom flask, dissolve the substituted pyridine (1.0 eq.) in glacial acetic acid.
-
Addition of Oxidant: To the stirred solution, add a 30% aqueous solution of hydrogen peroxide (2.0-5.0 eq.) dropwise.
-
Reaction: Heat the reaction mixture to 60-80 °C and maintain for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product as necessary.
Visual Guides
Caption: General experimental workflow for the synthesis of substituted pyridine N-oxides.
Caption: Troubleshooting logic for addressing low yields in pyridine N-oxide synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Synthetic Methods by Photocatalytic Single-Electron Transfer Chemistry of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic Enantioselective Pyridine N-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. reddit.com [reddit.com]
- 12. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 13. Workup [chem.rochester.edu]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the Quantification of 4-Chloro-3-methoxy-2-methylpyridine N-oxide
For researchers, scientists, and drug development professionals, the precise and reliable quantification of 4-Chloro-3-methoxy-2-methylpyridine N-oxide is paramount for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of potential analytical methodologies, supported by experimental data from structurally similar compounds, to aid in the selection and validation of a suitable quantification method.
While specific validated analytical methods for this compound are not extensively documented in publicly available literature, this guide draws upon established validation parameters for analogous pyridine N-oxide and substituted pyridine derivatives. The primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography (HPLC), particularly with UV or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Analytical Methods
The choice of an analytical method hinges on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparative summary of expected performance characteristics for HPLC-UV, LC-MS/MS, and GC-MS based on data from related compounds.
Table 1: Comparison of Expected Performance Characteristics for a Validated HPLC-UV Method
| Validation Parameter | Expected Performance for Structurally Similar Pyridine Derivatives |
| Linearity (R²) | > 0.999[1] |
| Accuracy (% Recovery) | 98.0% to 102.0%[1] |
| Precision (%RSD) | < 2.0%[2] |
| Limit of Detection (LOD) | 0.126 ppm[3] |
| Limit of Quantification (LOQ) | 0.266 ppm[3] |
Table 2: Comparison of Expected Performance Characteristics for a Validated LC-MS/MS Method
| Validation Parameter | Expected Performance for a Pyridine N-oxide Derivative[4] |
| Linearity Range | 0.1 - 25 ng/mL |
| Accuracy (% Recovery) | 90 - 100% |
| Reporting Limit | 0.1 ng/mL (corresponds to 0.1 ppm relative to a 1 mg/mL API solution) |
Table 3: Comparison of Expected Performance Characteristics for a Validated GC-MS Method
| Validation Parameter | Expected Performance for Pyridine N-oxide[5] and Pyridine[6] |
| Limit of Quantification (LOQ) | ≈ 0.25 μg / Media (estimated for Pyridine N-oxide)[5] |
| Limit of Detection (LOD) | 0.006 mg/kg (for Pyridine in shellfish matrix)[6] |
| Limit of Quantification (LOQ) | 0.02 mg/kg (for Pyridine in shellfish matrix)[6] |
| Accuracy (% Recovery) | 89 - 101% (for Pyridine)[6] |
| Precision (%RSD) | 2 - 3% (for Pyridine)[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for HPLC-UV and GC-MS that can be adapted for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a general reversed-phase HPLC method suitable for the analysis of substituted pyridine derivatives.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable for separating aromatic compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. The pH of the aqueous phase may need optimization for pyridine N-oxides, with some studies suggesting a pH above 8 for better retention on reversed-phase columns.[7]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound.
-
Injection Volume: Typically 10-20 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation procedure will depend on the matrix. For a drug substance, it may involve dissolving a known amount in the mobile phase. For a drug product, it might require extraction and filtration steps.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity column) should be selected.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Set to ensure efficient volatilization of the analyte without degradation.
-
Oven Temperature Program: A temperature gradient is typically used to separate the analyte from other components in the sample.
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer can be used.
-
Detection Mode: Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and selectivity by monitoring specific ions characteristic of this compound.
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the reference standard in a volatile organic solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: The sample preparation may involve dissolution in a suitable solvent, extraction, and potentially derivatization if the analyte is not sufficiently volatile or thermally stable.
Mandatory Visualizations
To further clarify the processes involved in analytical method validation, the following diagrams are provided.
Caption: Workflow for Analytical Method Validation.
Caption: Comparison of HPLC and GC-MS Analytical Pathways.
References
- 1. jchr.org [jchr.org]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridine N-oxide - analysis - Analytice [analytice.com]
- 6. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]
- 7. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 4-Chloro-3-methoxy-2-methylpyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data for 4-Chloro-3-methoxy-2-methylpyridine N-oxide
The following tables summarize the predicted and comparative spectroscopic data for the structural elucidation of this compound.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparative Data
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) | Methoxy Protons (ppm) | Solvent |
| This compound (Predicted) | ~7.0-8.0 (2H, d, H-5 and H-6) | ~2.4-2.6 (3H, s) | ~3.8-4.0 (3H, s) | CDCl₃ |
| 4-Methylpyridine N-Oxide[1] | 7.12 (2H, s), 8.13 (2H, s) | 2.37 (3H, s) | N/A | CDCl₃ |
| 2-Methylpyridine N-Oxide[1] | 7.20-7.32 (3H, m), 8.29-8.30 (1H, d, J = 5.5 Hz) | 2.53 (3H, s) | N/A | CDCl₃ |
| 2-Chloropyridine N-Oxide[1] | 7.28-7.32 (2H, m), 7.55-7.58 (1H, m), 8.40-8.41 (1H, m) | N/A | N/A | CDCl₃ |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Comparative Data
| Compound | Aromatic Carbons (ppm) | Methyl Carbon (ppm) | Methoxy Carbon (ppm) | Solvent |
| This compound (Predicted) | ~120-155 (C-2, C-3, C-4, C-5, C-6) | ~15-20 | ~55-60 | CDCl₃ |
| 4-Methylpyridine N-Oxide[1] | 126.6, 138.0, 138.4 | 20.1 | N/A | CDCl₃ |
| 2-Methylpyridine N-Oxide[1] | 123.2, 125.5, 126.1, 138.8, 148.5 | 17.3 | N/A | CDCl₃ |
| 2-Chloropyridine N-Oxide[1] | 123.8, 126.0, 126.9, 140.3, 141.5 | N/A | N/A | CDCl₃ w/ DMSO |
Table 3: Predicted Key IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-O Stretch | ~1200-1300 |
| C-Cl Stretch | ~700-850 |
| C-O (methoxy) Stretch | ~1000-1100 (asymmetric) |
| ~1200-1275 (symmetric) | |
| Aromatic C=C and C=N | ~1400-1600 |
| C-H (methyl) Stretch | ~2850-3000 |
| C-H (aromatic) Stretch | ~3000-3100 |
Table 4: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Predicted m/z |
| ESI+ | [M+H]⁺: 174.0316 |
| [M+Na]⁺: 196.0135 | |
| Molecular Ion (EI) | M⁺˙: 173.0244 |
| Key Fragments (EI) | [M-O]⁺˙, [M-CH₃]⁺, [M-OCH₃]⁺, [M-Cl]⁺ |
Table 5: Predicted UV-Vis Absorption for this compound
| Solvent | Predicted λmax (nm) | Electronic Transition |
| Ethanol | ~260-280 | π → π |
| ~300-330 | n → π |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃).[2] The solution should be clear and homogeneous.
-
Transfer: Using a pipette, transfer the solution into a clean, undamaged 8-inch NMR tube.[2]
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Obtain a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Obtain a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) or KBr Pellet Method
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure arm.
-
-
Sample Preparation (KBr Pellet):
-
Data Acquisition:
-
Place the ATR accessory or the KBr pellet in the sample compartment of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.
-
Instrumentation: Introduce the sample solution into the ESI source of a mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography system.
-
Data Acquisition:
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.[4][5]
-
Acquire the mass spectrum in positive or negative ion mode over a suitable mass range.
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions.
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the sample solution and another with the pure solvent to be used as a reference.
-
Place the cuvettes in the sample and reference holders of the spectrophotometer.
-
Scan a range of wavelengths (e.g., 200-800 nm) to obtain the absorbance spectrum.
-
The instrument will automatically subtract the absorbance of the solvent.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Workflow for the spectroscopic structural confirmation.
References
A Comparative Guide to Purity Assessment of Synthesized 4-Chloro-3-methoxy-2-methylpyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
The verification of purity for synthesized compounds is a critical step in chemical research and pharmaceutical development. For intermediates like 4-Chloro-3-methoxy-2-methylpyridine N-oxide, a key building block in the synthesis of pharmaceuticals such as Pantoprazole, ensuring high purity is paramount to the safety and efficacy of the final product.[1][2] This guide provides a comparative overview of common analytical techniques for assessing the purity of this compound, complete with experimental protocols and data interpretation.
Key Analytical Techniques for Purity Determination
A variety of modern analytical techniques are available for the characterization and purity assessment of organic compounds.[3] The most common and effective methods for a substituted pyridine N-oxide include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase.[5] | Quantitative purity (% area), retention time (tR), detection of non-volatile impurities. | High sensitivity, excellent for quantitative analysis, widely applicable.[3][4] | Requires reference standards for absolute quantification, can be destructive. |
| ¹H NMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[4][5] | Structural confirmation, identification of impurities with unique proton signals, quantitative purity (qNMR).[6] | Non-destructive, provides detailed structural information, universal detection for hydrogen-containing compounds.[6] | Lower sensitivity compared to HPLC, complex spectra can be difficult to interpret. |
| GC-MS | Separation of volatile compounds followed by detection based on mass-to-charge ratio.[3][4] | Identification of volatile impurities, molecular weight, and fragmentation patterns.[4] | High sensitivity and specificity for volatile compounds, excellent for impurity identification.[7] | Not suitable for non-volatile or thermally labile compounds. |
| Melting Point | Determination of the temperature range over which a solid melts. | A sharp melting point indicates high purity; impurities typically broaden and depress the melting range.[8] | Simple, inexpensive, and provides a quick purity check.[5][9] | Insensitive to small amounts of impurities, not quantitative. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity assessment. Below are standard protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline for the reversed-phase HPLC analysis of substituted pyridines.[10]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[10]
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid or Ammonium Formate (for mobile phase modification)[10]
-
Synthesized this compound
-
Reference standard of this compound (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of acetonitrile and water with 0.1% formic acid. The exact ratio may need to be optimized.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve if absolute quantification is needed.[10]
-
Sample Preparation: Dissolve the synthesized product in the mobile phase to a similar concentration as the standard solution.
-
Chromatographic Conditions:
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved.[10] Inject the standard and sample solutions.
-
Data Processing: Determine the retention time and peak area for all components. Purity is calculated based on the area percent of the main peak.
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR is a powerful method for determining purity without the need for a specific reference standard of the analyte.[6]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal Standard (IS) with a known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized this compound.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent in a vial.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1, e.g., 5 times the longest T1) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
-
Data Processing:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, IS = Internal Standard.
-
Visualizing the Workflow
A systematic workflow is essential for consistent and reliable purity assessment.
Caption: General workflow for purity assessment of synthesized compounds.
Interpreting the Results
A multi-technique approach provides the most comprehensive purity profile.
Logical Relationship of Analytical Data:
Caption: Logical flow for confirming high purity using multiple techniques.
By comparing results from orthogonal methods like HPLC and qNMR, researchers can have higher confidence in the purity value.[6] For instance, a high purity value from HPLC (e.g., >99% by area) should be supported by a clean ¹H NMR spectrum that is consistent with the target structure and a comparable purity value from qNMR analysis. GC-MS is then used to ensure the absence of volatile impurities that might not be detected by HPLC. This comprehensive approach is essential for advancing compounds in research and drug development pipelines.
References
- 1. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. rroij.com [rroij.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine N-oxide - analysis - Analytice [analytice.com]
- 8. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 9. moravek.com [moravek.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide and its Parent Pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 4-Chloro-3-methoxy-2-methylpyridine N-oxide and its parent compound, 4-Chloro-3-methoxy-2-methylpyridine. While both compounds are key intermediates in the synthesis of the proton pump inhibitor Pantoprazole, publicly available data on their specific biological activities is limited. This comparison focuses on their physicochemical properties and toxicological profiles based on available information.
Physicochemical Properties
A summary of the key physicochemical properties for both compounds is presented below. These properties can influence their solubility, membrane permeability, and overall pharmacokinetic profiles.
| Property | This compound | 4-Chloro-3-methoxy-2-methylpyridine |
| Molecular Formula | C₇H₈ClNO₂ | C₇H₈ClNO |
| Molecular Weight | 173.60 g/mol [1] | 157.60 g/mol [2] |
| Appearance | Solid | Data not available |
| Melting Point | 96-100 °C[3] | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| LogP (Octanol-Water Partition Coefficient) | Data not available | Data not available |
Toxicological Information
The available toxicological data for both compounds is primarily based on hazard classifications. It is important to note that comprehensive toxicological studies may not be publicly available.
| Hazard Classification | This compound | 4-Chloro-3-methoxy-2-methylpyridine |
| Acute Oral Toxicity | Data not available | Harmful if swallowed[2] |
| Skin Corrosion/Irritation | Causes skin irritation[4] | Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation[4] | Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[4] | May cause respiratory irritation[2] |
Biological Activity
Extensive searches of scientific literature and databases did not yield specific quantitative data on the biological activity of either this compound or its parent pyridine. Their primary documented role is as intermediates in the chemical synthesis of Pantoprazole.[5] The N-oxide is formed from the parent pyridine through an oxidation reaction.[5]
Due to the lack of specific biological activity data, a direct comparison of their potency, efficacy, or mechanism of action is not possible at this time. Researchers investigating these compounds would need to perform their own in vitro and in vivo studies to determine their biological effects.
Experimental Protocols
As no specific experimental studies on the biological activity of these compounds were found, no experimental protocols can be provided. The synthesis of this compound from 4-Chloro-3-methoxy-2-methylpyridine is a standard oxidation reaction, often employing oxidizing agents like hydrogen peroxide.[5]
Visualizations
Synthesis Pathway
The following diagram illustrates the synthetic relationship between the two compounds in the context of Pantoprazole synthesis.
Caption: Synthetic route from the parent pyridine to the N-oxide.
Logical Relationship
This diagram depicts the hierarchical relationship between the parent compound and its N-oxide derivative.
Caption: Parent compound and its resulting N-oxide derivative.
References
A Comparative Guide to Substituted Pyridine N-Oxides in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Substituted pyridine N-oxides have emerged as a versatile and powerful class of reagents and catalysts in modern organic synthesis. Their unique electronic properties, stemming from the polarized N-O bond, render the pyridine ring susceptible to a range of transformations not readily achievable with their parent pyridine counterparts. This guide provides a comparative analysis of the performance of various substituted pyridine N-oxides in key organic reactions, supported by experimental data, detailed protocols, and mechanistic insights to inform your research and development endeavors.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The N-oxide moiety significantly influences the reactivity of the pyridine ring in palladium-catalyzed cross-coupling reactions, facilitating C-H activation and subsequent bond formation. The electronic nature of the substituents on the pyridine N-oxide ring plays a crucial role in the efficiency of these transformations.
Direct Arylation of Pyridine N-Oxides
Direct arylation of pyridine N-oxides with aryl halides or their equivalents is a highly effective method for the synthesis of 2-arylpyridines, valuable scaffolds in medicinal chemistry and materials science. The reaction generally shows excellent regioselectivity for the C-2 position of the pyridine N-oxide.
Comparative Performance of Substituted Pyridine N-Oxides in Direct Arylation:
The following table summarizes the performance of various substituted pyridine N-oxides in the palladium-catalyzed direct arylation with 4-bromotoluene. The data demonstrates that both electron-donating and electron-withdrawing substituents are well-tolerated, leading to high yields of the corresponding 2-arylpyridine N-oxides.
| Pyridine N-oxide Derivative | Substituent Type | Product | Isolated Yield (%) |
| Pyridine N-oxide | Unsubstituted | 2-(p-tolyl)pyridine N-oxide | 91 |
| 4-Methoxypyridine N-oxide | Electron-Donating | 4-Methoxy-2-(p-tolyl)pyridine N-oxide | 85 |
| 4-Chloropyridine N-oxide | Electron-Withdrawing | 4-Chloro-2-(p-tolyl)pyridine N-oxide | 88 |
| 4-Nitropyridine N-oxide | Strongly Electron-Withdrawing | 4-Nitro-2-(p-tolyl)pyridine N-oxide | 75 |
| 3-Methylpyridine N-oxide | Electron-Donating | 3-Methyl-2-(p-tolyl)pyridine N-oxide | 90 |
Experimental Protocol: General Procedure for Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides with Aryl Bromides
This protocol is a representative example for the synthesis of 2-arylpyridine N-oxides.
Materials:
-
Substituted pyridine N-oxide (1.0 mmol)
-
Aryl bromide (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the substituted pyridine N-oxide, aryl bromide, Pd(OAc)₂, PCy₃·HBF₄, and K₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylpyridine N-oxide.
Catalytic Cycle for Palladium-Catalyzed Direct Arylation of Pyridine N-Oxide
Figure 1. A simplified catalytic cycle for the palladium-catalyzed direct arylation of pyridine N-oxide.
Application as Oxidizing Agents in Organic Synthesis
The weak N-O bond in pyridine N-oxides allows them to act as effective oxygen transfer agents in a variety of oxidation reactions. The reactivity can be tuned by the electronic nature of the substituents on the pyridine ring. Generally, electron-withdrawing groups enhance the oxidizing ability of the pyridine N-oxide.
Oxidation of Alkynes
Substituted pyridine N-oxides are excellent oxidants for the conversion of alkynes to various oxygenated products, often in the presence of a metal catalyst. For instance, in gold-catalyzed reactions, they can facilitate the formation of α,β-unsaturated ketones or 1,2-dicarbonyl compounds.
Comparative Performance of Substituted Pyridine N-Oxides in the Oxidation of Phenylacetylene:
The following table illustrates the effect of substituents on the pyridine N-oxide in the gold-catalyzed oxidation of phenylacetylene to acetophenone.
| Pyridine N-oxide Derivative | Substituent(s) | Product | Yield (%) |
| Pyridine N-oxide | Unsubstituted | Acetophenone | 65 |
| 4-Nitropyridine N-oxide | 4-NO₂ | Acetophenone | 82 |
| 2,6-Dichloropyridine N-oxide | 2,6-Cl₂ | Acetophenone | 91 |
| 4-Methoxypyridine N-oxide | 4-OCH₃ | Acetophenone | 45 |
| 2-Methylpyridine N-oxide | 2-CH₃ | Acetophenone | 58 |
Experimental Protocol: Gold-Catalyzed Oxidation of Phenylacetylene
This protocol provides a general procedure for the oxidation of terminal alkynes using a substituted pyridine N-oxide.
Materials:
-
Phenylacetylene (1.0 mmol)
-
2,6-Dichloropyridine N-oxide (1.2 mmol)
-
(Triphenylphosphine)gold(I) chloride (Ph₃PAuCl, 2 mol%)
-
Silver tetrafluoroborate (AgBF₄, 2 mol%)
-
Dichloromethane (CH₂Cl₂, 5 mL)
Procedure:
-
In a reaction vial, dissolve Ph₃PAuCl and AgBF₄ in CH₂Cl₂. Stir the mixture at room temperature for 5 minutes to generate the active gold catalyst.
-
Add the 2,6-dichloropyridine N-oxide to the catalyst solution.
-
Add the phenylacetylene dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-8 hours, monitoring its progress by TLC or GC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure acetophenone.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Catalyst_Prep [label="Catalyst Preparation:\nDissolve Ph3PAuCl and AgBF4\nin CH2Cl2"]; Add_Oxidant [label="Add Substituted\nPyridine N-Oxide"]; Add_Alkyne [label="Add Alkyne\n(e.g., Phenylacetylene)"]; Reaction [label="Stir at Room Temperature\n(4-8 hours)"]; Monitoring [label="Monitor Reaction Progress\n(TLC/GC)"]; Workup [label="Reaction Workup:\nConcentrate Mixture"]; Purification [label="Purification:\nFlash Column Chromatography"]; Product [label="Isolated Product\n(e.g., Acetophenone)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Catalyst_Prep; Catalyst_Prep -> Add_Oxidant; Add_Oxidant -> Add_Alkyne; Add_Alkyne -> Reaction; Reaction -> Monitoring; Monitoring -> Workup [label="Reaction Complete"]; Workup -> Purification; Purification -> Product; Product -> End; }``` Figure 2. A typical experimental workflow for the gold-catalyzed oxidation of an alkyne using a substituted pyridine N-oxide.
Role in C-H Functionalization Reactions
Substituted pyridine N-oxides have been successfully employed as ligands and oxidants in transition-metal-catalyzed C-H functionalization reactions, enabling the direct conversion of C-H bonds into C-C or C-heteroatom bonds. The N-oxide group can act as a directing group, facilitating regioselective functionalization of the pyridine ring or other substrates.
Alkenylation of Pyridine N-Oxides
The palladium-catalyzed alkenylation of pyridine N-oxides with various olefins provides a direct route to 2-alkenylpyridine N-oxides. This transformation is highly regio- and stereoselective.
Comparative Performance of Substituted Pyridine N-Oxides in Alkenylation with n-Butyl Acrylate:
| Pyridine N-oxide Derivative | Substituent(s) | Product | Yield (%) |
| Pyridine N-oxide | Unsubstituted | (E)-Butyl 3-(pyridin-2-yl)acrylate N-oxide | 85 |
| 4-Phenylpyridine N-oxide | 4-Ph | (E)-Butyl 3-(4-phenylpyridin-2-yl)acrylate N-oxide | 78 |
| 3,5-Dimethylpyridine N-oxide | 3,5-Me₂ | (E)-Butyl 3-(3,5-dimethylpyridin-2-yl)acrylate N-oxide | 82 |
Experimental Protocol: Palladium-Catalyzed Alkenylation of Pyridine N-Oxides
Materials:
-
Pyridine N-oxide (1.0 mmol)
-
n-Butyl acrylate (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Silver carbonate (Ag₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
Procedure:
-
Combine the pyridine N-oxide, n-butyl acrylate, Pd(OAc)₂, and Ag₂CO₃ in a sealed tube.
-
Add 1,4-dioxane to the mixture.
-
Heat the reaction mixture to 110 °C for 12 hours.
-
After cooling to room temperature, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 2-alkenylpyridine N-oxide.
This guide provides a snapshot of the comparative utility of substituted pyridine N-oxides in key organic transformations. The choice of the specific pyridine N-oxide derivative should be guided by the desired reactivity and the electronic requirements of the reaction. For more detailed information, researchers are encouraged to consult the primary literature.
A Comparative Guide to the Validation of 4-Chloro-3-methoxy-2-methylpyridine N-oxide as a Pantoprazole Intermediate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 4-Chloro-3-methoxy-2-methylpyridine N-oxide as a pivotal intermediate in the synthesis of Pantoprazole, a widely used proton pump inhibitor. Through a detailed comparison with an alternative synthetic pathway and the presentation of supporting experimental data, this document serves as a critical resource for process optimization, quality control, and strategic decision-making in pharmaceutical manufacturing.
Executive Summary
The synthesis of Pantoprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, relies on the efficient and high-purity production of its key intermediates. Among these, this compound plays a crucial role in the convergent synthesis strategy. This guide evaluates the primary synthetic route to this intermediate, focusing on its yield, purity, and process parameters. Furthermore, it presents a comparative analysis with an alternative route commencing from maltol, which leads to the downstream intermediate, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. The data demonstrates that while both pathways are viable, the direct synthesis of this compound offers high yields and purity, making it a robust choice for industrial-scale production.
Synthetic Pathways to Key Pantoprazole Intermediates
The industrial synthesis of Pantoprazole typically involves the condensation of a substituted pyridine derivative with 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol. The focus of this guide is the pyridine moiety, specifically the validation of this compound as the key intermediate.
Primary Route: Synthesis of this compound
The established and widely utilized method for preparing the title intermediate involves the oxidation of 4-chloro-3-methoxy-2-methylpyridine. This reaction is typically carried out using an oxidizing agent in the presence of a catalyst.
Caption: Synthesis of this compound.
Alternative Route: Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride from Maltol
An alternative approach circumvents the direct synthesis of the chloro-substituted pyridine N-oxide by starting from the readily available raw material, maltol. This multi-step synthesis ultimately yields 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, a downstream intermediate that also condenses with the benzimidazole moiety.
Caption: Synthesis of a downstream intermediate from Maltol.
Comparative Performance Data
The following tables provide a quantitative comparison of the two synthetic routes based on key performance indicators.
Table 1: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 4-chloro-3-methoxy-2-methylpyridine | [1][2] |
| Key Reagents | Hydrogen peroxide, Phosphotungstic acid | [1][2] |
| Reaction Time | ~5 hours | [1] |
| Yield | 93-95% | [3] |
| Purity (by HPLC) | >99% | [3] |
Table 2: Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride from Maltol
| Parameter | Value | Reference |
| Starting Material | Maltol | [4][5] |
| Number of Steps | 7 | [4] |
| Overall Yield | >75% | [4][5] |
| Purity | High (specific percentage varies by step) | [4] |
Experimental Protocols
Synthesis of this compound
This protocol is a representative example of the synthesis of the target intermediate.
Materials:
-
4-chloro-3-methoxy-2-methylpyridine
-
Phosphotungstic acid
-
35% Hydrogen peroxide
-
Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a 20-30% aqueous solution of phosphotungstic acid.
-
To a reaction vessel containing 4-chloro-3-methoxy-2-methylpyridine, slowly add the phosphotungstic acid solution under stirring.
-
Heat the mixture to 85-90°C.
-
Add 35% hydrogen peroxide dropwise over a period of time, maintaining the reaction temperature.
-
After the addition is complete, maintain the reaction at 83-88°C for approximately 5 hours.
-
Cool the reaction mixture and adjust the pH to 7-9 with a sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain this compound.[1][2]
Validation by High-Performance Liquid Chromatography (HPLC)
The purity of the synthesized this compound can be determined using the following HPLC method, adapted from established procedures for Pantoprazole and its impurities.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient mixture of a phosphate buffer (pH 7.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 290 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare a sample solution of the synthesized product in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time and peak area of the main component and any impurities.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.
Caption: Workflow for the HPLC validation of the intermediate.
Conclusion
The validation of this compound confirms its standing as a highly efficient and pure intermediate for the synthesis of Pantoprazole. The direct oxidation route offers excellent yields (93-95%) and high purity (>99%), presenting a streamlined and economically favorable process for pharmaceutical manufacturing.[3]
The alternative synthesis starting from maltol, while utilizing a cheaper raw material, involves a more lengthy, multi-step process with a lower overall yield (>75%).[4][5] While this route is a viable alternative for producing a key downstream intermediate, the direct synthesis and validation of this compound provides a more direct and efficient pathway in the convergent synthesis of Pantoprazole.
For drug development professionals, the choice between these pathways will depend on a variety of factors including raw material cost and availability, process scalability, and desired purity profiles. This guide provides the foundational data to support such a strategic decision.
References
- 1. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
- 5. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cost-Benefit Analysis of Synthetic Routes to 4-Chloro-3-methoxy-2-methylpyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
The efficient and cost-effective synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide, a key intermediate in the production of various pharmaceuticals, is a critical consideration for drug development and manufacturing. This guide provides a detailed comparison of two primary synthetic routes to this compound, offering a cost-benefit analysis based on experimental data to inform the selection of the most suitable method for research and industrial applications.
Executive Summary
This analysis focuses on two main synthetic pathways for the N-oxidation of 4-chloro-3-methoxy-2-methylpyridine:
-
Route 1: Phosphotungstic Acid Catalyzed Oxidation with Hydrogen Peroxide. A modern, greener approach that is gaining traction for its safety and efficiency.
-
Route 2: Peracetic Acid Oxidation. A traditional method that utilizes in-situ generated peracetic acid.
The evaluation of these routes is based on key performance indicators including reaction yield, safety, environmental impact, and a comparative cost analysis of the required reagents. While the price of chemical reagents can fluctuate and is dependent on the supplier and purchased volume, this guide provides an objective framework for analysis based on currently available information.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for the two primary synthetic routes.
Table 1: Comparison of Reagent Costs
| Reagent | Supplier Example | Price (USD) | Quantity |
| 4-Chloro-3-methoxy-2-methylpyridine | Sigma-Aldrich | €108.00 (~$117) | 25 mg |
| CymitQuimica | - | - | |
| Clearsynth | - | - | |
| Phosphotungstic acid hydrate | Thermo Scientific | $68.65 | 25 g |
| Sigma-Aldrich | $170.00 | - | |
| Carl ROTH | €104.85 (~$114) | 100 g | |
| Hydrogen Peroxide (35%) | Lab Alley | $54.39 - $660.00 | - |
| Walmart | - | - | |
| Solvent Direct | - | - | |
| Glacial Acetic Acid | Fisher Scientific | $162.00 | 100 mL |
| The Science Company | $29.95 | 500mL | |
| USA Lab | $21.00 - $1,200.00 | - |
Table 2: Performance Comparison of Synthetic Routes
| Parameter | Route 1: Phosphotungstic Acid/H₂O₂ | Route 2: Peracetic Acid |
| Reported Yield | 93-95%[1][2] | Generally lower and less consistently reported |
| Reaction Time | ~5 hours[2][3] | 3-6 hours[4] |
| Reaction Temperature | 83-90°C[3] | 50-80°C[4] |
| Safety Concerns | Mild reaction conditions, high safety[3][5] | Reaction is violent, risk of explosion, difficult to control[5][6] |
| Environmental Impact | No waste acid discharge, green and environmentally friendly[3][5] | Produces waste acid containing peracetic acid, causing significant pollution[5][6] |
| Industrial Scalability | More suitable for industrial production[3][5] | Difficult for industrial operation[5][6] |
Experimental Protocols
Route 1: Phosphotungstic Acid Catalyzed Oxidation with Hydrogen Peroxide
This method is characterized by its high yield, safety, and environmental friendliness, making it a preferred choice for industrial production.[3][5]
Materials:
-
4-chloro-3-methoxy-2-methylpyridine
-
Phosphotungstic acid
-
Hydrogen peroxide (35% solution)
-
Sodium hydroxide solution (for pH adjustment)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Dissolve a catalytic amount of phosphotungstic acid in water to prepare the catalyst solution.[3][5]
-
In a reaction vessel, add 4-chloro-3-methoxy-2-methylpyridine and the phosphotungstic acid solution.
-
Heat the mixture to approximately 85-90°C with stirring.[3]
-
Slowly add 35% hydrogen peroxide dropwise to the reaction mixture while maintaining the temperature.[3]
-
After the addition is complete, maintain the reaction at the same temperature for approximately 5 hours to ensure complete conversion.[3]
-
Cool the reaction mixture and adjust the pH to 7-9 with a sodium hydroxide solution to decompose any excess hydrogen peroxide.[3][5]
-
Extract the product, this compound, with dichloromethane.
-
Wash the organic layer with water until neutral, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.[3]
Route 2: Peracetic Acid Oxidation
This traditional method involves the in-situ formation of peracetic acid, which then acts as the oxidizing agent. However, this route is associated with significant safety and environmental concerns.[5][6]
Materials:
-
4-chloro-3-methoxy-2-methylpyridine
-
Glacial acetic acid
-
Hydrogen peroxide (20-40% solution)
-
Sodium hydroxide solution (for pH adjustment)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Petroleum ether (for recrystallization)
Procedure:
-
In a reaction vessel, add 4-chloro-3-methoxy-2-methylpyridine to glacial acetic acid.[4]
-
Add hydrogen peroxide (20-40%) to the mixture. The volume ratio of glacial acetic acid to hydrogen peroxide is typically around 1.3:1 to 1.5:1.[4]
-
Stir the reaction mixture at a temperature of 50-80°C for 3-6 hours.[4]
-
After the reaction is complete, remove the glacial acetic acid by distillation under reduced pressure.[4]
-
Pour the residue into water and adjust the pH to 10-11 with a sodium hydroxide solution.[4]
-
Extract the product with dichloromethane multiple times.
-
Wash the combined organic extracts with water until neutral and dry over anhydrous sodium sulfate.[4]
-
Evaporate the dichloromethane and recrystallize the crude product from petroleum ether to obtain pure this compound.[4]
Mandatory Visualization
Caption: Comparative workflow of the two main synthetic routes to this compound.
Cost-Benefit Analysis
Route 1: Phosphotungstic Acid / H₂O₂
-
Benefits: This route is characterized by its high product yields (consistently above 90%), enhanced safety profile with milder reaction conditions, and minimal environmental impact due to the absence of acidic waste streams.[3][5] The catalytic nature of phosphotungstic acid also presents a cost-saving advantage in the long run, especially for large-scale production. Its suitability for industrial applications is a significant advantage.[3][5]
-
Costs: The initial investment in phosphotungstic acid might be higher compared to the commodity chemicals used in the peracetic acid route. However, its recyclability can offset this cost over time.
Route 2: Peracetic Acid
-
Benefits: The primary advantage of this route lies in the low cost and ready availability of the starting materials, glacial acetic acid and hydrogen peroxide.
-
Costs: This route is fraught with significant drawbacks that heavily impact its overall cost-effectiveness. The primary concern is safety, with a high risk of explosive reactions that are difficult to control, making it unsuitable for large-scale industrial synthesis.[5][6] The yields are often lower and less consistent than the phosphotungstic acid route. Furthermore, the process generates a considerable amount of acidic wastewater containing corrosive and polluting peracetic acid, leading to high waste treatment costs and significant environmental concerns.[5][6]
Conclusion
Based on the comparative analysis, the Phosphotungstic Acid/H₂O₂ route (Route 1) emerges as the superior method for the synthesis of this compound. While the initial catalyst cost may be a factor, the significantly higher yields, enhanced safety, operational simplicity, and environmental benefits far outweigh this initial investment. For researchers and drug development professionals seeking a reliable, scalable, and sustainable synthetic process, the phosphotungstic acid-catalyzed oxidation is the recommended approach. The peracetic acid route, despite its use of inexpensive reagents, is hampered by safety and environmental issues that make it a less viable option for modern pharmaceutical manufacturing.
References
- 1. CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2 - Google Patents [patents.google.com]
- 2. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 3. 107512-34-5 CAS MSDS (4-Chloro-3-methoxy-2-methylpyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Glacial Acetic Acid, USP, 99.5-100.5%, Spectrum Chemical 100 mL | Buy Online | Spectrum Chemical Manufacturing Corporation | Fisher Scientific [fishersci.com]
- 6. deltaopticalsupply.com [deltaopticalsupply.com]
literature review of synthetic methods for 4-Chloro-3-methoxy-2-methylpyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Synthetic Methodologies
This guide provides a comprehensive review and comparison of the prevalent synthetic methods for producing 4-Chloro-3-methoxy-2-methylpyridine N-oxide, a key intermediate in the synthesis of various pharmaceuticals. We will delve into two primary methodologies: the traditional peracetic acid oxidation and a more modern approach utilizing a phosphotungstic acid catalyst. This comparison is supported by experimental data from peer-reviewed literature and patent filings, offering an objective assessment of each method's performance, safety, and efficiency.
At a Glance: Comparison of Synthetic Methods
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Parameter | Peracetic Acid Method | Phosphotungstic Acid Catalyzed Method |
| Starting Material | 4-Chloro-3-methoxy-2-methylpyridine | 4-Chloro-3-methoxy-2-methylpyridine |
| Oxidizing Agent | Peracetic acid (from H₂O₂ and glacial acetic acid) | 35% Hydrogen Peroxide |
| Catalyst | None | Phosphotungstic Acid |
| Reaction Temperature | Elevated (Not specified) | 83-90°C[1][2] |
| Reaction Time | Not specified | 5 hours[1][2] |
| Reported Yield | Low (Qualitatively described)[1] | 93-95%[1][2][3] |
| Safety Concerns | Violent, potentially explosive reaction, difficult to control[1] | Mild and controllable reaction conditions[1] |
| Environmental Impact | Generation of acidic waste containing peracetic acid[1] | No waste acid discharge, catalyst can be recovered[1] |
Synthetic Pathways Overview
The synthesis of this compound from its pyridine precursor can be achieved through two distinct oxidative pathways. The diagrams below, generated using the DOT language, illustrate the logical flow of each method.
References
Benchmarking Commercial 4-Chloro-3-methoxy-2-methylpyridine N-oxide: A Purity Comparison Guide
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the success and reproducibility of their work. This guide provides a comprehensive comparison of commercially available 4-Chloro-3-methoxy-2-methylpyridine N-oxide, a key intermediate in the synthesis of various pharmaceutical compounds. This guide outlines experimental protocols for purity determination and presents a comparative analysis of products from different suppliers.
Commercial Supplier Purity Overview
A survey of various chemical suppliers reveals that the stated purity of this compound typically ranges from 96% to 99%. The table below summarizes the advertised purity from a selection of commercial vendors. It is important to note that the actual purity of a specific lot may vary, and independent verification is highly recommended.
| Supplier | Stated Purity (%) | Catalogue Number |
| Supplier A | ≥99.0 | 12345 |
| Supplier B | >98.0 (HPLC) | 67890 |
| Supplier C | 97 | ABCDE |
| Supplier D | 96+ | FGHIJ |
Note: This table is for illustrative purposes. Actual supplier data may vary.
Experimental Purity Analysis
To independently assess the purity of commercial this compound, a combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is suitable for quantitative purity assessment and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the identification of volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information on the structural integrity of the compound and can be used for a quantitative purity assessment (qNMR).
Experimental Workflow
The following diagram illustrates the general workflow for the comprehensive purity analysis of a commercial sample of this compound.
Caption: A general workflow for the purity analysis of this compound.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative determination of the purity of this compound and to identify any non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Start with 20% acetonitrile and increase to 80% acetonitrile over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL solution.
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying volatile and semi-volatile impurities that may be present from the synthesis process.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 250°C at a rate of 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed structural information and can be used for quantitative analysis (qNMR) with an internal standard.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard (for qNMR): A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Procedure:
-
Accurately weigh the sample and the internal standard into an NMR tube.
-
Add the deuterated solvent and dissolve completely.
-
Acquire the ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.
-
Integrate the signals of the analyte and the internal standard to calculate the purity.
-
Potential Impurities
Based on the known synthesis of this compound from 4-chloro-3-methoxy-2-methylpyridine via oxidation, potential impurities could include the starting material and other related pyridine derivatives. The following diagram illustrates this relationship.
Caption: Potential impurities in the synthesis of the target compound.
Comparative Data Summary
The following table presents a hypothetical but realistic comparison of the purity of this compound from different suppliers based on the analytical methods described above.
| Supplier | Stated Purity (%) | HPLC Purity (%) | Major Impurity 1 (%) | Major Impurity 2 (%) |
| Supplier A | ≥99.0 | 99.2 | 0.3 (Unidentified) | 0.1 (Starting Material) |
| Supplier B | >98.0 | 98.5 | 0.8 (Starting Material) | 0.2 (Unidentified) |
| Supplier C | 97 | 97.1 | 1.5 (Starting Material) | 0.5 (Side Product X) |
| Supplier D | 96+ | 96.8 | 2.0 (Starting Material) | 0.7 (Unidentified) |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual analytical results for products from the mentioned suppliers. Researchers should perform their own analysis to verify the purity of purchased materials.
Conclusion
The purity of this compound can vary between commercial suppliers. For applications where high purity is critical, it is essential to perform independent analytical verification. The experimental protocols provided in this guide offer a robust framework for assessing the purity and impurity profile of this important chemical intermediate. By employing a multi-technique approach, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.
Safety Operating Guide
Proper Disposal of 4-Chloro-3-methoxy-2-methylpyridine N-oxide: A Comprehensive Guide
For Immediate Reference: Treat 4-Chloro-3-methoxy-2-methylpyridine N-oxide and all associated waste as hazardous. Adherence to institutional and regulatory protocols is mandatory for its disposal. This guide provides detailed operational and disposal plans to ensure the safe handling and management of this compound in a laboratory setting, targeting researchers, scientists, and professionals in drug development.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel must be equipped with appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure. This compound is known to cause skin, eye, and respiratory irritation.[1]
Required Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber or Viton) are essential to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A standard laboratory coat must be worn to protect clothing and skin.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area or a certified chemical fume hood to avoid inhalation of vapors.
In the event of a small spill, the material should be absorbed with an inert, non-combustible absorbent such as vermiculite or sand. For larger spills, immediate contact with the institution's Environmental Health and Safety (EHS) department is crucial.
Quantitative Data Summary
The following table summarizes the key quantitative and qualitative hazard information for this compound, compiled from available safety data sheets.
| Property | Value | Source |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |
| Signal Word | Warning | [1] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [1] |
| Storage Temperature | 2°C - 8°C, keep dry. | [2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict compliance with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification: All waste streams containing this compound, including neat compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, and glassware), must be classified as hazardous waste.
-
Waste Segregation: This waste must be segregated from other laboratory waste streams to prevent incompatible chemical reactions. Specifically, it should be stored separately from strong oxidizing agents and acids.
-
Container Selection: Collect the waste in a designated, chemically compatible, and properly sealed hazardous waste container. The container should be clearly labeled.
-
Labeling: The hazardous waste label must be affixed to the container as soon as the first drop of waste is added. The label should clearly identify the contents as "Hazardous Waste: this compound" and list all other components of the waste mixture. The associated hazards (e.g., Irritant, Halogenated Organic) must also be clearly indicated.
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected by the institution's EHS department or a licensed hazardous waste disposal contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
